Technical Documentation Center

Methyl 7-ethoxy-1-benzofuran-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 7-ethoxy-1-benzofuran-2-carboxylate
  • CAS: 1407521-98-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 7-ethoxy-1-benzofuran-2-carboxylate

Introduction: The Benzofuran Scaffold in Modern Drug Discovery The benzofuran nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in medicinal chemistry. Its derivatives are prevalent in a multitude of natural products and synthetically developed therapeutic agents, exhibiting a broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The versatility of the benzofuran scaffold allows for a wide range of structural modifications, enabling the fine-tuning of its pharmacological profile. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, Methyl 7-ethoxy-1-benzofuran-2-carboxylate, a compound of interest for further derivatization in drug development programs.

Strategic Synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate

The construction of the benzofuran ring system can be achieved through various synthetic strategies. For the target molecule, a highly efficient and convergent approach starting from the commercially available 2-hydroxy-3-ethoxybenzaldehyde is outlined. This method involves a base-mediated cyclocondensation, a reliable route for the formation of 2-substituted benzofurans.[1]

Causality of Experimental Design

The choice of 2-hydroxy-3-ethoxybenzaldehyde as the starting material is strategic. The presence of the hydroxyl group is essential for the intramolecular cyclization, while the ethoxy group at the 7-position is pre-installed, avoiding complex substitution reactions on the benzofuran core at a later stage. The reaction with diethyl bromomalonate is chosen for its ability to introduce the two-carbon unit required for the furan ring, which already contains the ester functionality, albeit as a diethyl ester. The subsequent hydrolysis and mono-esterification with methanol provide the target methyl ester. This multi-step, one-pot reaction is designed for efficiency and high yield.

Experimental Workflow

The synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate can be conceptualized in the following workflow:

Synthetic Workflow start Starting Materials: 2-hydroxy-3-ethoxybenzaldehyde Diethyl bromomalonate step1 Step 1: O-Alkylation and Knoevenagel Condensation start->step1 intermediate1 Intermediate: Diethyl 2-((2-formyl-6-ethoxyphenoxy)methyl)malonate step1->intermediate1 step2 Step 2: Intramolecular Cyclization (Base-catalyzed) intermediate1->step2 intermediate2 Intermediate: Diethyl 7-ethoxy-1-benzofuran-2,2-dicarboxylate step2->intermediate2 step3 Step 3: Hydrolysis and Decarboxylation intermediate2->step3 intermediate3 Intermediate: 7-Ethoxy-1-benzofuran-2-carboxylic acid step3->intermediate3 step4 Step 4: Esterification intermediate3->step4 product Final Product: Methyl 7-ethoxy-1-benzofuran-2-carboxylate step4->product

Caption: Synthetic workflow for Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

Detailed Experimental Protocol

Materials:

  • 2-hydroxy-3-ethoxybenzaldehyde

  • Diethyl bromomalonate

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide

  • Methanol

  • Hydrochloric acid

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Synthesis of 7-Ethoxy-1-benzofuran-2-carboxylic acid:

    • To a solution of 2-hydroxy-3-ethoxybenzaldehyde (1.0 eq) in dry DMF, add anhydrous potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add diethyl bromomalonate (1.1 eq) to the reaction mixture.

    • Heat the reaction to 80°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Acidify the mixture with 2M HCl to pH 2-3.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • To the crude intermediate, add a solution of sodium hydroxide (3.0 eq) in a 1:1 mixture of water and ethanol.

    • Reflux the mixture for 4 hours to effect hydrolysis and decarboxylation.

    • Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain 7-Ethoxy-1-benzofuran-2-carboxylic acid.

  • Esterification to Methyl 7-ethoxy-1-benzofuran-2-carboxylate:

    • Suspend the crude 7-Ethoxy-1-benzofuran-2-carboxylic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 6 hours.

    • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Methyl 7-ethoxy-1-benzofuran-2-carboxylate as a solid.

Comprehensive Characterization

Due to the novelty of this specific derivative, detailed experimental data in the literature is limited.[2] The following characterization data is predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

Physical Properties
PropertyPredicted Value
Molecular FormulaC₁₂H₁₂O₄
Molecular Weight220.22 g/mol
AppearanceWhite to off-white solid
Melting Point35-38 °C[3]
SolubilitySoluble in methanol, dichloromethane, ethyl acetate
¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for confirming the structure of the target molecule. The expected chemical shifts (δ) in ppm relative to TMS are detailed below.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~7.20s-1H
H-4~7.35d~8.01H
H-5~7.05t~8.01H
H-6~6.90d~8.01H
-OCH₃~3.90s-3H
-OCH₂CH₃~4.15q~7.02H
-OCH₂CH₃~1.45t~7.03H

Interpretation: The singlet at ~7.20 ppm is characteristic of the H-3 proton of the furan ring. The three aromatic protons will appear as a set of coupled multiplets (a doublet, a triplet, and a doublet) in the aromatic region. The ethoxy group will be represented by a quartet and a triplet, while the methyl ester will be a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon AssignmentPredicted δ (ppm)
C=O (ester)~162
C-2~145
C-3~112
C-3a~148
C-4~125
C-5"align"
C-6~115
C-7~146
C-7a~128
-OCH₃~52
-OCH₂CH₃~65
-OCH₂CH₃~15

Interpretation: The carbonyl carbon of the ester will be the most downfield signal. The quaternary carbons of the benzofuran ring (C-2, C-3a, C-7, and C-7a) will have distinct chemical shifts. The protonated carbons of the benzene and furan rings will appear in the aromatic region. The aliphatic carbons of the ethoxy and methoxy groups will be the most upfield signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (ester) stretching~1720Strong
C-O (ester) stretching~1250 and ~1100Strong
C=C (aromatic) stretching~1600, ~1500Medium
C-H (aromatic) stretching~3100-3000Medium
C-H (aliphatic) stretching~2980-2850Medium
C-O-C (ether) stretching~1200Strong

Interpretation: The most prominent peak will be the strong absorption around 1720 cm⁻¹ corresponding to the ester carbonyl group. The presence of aromatic C=C and C-H stretches, along with aliphatic C-H stretches, will also be evident. The strong C-O stretching bands confirm the presence of the ester and ether functionalities.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

IonPredicted m/zInterpretation
[M]⁺220.07Molecular Ion
[M - OCH₃]⁺189.06Loss of methoxy radical
[M - COOCH₃]⁺161.06Loss of carbomethoxy radical
[M - C₂H₅]⁺191.05Loss of ethyl radical
[M - OC₂H₅]⁺175.04Loss of ethoxy radical

Interpretation: The molecular ion peak at m/z 220.07 will confirm the molecular weight of the compound. Common fragmentation patterns for benzofuran esters include the loss of the alkoxy group from the ester and cleavage of the ether linkage.[5][6]

Conclusion

This technical guide outlines a robust and efficient synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, a valuable building block for the development of novel therapeutic agents. The detailed protocol, rooted in established chemical principles, provides a clear pathway for its preparation. The comprehensive characterization data, though predictive, offers a solid framework for the structural verification of the synthesized compound. This guide is intended to empower researchers and drug development professionals with the necessary information to confidently synthesize and characterize this and similar benzofuran derivatives, thereby accelerating the discovery of new and effective medicines.

References

  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. Available at: [Link]

  • Vessecchi, R., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 30(8), 1469-1480. Available at: [Link]

  • Epstein, W. W., Horton, W. J., & Lin, C. T. (1966). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 31(6), 2043–2045. Available at: [Link]

  • PubChem. (n.d.). Methyl 7-ethoxy-1-benzofuran-2-carboxylate. Retrieved January 19, 2026, from [Link]

  • ChemBK. (2024). Methyl 7-ethoxy-1-benzofuran-2-carboxylate. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (2014). A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Advances, 4, 12345-12354. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Spectral Analysis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectral characterization of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, a significant heterocyclic compound within the benzofuran class. Benzofuran...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral characterization of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, a significant heterocyclic compound within the benzofuran class. Benzofuran derivatives are of considerable interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering field-proven insights into the interpretation of the spectral data for this specific molecule.

While a complete set of publicly available experimental spectra for Methyl 7-ethoxy-1-benzofuran-2-carboxylate is not available at the time of this writing, this guide will provide a robust analysis based on data from closely related analogs and predictive models. This approach not only offers a detailed characterization of the target molecule but also serves as an instructive framework for the spectral analysis of other substituted benzofuran derivatives.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is the foundation for interpreting its spectral data. The structure of Methyl 7-ethoxy-1-benzofuran-2-carboxylate is presented below, highlighting the key functional groups that will be interrogated by spectroscopic methods.

Caption: Molecular structure of Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H37.2 - 7.4s-1H
H47.1 - 7.3d~8.01H
H57.0 - 7.2t~8.01H
H66.8 - 7.0d~8.01H
O-CH₂ (Ethoxy)4.1 - 4.3q~7.02H
O-CH₃ (Ester)3.9 - 4.1s-3H
CH₃ (Ethoxy)1.4 - 1.6t~7.03H

Expertise & Experience in ¹H NMR Interpretation:

  • Aromatic Protons (H4, H5, H6): The protons on the benzene ring of the benzofuran core are expected to appear in the aromatic region (δ 6.8-7.3 ppm). Their specific chemical shifts and coupling patterns are influenced by the electron-donating ethoxy group at C7 and the electron-withdrawing ester group at C2. The ortho- and para-protons to the ethoxy group will be shifted upfield compared to the meta-proton.

  • Furan Proton (H3): The proton at the C3 position of the furan ring typically appears as a singlet in the range of δ 7.2-7.4 ppm. Its chemical shift is influenced by the deshielding effect of the adjacent ester group.

  • Ethoxy Group: The methylene protons (-OCH₂-) of the ethoxy group are expected to be a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet. This characteristic quartet-triplet pattern is a hallmark of an ethoxy group.

  • Methyl Ester: The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of δ 3.9-4.1 ppm, due to the deshielding effect of the adjacent carbonyl and oxygen atoms.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)160 - 165
C2145 - 150
C3110 - 115
C4120 - 125
C5123 - 128
C6115 - 120
C7148 - 153
C8125 - 130
C9140 - 145
O-CH₂ (Ethoxy)64 - 68
O-CH₃ (Ester)51 - 55
CH₃ (Ethoxy)14 - 16

Expertise & Experience in ¹³C NMR Interpretation:

  • Carbonyl Carbon: The carbon of the ester carbonyl group is the most deshielded carbon and will appear at the downfield end of the spectrum (δ 160-165 ppm).

  • Benzofuran Carbons: The carbons of the benzofuran ring system will have distinct chemical shifts based on their electronic environment. The oxygen-bearing carbons (C7 and C9) will be significantly downfield.

  • Alkyl Carbons: The carbons of the ethoxy and methyl ester groups will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial for unambiguous structural assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 7-ethoxy-1-benzofuran-2-carboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Use a sufficient relaxation delay to ensure accurate integration of quaternary carbons.

  • 2D NMR Experiments (for validation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, confirming the connectivity of the ethoxy group and the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is critical for assigning quaternary carbons and confirming the overall structure.

Figure 2: NMR Experimental Workflow SamplePrep Sample Preparation (5-10 mg in deuterated solvent + TMS) NMR_Acquisition NMR Spectrometer (≥400 MHz) SamplePrep->NMR_Acquisition H1_NMR ¹H NMR Acquisition NMR_Acquisition->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Acquisition->C13_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC) NMR_Acquisition->TwoD_NMR Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->Data_Processing C13_NMR->Data_Processing TwoD_NMR->Data_Processing Spectral_Analysis Spectral Analysis & Interpretation Data_Processing->Spectral_Analysis Figure 3: Plausible MS Fragmentation Pathway M [M]⁺˙ m/z = 220 F1 [M - •CH₃]⁺ m/z = 205 M->F1 - •CH₃ F2 [M - •OCH₃]⁺ m/z = 189 M->F2 - •OCH₃ F3 [M - C₂H₄]⁺˙ m/z = 192 M->F3 - C₂H₄ F4 [M - •COOCH₃]⁺ m/z = 161 M->F4 - •COOCH₃

Sources

Foundational

An In-depth Technical Guide to Methyl 7-ethoxy-1-benzofuran-2-carboxylate: Properties, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzofuran sca...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. This document delves into the physical and chemical properties of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, outlines plausible synthetic routes with a discussion of the underlying chemical principles, and explores its potential applications, particularly in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel benzofuran derivatives.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a cornerstone in the architecture of many biologically active molecules.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] The versatility of the benzofuran nucleus allows for substitutions at various positions, leading to a diverse chemical space for the development of new drugs with enhanced efficacy and selectivity.[6] Methyl 7-ethoxy-1-benzofuran-2-carboxylate, the subject of this guide, is a derivative that combines the key features of the benzofuran core with an ester functionality at the 2-position and an ethoxy group at the 7-position, making it a valuable intermediate for further chemical modifications and a candidate for biological screening.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following section details the known and predicted properties of Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

Structural and General Properties
PropertyValueSource
IUPAC Name Methyl 7-ethoxy-1-benzofuran-2-carboxylate-
CAS Number 1407521-98-5[7]
Molecular Formula C₁₂H₁₂O₄[7]
Molecular Weight 220.22 g/mol [7]
Appearance Colorless to light yellow liquid[7]
Melting Point ~35-38 °C[7]
Boiling Point 359-364 °C (Predicted)[7]
Density 1.192 ± 0.06 g/cm³ (Predicted)[7]
Solubility Soluble in organic solvents such as ethanol and dichloromethane.[7]

Note: Some physical properties are predicted and should be confirmed experimentally.

Spectroscopic Characterization (Predicted)

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, and the methyl ester group. The chemical shifts (δ) are predicted to be in the following regions:

  • Aromatic Protons (3H): Signals for the protons on the benzene ring are expected in the range of δ 6.8-7.8 ppm. The specific coupling patterns will depend on their relative positions.

  • Furan Proton (1H): A singlet for the proton at the 3-position of the benzofuran ring is anticipated around δ 7.0-7.5 ppm.

  • Ethoxy Group (5H): A quartet for the methylene protons (-OCH₂-) around δ 4.1-4.3 ppm and a triplet for the methyl protons (-CH₃) around δ 1.4-1.6 ppm.

  • Methyl Ester (3H): A singlet for the methyl protons (-COOCH₃) is expected around δ 3.9-4.0 ppm.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts are as follows:

  • Carbonyl Carbon (C=O): δ 160-165 ppm.

  • Aromatic and Furan Carbons: δ 105-155 ppm. The carbon bearing the ethoxy group will be significantly shifted downfield.

  • Ethoxy Group: -OCH₂- at δ 65-70 ppm and -CH₃ at δ 14-16 ppm.

  • Methyl Ester Carbon: -COOCH₃ at δ 52-55 ppm.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:[8][9][14][15]

  • C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹.

  • C-O Stretch (Ester and Ether): Strong bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.

2.2.4. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 220. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 189, and the loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 161. Further fragmentation of the benzofuran ring would also be observed.[16][17]

Chemical Properties and Reactivity

The chemical reactivity of Methyl 7-ethoxy-1-benzofuran-2-carboxylate is primarily governed by the benzofuran ring system and the ester functional group.

Reactivity of the Benzofuran Ring

The benzofuran ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents. The furan ring is generally more reactive towards electrophiles than the benzene ring.

Reactivity of the Ester Group

The methyl ester at the 2-position can undergo nucleophilic acyl substitution reactions. This allows for the conversion of the ester to other functional groups such as carboxylic acids (via hydrolysis), amides (via aminolysis), and other esters (via transesterification). This reactivity is a key feature for the use of this compound as a synthetic intermediate.

Synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate

Several synthetic routes are available for the preparation of benzofuran-2-carboxylates. A plausible and commonly employed method involves the reaction of a substituted salicylaldehyde with an α-haloacetate, followed by intramolecular cyclization.[2]

Proposed Synthetic Workflow

A logical synthetic pathway to Methyl 7-ethoxy-1-benzofuran-2-carboxylate starts from 2-hydroxy-3-ethoxybenzaldehyde.

Synthesis_Workflow A 2-Hydroxy-3-ethoxybenzaldehyde C Intermediate Phenoxide A->C Base (e.g., K₂CO₃) B Methyl Bromoacetate B->C D Intermediate Ether C->D SN2 Reaction E Methyl 7-ethoxy-1-benzofuran-2-carboxylate D->E Intramolecular Cyclization (e.g., Perkin-like condensation)

Caption: Proposed synthetic workflow for Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

Detailed Experimental Protocol (Analogous Procedure)

This protocol is based on established methods for the synthesis of similar benzofuran-2-carboxylates.[2]

Step 1: O-Alkylation

  • To a solution of 2-hydroxy-3-ethoxybenzaldehyde (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Slowly add methyl bromoacetate (1.1-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude intermediate ether.

Step 2: Intramolecular Cyclization

  • The crude intermediate ether can often be cyclized without further purification.

  • Treatment with a base such as sodium methoxide in methanol or potassium tert-butoxide in tert-butanol at room temperature or with gentle heating can induce an intramolecular Perkin-like condensation.

  • The reaction progress should be monitored by TLC.

  • Upon completion, the reaction is quenched with a weak acid (e.g., saturated ammonium chloride solution) and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The final product, Methyl 7-ethoxy-1-benzofuran-2-carboxylate, is then purified by column chromatography on silica gel.

Justification of Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and effective base for the O-alkylation of phenols, minimizing side reactions.

  • Solvent Selection: Acetonitrile and DMF are polar aprotic solvents that are well-suited for Sₙ2 reactions.

  • Cyclization Conditions: The choice of base for the cyclization step is crucial. A strong, non-nucleophilic base is often preferred to promote the intramolecular condensation without causing unwanted side reactions like ester hydrolysis.

  • Self-Validating System: The progress of each step is monitored by TLC, allowing for confirmation of the formation of intermediates and the final product. The final product's identity and purity are confirmed through spectroscopic analysis (NMR, IR, MS) and comparison with predicted data.

Potential Applications in Drug Discovery

The benzofuran scaffold is a well-established pharmacophore, and derivatives of Methyl 7-ethoxy-1-benzofuran-2-carboxylate are of significant interest for their potential therapeutic applications.

Applications Core Methyl 7-ethoxy-1-benzofuran-2-carboxylate Anticancer Anticancer Agents Core->Anticancer Structural Scaffold Antimicrobial Antimicrobial Agents Core->Antimicrobial Pharmacophore Anti_inflammatory Anti-inflammatory Agents Core->Anti_inflammatory Lead Compound Other Other Therapeutic Areas Core->Other

Caption: Potential therapeutic applications of Methyl 7-ethoxy-1-benzofuran-2-carboxylate derivatives.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives.[3][5][6][18][19] The substitution pattern on the benzofuran ring plays a crucial role in determining the cytotoxic activity and selectivity towards cancer cells.[6] For instance, chalcone derivatives synthesized from 1-(7-ethoxy-1-benzofuran-2-yl)ethanone have shown promising anticancer effects.[2][20] The ester group at the 2-position of Methyl 7-ethoxy-1-benzofuran-2-carboxylate can be readily converted into amides or other functionalities, allowing for the synthesis of a library of compounds for screening against various cancer cell lines.

Antimicrobial Activity

Benzofuran derivatives have also been extensively investigated for their antibacterial and antifungal properties.[2][4][21] The presence of electron-donating groups, such as the ethoxy group in the target molecule, has been shown to influence the antimicrobial potency of some benzofuran compounds.[2] By modifying the ester functionality, novel derivatives with enhanced antimicrobial activity could be developed.

Conclusion

Methyl 7-ethoxy-1-benzofuran-2-carboxylate is a valuable heterocyclic compound with significant potential as a building block in organic synthesis and as a scaffold for the development of new therapeutic agents. Its synthesis can be achieved through established methodologies, and its chemical properties allow for a wide range of derivatizations. The promising biological activities reported for structurally related compounds underscore the importance of further research into the synthesis and pharmacological evaluation of novel derivatives of Methyl 7-ethoxy-1-benzofuran-2-carboxylate. This technical guide provides a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

  • Bowden, K., & Battah, S. (2002). The Perkin (coumarin–benzofuran ring contraction) rearrangement of 3-halocoumarins. Journal of the Chemical Society, Perkin Transactions 2, (8), 1603-1609.
  • Perkin, W. H. (1870). On the hydride of aceto-salicyl. Journal of the Chemical Society, 23, 368-371.
  • Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 767-774.
  • Coşkun, D., Erkişi, M., Ülükaya, E., & Coşkun, M. F. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. European Journal of Medicinal Chemistry, 136, 212-222.
  • Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158-10172.
  • Thomas, A. M., Asha, S., Menon, R. S., & Anilkumar, G. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect, 4(19), 5544-5547.
  • Yeoh, T. S., Tan, K. W., & Tiekink, E. R. (2016). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 21(10), 1369.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2017). A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Advances, 7(57), 35836-35840.
  • Vakharia, J., Gangan, V. D., Chakraborty, C. T., Bhawe, V. G., & Bhalekar, S. M. (2014). Synthesis and antibacterial activity of novel benzofuran ester derivatives. Indian Journal of Heterocyclic Chemistry, 23(3), 315-320.
  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Sferrazza, A. (2016). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • De Borggraeve, W. M., & De Kimpe, N. (2002). Furo[3,4-b]benzofurans: synthesis and reactions. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-13.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2017). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2017(3), M949.
  • Napiórkowska, M., Gucwa, K., Stączek, P., & Kossakowski, J. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1599.
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2197.
  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 814-845.
  • Fu, R., & Li, Z. (2018). Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. Organic Letters, 20(8), 2228-2231.
  • Yamuna, E., Kumar, R. S., & Perumal, S. (2012). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of the Serbian Chemical Society, 77(11), 1589-1613.
  • PubChem. (n.d.). Methyl 1-benzofuran-2-carboxylate. Retrieved January 19, 2026, from [Link]

  • SpectraBase. (n.d.). Methyl 3-amino-5-chloro-1-benzofuran-2-carboxylate. Retrieved January 19, 2026, from [Link]

  • ChemBK. (2024). Methyl 7-ethoxy-1-benzofuran-2-carboxylate. Retrieved January 19, 2026, from [Link]

  • Patel, K. D., & Patel, N. B. (2011). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 1(3), 346-353.
  • Khan, I., & Zaib, S. (2015). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Wang, J., et al. (2019). [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Guang Pu Xue Yu Guang Pu Fen Xi, 39(1), 115-120.
  • University of Oregon. (n.d.). 13C NMR Chemical Shift Table. Retrieved January 19, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 7-ethoxy-1-benzofuran-2-carboxylate (C12H12O4). Retrieved January 19, 2026, from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 19, 2026, from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved January 19, 2026, from [Link]

  • Career Endeavour. (n.d.). NMR Spectroscopy. Retrieved January 19, 2026, from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved January 19, 2026, from [Link]

  • Santos, L. S., et al. (2013). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass ESI-CID-MS/MS. Journal of Mass Spectrometry, 48(11), 1175-1184.
  • Ijarse. (n.d.). Synthesis of and 13C-NMR spectral studies of 2-cinnamylidene-3(2H)-benzofuranones. Retrieved January 19, 2026, from [Link]

  • University of Bristol. (n.d.). 13C NMR Spectroscopy. Retrieved January 19, 2026, from [Link]

Sources

Exploratory

biological activities of 7-ethoxybenzofuran derivatives

An In-depth Technical Guide to the Biological Activities of 7-Ethoxybenzofuran Derivatives Abstract The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic compounds...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of 7-Ethoxybenzofuran Derivatives

Abstract

The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic compounds of significant therapeutic interest.[1][2] The introduction of specific substituents, such as an ethoxy group at the 7-position, can profoundly modulate the molecule's physicochemical properties and biological activity, making 7-ethoxybenzofuran derivatives a compelling subject for drug discovery.[3] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by this class of compounds, with a primary focus on their anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, supported by quantitative data, structure-activity relationship (SAR) analyses, and detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of 7-ethoxybenzofuran derivatives.

The Benzofuran Scaffold: Significance of the 7-Ethoxy Moiety

Benzofuran, a bicyclic system composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to possess a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[4][5] The substitution pattern on the benzofuran core is critical in defining the compound's biological profile.

The 7-ethoxy group is a key structural feature. As a lipophilic and electron-donating group, it can influence several critical parameters:

  • Lipophilicity: The ethoxy group increases the molecule's lipid solubility, which can enhance its ability to cross cell membranes and improve bioavailability.

  • Target Binding: The size, shape, and electronic nature of the ethoxy group can affect how the molecule fits into and interacts with the binding pockets of biological targets like enzymes and receptors.[3]

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than a corresponding hydroxyl group, potentially leading to a longer duration of action.

These characteristics make the 7-ethoxybenzofuran scaffold a valuable starting point for the synthesis of novel therapeutic agents.[3]

Synthesis of 7-Ethoxybenzofuran Derivatives

A prominent and versatile method for synthesizing biologically active 7-ethoxybenzofuran derivatives is the base-catalyzed Claisen-Schmidt condensation. This reaction is particularly effective for creating chalcone-based hybrids, which have demonstrated significant cytotoxic potential.[6][7] The general workflow involves the reaction of a ketone, such as 1-(7-ethoxy-1-benzofuran-2-yl)ethanone, with various aromatic aldehydes.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product A 1-(7-ethoxy-1-benzofuran-2-yl)ethanone C Claisen-Schmidt Condensation A->C B Aromatic Aldehydes B->C D 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives C->D

Caption: General workflow for the synthesis of 7-ethoxybenzofuran chalcones.

Anticancer Activities

Derivatives of 7-ethoxybenzofuran, particularly those incorporating a chalcone moiety, have emerged as potent anticancer agents.[7] These compounds exhibit cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), non-small cell lung (A549), and prostate (PC-3) cancers.[6]

Mechanism of Action: Induction of Apoptosis

The primary anticancer mechanism for these derivatives is the induction of programmed cell death, or apoptosis.[6] Studies have shown that these compounds can trigger apoptosis through caspase-dependent pathways.[6] Key events in this process include:

  • Disruption of Mitochondrial Membrane Potential: This is an early event in apoptosis, leading to the release of pro-apoptotic factors like cytochrome c.

  • Activation of Caspases: The released factors activate initiator caspases (e.g., Caspase-9) which in turn activate executioner caspases (e.g., Caspase-3/7), leading to the cleavage of cellular substrates and cell death.

  • Induction of Reactive Oxygen Species (ROS): Manipulation of ROS levels is another proposed mechanism by which benzofuran derivatives exert their anticancer effects.[6]

G compound 7-Ethoxybenzofuran Chalcone Derivative ros ↑ ROS Levels compound->ros mito Mitochondrial Dysfunction compound->mito ros->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Apoptosis induction pathway by 7-ethoxybenzofuran chalcones.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
Chalcone Derivative 3a PC-3 (Prostate)1.83[6]
Chalcone Derivative 3a A549 (Lung)2.15[6]
Chalcone Derivative 3a MCF-7 (Breast)3.56[6]
Oxindole-Benzofuran 22f MCF-7 (Breast)2.27[8][9]
Benzofuran-Carboxylic Acid 44b MDA-MB-231 (Breast)2.52[9]

Note: Data for compounds 22f and 44b are for general benzofuran derivatives and are included for comparative context of the scaffold's potential.

Experimental Protocol: Sulforhodamine B (SRB) Cell Viability Assay

This protocol is a widely used method for determining cytotoxicity in cancer cell lines.[6]

Objective: To quantify the cell density based on the measurement of cellular protein content.

Methodology:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add varying concentrations of the 7-ethoxybenzofuran derivative to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance (optical density) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Neuroprotective Activities

The benzofuran scaffold is also investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease.[10] The mechanism often involves protecting neuronal cells from oxidative stress and excitotoxicity.[11][12] While much of the specific research has focused on 7-methoxy derivatives, the structural and electronic similarity of the ethoxy group suggests comparable activity.[10][11][12]

Mechanism of Action
  • Antioxidant Effects: Benzofuran derivatives can scavenge harmful reactive oxygen species (ROS), protecting neurons from oxidative damage.[12] Some compounds have been shown to inhibit lipid peroxidation in brain homogenates.[12]

  • Anti-excitotoxic Effects: Overstimulation of N-methyl-D-aspartate (NMDA) receptors leads to excitotoxicity, a key process in neuronal cell death. Certain benzofuran-2-carboxamide derivatives have demonstrated a protective effect against NMDA-induced excitotoxicity in primary cortical neuronal cells.[11][13]

  • Inhibition of β-amyloid Aggregation: The aggregation of β-amyloid plaques is a hallmark of Alzheimer's disease. Some benzofuran derivatives have been shown to inhibit this process.[10]

Experimental Protocol: MTT Assay for Neuroprotection

This protocol assesses the ability of a compound to protect neuronal cells from an induced toxic insult.

Objective: To measure cell viability by quantifying the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.

Methodology:

  • Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SK-N-SH) in appropriate media.

  • Pre-treatment: Treat the cells with various concentrations of the 7-ethoxybenzofuran derivative for 1-2 hours.

  • Induction of Toxicity: Introduce a neurotoxic agent, such as glutamate (100 µM) or NMDA (300 µM), to all wells except the negative control.

  • Incubation: Incubate the cells for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Analysis: Express the results as a percentage of the control (untreated, non-toxin-exposed cells) to determine the neuroprotective effect of the compound.

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. Benzofuran derivatives have shown promise as anti-inflammatory agents.[14] The mechanisms often involve the modulation of key inflammatory pathways like NF-κB and MAPK, which regulate the expression of pro-inflammatory mediators.[15][16]

Mechanism of Action
  • Inhibition of Pro-inflammatory Mediators: Benzofuran derivatives can inhibit the production of nitric oxide (NO), a key inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages.[17]

  • Modulation of Signaling Pathways: Studies on benzofuran hybrids show they can significantly inhibit the phosphorylation of key proteins in the NF-κB and MAPK pathways (e.g., p65, ERK, JNK, p38).[16] This prevents the transcription of pro-inflammatory genes like COX-2, TNF-α, and IL-6.

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway lps LPS receptor TLR4 Receptor lps->receptor mapk MAPK (ERK, JNK, p38) receptor->mapk ikb IκBα receptor->ikb Phosphorylation & Degradation compound 7-Ethoxybenzofuran Derivative compound->mapk Inhibits Phosphorylation compound->ikb Inhibits Phosphorylation ap1 AP-1 mapk->ap1 nucleus Nucleus ap1->nucleus nfkb p65/p50 nfkb->nucleus genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6, iNOS)

Sources

Foundational

Potential Therapeutic Applications of Methyl 7-ethoxy-1-benzofuran-2-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract The benzofuran scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities, forming the core of numerous natural products and synthetic compounds with significant therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2][3] This technical guide provides an in-depth exploration of the potential therapeutic applications of a specific derivative, Methyl 7-ethoxy-1-benzofuran-2-carboxylate. While direct pharmacological data on this precise molecule is limited in publicly accessible literature[4], this document synthesizes the extensive research on structurally related benzofuran compounds to project its therapeutic promise. We will delve into its potential as an anticancer agent, leveraging structure-activity relationship (SAR) insights from analogous compounds.[5][6] This guide will further present detailed, actionable experimental protocols for the synthesis, characterization, and biological evaluation of this compound, aiming to empower researchers in drug discovery and development to explore its therapeutic value.

Introduction: The Benzofuran Core in Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the development of new pharmacological agents.[1][7] Its derivatives have demonstrated a remarkable array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][2][3] The versatility of the benzofuran nucleus allows for substitutions at various positions, leading to a diverse chemical space for optimizing therapeutic efficacy and selectivity.[5]

Methyl 7-ethoxy-1-benzofuran-2-carboxylate, the subject of this guide, possesses key structural features that suggest significant biological potential. The ester group at the C-2 position and the ethoxy group at the C-7 position are noteworthy. Structure-activity relationship studies on other benzofuran derivatives have indicated that substitutions at the C-2 position, particularly with ester or heterocyclic rings, can be crucial for cytotoxic activity against cancer cells.[5] The 7-ethoxy substitution may influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, potentially enhancing its bioavailability and therapeutic index.[8]

This guide will focus primarily on the potential anticancer applications of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, drawing parallels from closely related structures that have been synthesized and evaluated for their cytotoxic effects.

Projected Therapeutic Application: Anticancer Agent

The most promising therapeutic application for Methyl 7-ethoxy-1-benzofuran-2-carboxylate, inferred from the broader literature on benzofuran derivatives, is in oncology.[5][6][7] Numerous studies have highlighted the potent cytotoxic and apoptotic effects of benzofurans against a variety of cancer cell lines.[9][10][11]

Proposed Mechanism of Action

Based on the known mechanisms of action for anticancer benzofuran derivatives, Methyl 7-ethoxy-1-benzofuran-2-carboxylate could potentially exert its effects through several pathways:

  • Induction of Apoptosis: A primary mechanism for many anticancer compounds, including benzofuran derivatives, is the induction of programmed cell death, or apoptosis.[9][11][12] This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.[9][12]

  • Cell Cycle Arrest: The compound may halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G1 or G2/M phase, preventing them from entering mitosis.[6]

  • Inhibition of Key Signaling Pathways: Benzofuran derivatives have been shown to modulate critical signaling pathways involved in cancer progression, such as STAT3 and pathways involving cyclin-dependent kinases (CDKs).[6]

  • Generation of Reactive Oxygen Species (ROS): Some benzofurans can induce oxidative stress within cancer cells by increasing the levels of reactive oxygen species, leading to cellular damage and apoptosis.[11][12]

The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by a benzofuran derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Death_Receptor Death Receptor (e.g., FAS, TRAIL-R) Procaspase_8 Procaspase-8 Death_Receptor->Procaspase_8 Recruitment Caspase_8 Caspase-8 Procaspase_8->Caspase_8 Activation BID BID Caspase_8->BID Cleavage Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 Activation tBID tBID BID->tBID Bax_Bak Bax/Bak tBID->Bax_Bak Activation Caspase_3 Caspase-3 (Executioner Caspase) Procaspase_3->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Execution Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Binding Apoptosome Apoptosome Apaf_1->Apoptosome Formation Procaspase_9 Procaspase-9 Apoptosome->Procaspase_9 Recruitment Caspase_9 Caspase-9 Procaspase_9->Caspase_9 Activation Caspase_9->Procaspase_3 Activation Benzofuran_Derivative Methyl 7-ethoxy-1-benzofuran-2-carboxylate Benzofuran_Derivative->Death_Receptor Extrinsic Pathway (Hypothesized) Benzofuran_Derivative->Bax_Bak Intrinsic Pathway (Hypothesized)

Caption: Hypothesized apoptotic pathways induced by Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

Experimental Protocols for Evaluation

To validate the therapeutic potential of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, a series of well-defined experimental protocols are necessary.

Synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate

While various synthetic routes to benzofuran derivatives exist[2][3], a common approach involves the Perkin reaction or related cyclization strategies. A plausible synthesis is outlined below.

Experimental Workflow: Synthesis

Caption: A plausible synthetic workflow for Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-hydroxy-3-ethoxybenzaldehyde in a suitable solvent such as acetone, add anhydrous potassium carbonate.

  • Addition of Reagent: Add methyl bromoacetate dropwise to the reaction mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude intermediate.

  • Cyclization: Subject the crude intermediate to a Perkin-like condensation using a base such as sodium acetate in acetic anhydride and heat.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

In Vitro Anticancer Activity Screening

The initial assessment of anticancer activity involves screening the compound against a panel of human cancer cell lines.

Quantitative Data: IC₅₀ Values of Related Benzofuran Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several benzofuran derivatives against various cancer cell lines, providing a benchmark for the expected potency.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[7]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20[7]
Benzofuran Hybrid (12)SiHa (Cervical)1.10[7]
Benzofuran Hybrid (12)HeLa (Cervical)1.06[7]
Oxindole-Benzofuran (22d)MCF-7 (Breast)3.41[7]
Oxindole-Benzofuran (22f)MCF-7 (Breast)2.27[7]
Bromo-derivative (14c)HCT-116 (Colon)3.27[7]
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneA549 (Lung)2.85[13]
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneH1299 (Lung)1.46[13]
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneHCT116 (Colon)0.59[13]
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneHT29 (Colon)0.35[13]

Step-by-Step Protocol: SRB (Sulforhodamine B) Assay [9][12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, PC-3) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of Methyl 7-ethoxy-1-benzofuran-2-carboxylate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B solution.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Apoptosis and Cell Cycle Analysis

To elucidate the mechanism of action, further assays are required.

Experimental Workflow: Mechanistic Studies

G Start Treat Cancer Cells with Methyl 7-ethoxy-1-benzofuran-2-carboxylate Apoptosis_Assay Annexin V-FITC/PI Staining Start->Apoptosis_Assay Cell_Cycle_Analysis Propidium Iodide Staining Start->Cell_Cycle_Analysis Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Cell_Cycle_Analysis->Flow_Cytometry Apoptosis_Result Quantification of Apoptotic Cells Flow_Cytometry->Apoptosis_Result Cell_Cycle_Result Distribution of Cells in Different Cell Cycle Phases Flow_Cytometry->Cell_Cycle_Result

Caption: Workflow for apoptosis and cell cycle analysis.

Step-by-Step Protocol: Annexin V-FITC/PI Apoptosis Assay [12][13]

  • Cell Treatment: Treat cancer cells with Methyl 7-ethoxy-1-benzofuran-2-carboxylate at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Future Directions and Conclusion

The exploration of Methyl 7-ethoxy-1-benzofuran-2-carboxylate as a potential therapeutic agent is a promising avenue for drug discovery. Based on the extensive literature on the biological activities of the benzofuran scaffold, this compound warrants further investigation, particularly in the context of oncology. The experimental protocols detailed in this guide provide a robust framework for its synthesis, in vitro screening, and initial mechanistic studies.

Future research should focus on lead optimization by synthesizing analogues with modifications to the ester and ethoxy groups to improve potency and selectivity. In vivo studies in animal models will be crucial to evaluate the compound's efficacy, pharmacokinetics, and toxicity profile.

References

  • Aslam, J., et al. (2018). Bioactive Benzofuran derivatives: A review. PubMed. Available at: [Link]

  • Li, Y., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Siddiqui, N., et al. (2017). Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. Current Organic Synthesis, 14(5), 651-667.
  • Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]

  • ChemBK. (2024). Methyl 7-ethoxy-1-benzofuran-2-carboxylate. ChemBK. Available at: [Link]

  • Coskun, D., et al. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. ResearchGate. Available at: [Link]

  • Coskun, D., et al. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. PubMed. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 7-ethoxy-1-benzofuran-2-carboxylate (C12H12O4). PubChemLite. Available at: [Link]

  • Abdel-Rahman, A. A.-H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. Available at: [Link]

  • Gouveia, F. L., et al. (2015). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. NIH. Available at: [Link]

  • Erkisa, M., et al. (2022). Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. AccScience Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate. Available at: [Link]

  • Cinar-Asa, S., et al. (2023). Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. ResearchGate. Available at: [Link]

  • Głowacka, I. E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available at: [Link]

  • Głowacka, I. E., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). Methyl 7-acetyl-5-ethyl-benzofuran-2-carboxylate. PubChem. Available at: [Link]

Sources

Exploratory

The Strategic Utility of Methyl 7-ethoxy-1-benzofuran-2-carboxylate as a Pivotal Precursor in Contemporary Organic Synthesis

Abstract This technical guide delineates the synthesis, characterization, and strategic application of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, a key heterocyclic building block in modern organic and medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the synthesis, characterization, and strategic application of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, a key heterocyclic building block in modern organic and medicinal chemistry. The benzofuran core is a privileged scaffold, prevalent in a multitude of natural products and pharmacologically active compounds.[1][2] This document provides a comprehensive exploration of a robust synthetic pathway to Methyl 7-ethoxy-1-benzofuran-2-carboxylate, its detailed spectroscopic characterization, and its subsequent elaboration into more complex molecular architectures, exemplified by the synthesis of a 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivative, a class of compounds noted for its anticancer potential.[2][3] This guide is intended for researchers and professionals in the fields of organic synthesis and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety, a fusion of a benzene ring and a furan ring, is a cornerstone in the architecture of numerous biologically active molecules.[4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The strategic functionalization of the benzofuran nucleus allows for the fine-tuning of these biological activities, making the development of efficient synthetic routes to versatile benzofuran precursors a paramount objective in medicinal chemistry. Methyl 7-ethoxy-1-benzofuran-2-carboxylate serves as an exemplary precursor, offering multiple reactive sites for further molecular diversification.

Synthetic Strategy and Mechanistic Considerations

The synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate is most effectively achieved through a two-step sequence commencing with the formation of the corresponding carboxylic acid, followed by esterification. A common and reliable method for the construction of the benzofuran-2-carboxylic acid core involves the reaction of a substituted salicylaldehyde with an α-haloacetate, followed by intramolecular cyclization.[7]

Synthesis of 7-Ethoxy-1-benzofuran-2-carboxylic Acid

The initial step involves the reaction of 3-ethoxysalicylaldehyde with ethyl bromoacetate in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. This is followed by saponification of the resulting ester and subsequent intramolecular cyclization to yield the desired carboxylic acid.

Causality of Experimental Choices:

  • 3-Ethoxysalicylaldehyde: This starting material dictates the substitution pattern of the final product, introducing the crucial 7-ethoxy group.

  • Ethyl Bromoacetate: This reagent provides the two-carbon unit that will form the furan ring and the carboxylic acid functionality. The bromine atom serves as a good leaving group for the initial Williamson ether synthesis-type reaction with the phenolic hydroxyl group.

  • Potassium Carbonate (K₂CO₃): A mild inorganic base is employed to deprotonate the phenolic hydroxyl group of the salicylaldehyde, facilitating its nucleophilic attack on the ethyl bromoacetate. Its insolubility in acetonitrile at reflux temperature drives the reaction forward.

  • Acetonitrile (CH₃CN): This polar aprotic solvent is chosen for its ability to dissolve the reactants and for its suitable boiling point for the reaction, without participating in the reaction itself.

  • Potassium Hydroxide (KOH): A strong base used for the saponification of the intermediate ester to the corresponding carboxylate salt.

  • Acidic Workup (HCl): Neutralizes the excess base and protonates the carboxylate salt to yield the final carboxylic acid product.

Fischer Esterification to Methyl 7-ethoxy-1-benzofuran-2-carboxylate

The final step is a classic Fischer esterification of the synthesized 7-Ethoxy-1-benzofuran-2-carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[8]

Causality of Experimental Choices:

  • Methanol (CH₃OH): Serves as both the reactant to form the methyl ester and as the solvent. Using it in large excess helps to drive the equilibrium towards the product side.

  • Sulfuric Acid (H₂SO₄): A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. It is regenerated at the end of the reaction.

Synthesis_Workflow

Diagram 1: Overall synthetic workflow for Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

Detailed Experimental Protocols

Synthesis of 7-Ethoxy-1-benzofuran-2-carboxylic Acid
Reagent/SolventMolar Eq.Amount
3-Ethoxysalicylaldehyde1.0(as per scale)
Ethyl Bromoacetate1.2(as per scale)
Potassium Carbonate3.0(as per scale)
Acetonitrile-(to make 0.1 M soln)
Potassium Hydroxide2.0(as per scale)
Ethanol-(as per scale)
Hydrochloric Acid (conc.)-(to pH ~2)

Procedure:

  • To a solution of 3-ethoxysalicylaldehyde (1.0 eq) in acetonitrile, potassium carbonate (3.0 eq) and ethyl bromoacetate (1.2 eq) are added.

  • The reaction mixture is refluxed for 24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude residue is dissolved in ethyl acetate and washed with 5% aq. HCl, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the crude ethyl ester, which is taken to the next step without further purification.

  • The crude ethyl ester is dissolved in ethanol, and an aqueous solution of potassium hydroxide (2.0 eq) is added dropwise at 10 °C.

  • The mixture is then refluxed for 2-3 hours.

  • Excess ethanol is removed under reduced pressure, and the residue is diluted with water.

  • The aqueous solution is acidified with concentrated HCl to a pH of ~2, resulting in the precipitation of the product.

  • The solid is filtered, washed with cold water, and dried to afford 7-Ethoxy-1-benzofuran-2-carboxylic acid.

Synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate
Reagent/SolventMolar Eq.Amount
7-Ethoxy-1-benzofuran-2-carboxylic Acid1.0(as per scale)
Methanol-(solvent)
Sulfuric Acid (conc.)catalytic(~5 drops)

Procedure:

  • 7-Ethoxy-1-benzofuran-2-carboxylic acid (1.0 eq) is dissolved in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid is added carefully.

  • The mixture is refluxed for 4-6 hours, with reaction progress monitored by TLC.

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield Methyl 7-ethoxy-1-benzofuran-2-carboxylate as a colorless to light yellow liquid.[9]

Spectroscopic Characterization (Predicted)

Predicted 1H NMR (400 MHz, CDCl₃) δ (ppm):

Chemical Shift (δ)MultiplicityIntegrationAssignment
~7.60d1HH-4
~7.45s1HH-3
~7.20t1HH-5
~6.90d1HH-6
~4.20q2H-OCH₂CH₃
~3.95s3H-COOCH₃
~1.50t3H-OCH₂CH₃

Predicted 13C NMR (100 MHz, CDCl₃) δ (ppm):

Chemical Shift (δ)Assignment
~160.0C=O
~148.0C-7a
~145.0C-2
~144.0C-7
~129.0C-3a
~124.0C-5
~116.0C-4
~112.0C-6
~110.0C-3
~65.0-OCH₂CH₃
~52.0-COOCH₃
~15.0-OCH₂CH₃

Application in the Synthesis of Bioactive Molecules: A Case Study

Methyl 7-ethoxy-1-benzofuran-2-carboxylate is a valuable intermediate for the synthesis of more complex molecules. A pertinent example is its use in the preparation of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives, which have shown promising anticancer activity.[2]

Synthesis of 1-(7-ethoxy-1-benzofuran-2-yl)ethanone

The methyl ester can be converted to the corresponding methyl ketone, 1-(7-ethoxy-1-benzofuran-2-yl)ethanone, a key precursor for chalcone synthesis. This transformation can be achieved via reaction with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent), or by more modern methods.

Synthesis of a 1-(7-ethoxy-1-benzofuran-2-yl) Substituted Chalcone Derivative

The synthesized 1-(7-ethoxy-1-benzofuran-2-yl)ethanone can then undergo a base-catalyzed Claisen-Schmidt condensation with a variety of aromatic aldehydes to yield the target chalcone derivatives.[2]

Downstream_Synthesis

Diagram 2: Downstream application of Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

Protocol for Chalcone Synthesis:

  • 1-(7-ethoxy-1-benzofuran-2-yl)ethanone (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) are dissolved in ethanol.

  • The solution is cooled in an ice bath, and an aqueous solution of sodium hydroxide is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours.

  • The resulting precipitate is filtered, washed with cold water and ethanol, and dried to yield the chalcone derivative.

Conclusion

Methyl 7-ethoxy-1-benzofuran-2-carboxylate is a strategically important precursor in organic synthesis, providing a versatile platform for the construction of complex, biologically active molecules. The synthetic route detailed herein is robust and scalable, and the subsequent elaboration of this precursor into chalcone derivatives highlights its utility in medicinal chemistry research. The methodologies and insights provided in this guide are intended to empower researchers in their pursuit of novel therapeutic agents.

References

  • Mushtaq, A., Ahmad, S., Khan, S. G., Al-Mutairi, A. A., Al-Hussain, S. A., & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Coskun, D., Erkisa, M., Ulukaya, E., Coskun, M. F., & Ari, F. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. European Journal of Medicinal Chemistry, 136, 212–222. [Link]

  • Publication: Design, synthesis and anticancer activity of new benzofuran-chalcone hybrids and their water soluble sodium salts - Bursa Uludağ Üniversitesi. (n.d.). Retrieved January 19, 2026, from [Link]

  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

  • Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2019). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. [Link]

  • Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Methyl 7-ethoxy-1-benzofuran-2-carboxylate (C12H12O4). (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-8. [Link]

  • 2-Acetylbenzofurans: Synthesis, Reactions and Applications. (2016). Request PDF. [Link]

  • Perez, L. A., et al. (2021). Acetyl nitrate mediated conversion of methyl ketones to diverse carboxylic acid derivatives. Organic & Biomolecular Chemistry, 19(24), 5298-5302. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Section B, 60B(5), 767-773. [Link]

  • Methyl 7-ethoxy-1-benzofuran-2-carboxylate. (2024). ChemBK. [Link]

  • 7-ETHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID | CAS 206559-61-7. (n.d.). Stenutz. Retrieved January 19, 2026, from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Discovery and History of Benzofuran-2-carboxylate Compounds

Introduction The benzofuran scaffold, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are prevalent in numerous natura...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are prevalent in numerous natural products and synthetic bioactive molecules, exhibiting a vast array of pharmacological properties.[4][5][6] Among the diverse analogues, compounds featuring the benzofuran-2-carboxylate moiety have garnered significant attention. This functional group often serves as a key pharmacophore, enabling crucial interactions with biological targets and influencing the overall physicochemical properties of the molecule. This technical guide provides a comprehensive exploration of the discovery and historical development of benzofuran-2-carboxylate compounds, delving into their synthesis, biological significance, and applications in modern drug development.

The Dawn of Benzofuran Chemistry: A Historical Perspective

The journey into the world of benzofurans began in the 19th century. The genesis of furan chemistry can be traced back to the dry distillation of mucic acid by Scheele and his contemporaries, which yielded pyromucic acid, now known as furan-2-carboxylic acid.[7] However, the parent benzofuran ring system was first synthesized by Sir William Henry Perkin in 1870.[1][2][7] His pioneering work, which initially involved the synthesis of coumarin, laid the foundational groundwork for the exploration of this important class of heterocyclic compounds.[7] Early methods for benzofuran synthesis often required harsh conditions and offered limited substituent diversity.[1] The extraction of benzofuran from coal tar was another early source of this compound.[8]

The specific focus on benzofuran-2-carboxylates emerged as synthetic methodologies became more sophisticated, allowing for precise functionalization of the benzofuran nucleus. These esters and their corresponding carboxylic acids proved to be versatile intermediates and potent bioactive molecules in their own right.

Evolution of Synthetic Strategies for Benzofuran-2-carboxylates

The synthesis of the benzofuran-2-carboxylate core has evolved significantly from the early, often low-yielding methods to modern, highly efficient catalytic strategies. The choice of synthetic route is often dictated by the desired substitution pattern on both the benzene and furan rings.

Classical Approaches: The Foundation of Benzofuran-2-carboxylate Synthesis

One of the most enduring and widely utilized methods for the synthesis of ethyl benzofuran-2-carboxylates involves the reaction of a substituted salicylaldehyde with an α-haloacetate, typically ethyl bromoacetate, in the presence of a base.[1][9] This straightforward approach, often referred to as a modification of the Perkin reaction, has been a mainstay in organic synthesis for its reliability and the ready availability of starting materials.

Experimental Protocol: Synthesis of Ethyl Benzofuran-2-carboxylate from Salicylaldehyde

Objective: To synthesize ethyl benzofuran-2-carboxylate via the reaction of salicylaldehyde and ethyl bromoacetate.

Materials:

  • Salicylaldehyde

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • 5% Hydrochloric acid (HCl)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of salicylaldehyde (1 mmol) in acetonitrile (100 mL), add potassium carbonate (3.0 mmol).

  • Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature.

  • Reflux the reaction mixture for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the resulting crude product in ethyl acetate (200 mL).

  • Wash the organic solution with 5% dilute HCl (50 mL), followed by water (50 mL), and then a brine solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl benzofuran-2-carboxylate.

  • Purify the crude product by a suitable method, such as column chromatography, if necessary.

Causality of Experimental Choices:

  • Acetonitrile as Solvent: Its polar aprotic nature is ideal for this Sₙ2 reaction, and its boiling point is suitable for reflux conditions.

  • Potassium Carbonate as Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group of salicylaldehyde, facilitating the nucleophilic attack on ethyl bromoacetate.

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, ensuring a reasonable reaction time.

  • Aqueous Work-up: The acid wash removes any unreacted potassium carbonate and other basic impurities. The water and brine washes remove any remaining water-soluble impurities.

  • Drying Agent: Anhydrous sodium sulfate is used to remove any residual water from the organic layer before solvent evaporation.

Modern Catalytic Methods: Expanding the Synthetic Toolbox

The advent of transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, including benzofurans. Palladium- and copper-based catalysts have been instrumental in developing novel and efficient routes to a wide array of substituted benzofuran-2-carboxylates.[1][2]

Palladium- and Copper-Catalyzed Reactions:

  • Sonogashira Coupling: A powerful method involving the coupling of terminal alkynes with aryl halides. For benzofuran synthesis, this typically involves the coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[1][2]

  • Heck Reaction: The intramolecular Heck reaction provides a pathway to the benzofuran core through the palladium-catalyzed cyclization of suitable alkenyl phenols.[10]

These modern techniques offer several advantages over classical methods, including milder reaction conditions, greater functional group tolerance, and the ability to introduce a wider range of substituents with high regioselectivity.

Synthetic_Strategies cluster_Classical Classical Methods cluster_Modern Modern Catalytic Methods Classical Perkin-type Reaction (Salicylaldehyde + α-haloacetate) Product Benzofuran-2-carboxylate Classical->Product Sonogashira Sonogashira Coupling (o-iodophenol + alkyne) Sonogashira->Product Heck Intramolecular Heck Reaction (alkenyl phenols) Heck->Product Start Starting Materials Start->Classical Base Start->Sonogashira Pd/Cu catalyst Start->Heck Pd catalyst

Caption: Overview of synthetic routes to benzofuran-2-carboxylates.

Biological Significance and Therapeutic Applications

The benzofuran-2-carboxylate scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[4][6][9] This has led to the discovery and development of numerous compounds with therapeutic potential.

Table 1: Biological Activities of Benzofuran-2-carboxylate Derivatives
Biological ActivityTarget/Mechanism of ActionExample ApplicationReference(s)
Antimicrobial Inhibition of microbial growthDevelopment of new antibacterial and antifungal agents[9]
Anticancer Inhibition of kinases (e.g., Pim-1), induction of apoptosisCancer therapy[3][11]
Anti-inflammatory Modulation of inflammatory pathwaysTreatment of inflammatory diseases[5]
Antioxidant Scavenging of reactive oxygen speciesNeuroprotective agents, prevention of oxidative stress-related diseases[10][12][13]
Neuroprotective Inhibition of excitotoxicity and oxidative stressTreatment of neurodegenerative disorders[12]
Immunomodulatory Inhibition of lymphoid tyrosine phosphatase (LYP)Cancer immunotherapy[14]
Case Study: Benzofuran-2-carboxylic Acids as Pim-1 Kinase Inhibitors

A notable example of the therapeutic potential of this scaffold is the discovery of novel benzofuran-2-carboxylic acids as potent inhibitors of Pim-1 kinase.[11] Pim-1 is a proto-oncogene that is overexpressed in several human cancers, making it an attractive target for cancer therapy. Through fragment-based screening and structure-guided medicinal chemistry, researchers identified benzofuran-2-carboxylic acid derivatives that demonstrated potent inhibition of Pim-1 and Pim-2 in enzymatic assays.[11] X-ray crystallography revealed that the carboxylic acid and amino groups of these inhibitors form crucial salt-bridge and hydrogen bond interactions within the active site of the enzyme.[11]

Pim1_Inhibition Pim1 Pim-1 Kinase (Overexpressed in Cancer) Binding Binding to Active Site (Salt-bridges, H-bonds) Pim1->Binding Inhibitor Benzofuran-2-carboxylic Acid Derivative Inhibitor->Binding Outcome Inhibition of Kinase Activity -> Anticancer Effect Binding->Outcome

Caption: Mechanism of Pim-1 kinase inhibition by benzofuran-2-carboxylic acids.

Case Study: LYP Inhibitors for Cancer Immunotherapy

More recently, benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of lymphoid tyrosine phosphatase (LYP), a key negative regulator in the T-cell receptor (TCR) signaling pathway.[14] By inhibiting LYP, these compounds can enhance T-cell activation and boost antitumor immunity. In a syngeneic mouse model, the lead compounds significantly suppressed tumor growth, demonstrating their potential as novel agents for cancer immunotherapy.[14]

Future Directions

The rich history and diverse reactivity of benzofuran-2-carboxylate compounds continue to inspire the development of novel synthetic methodologies and the exploration of new therapeutic applications. The ongoing advancements in catalytic systems will undoubtedly lead to even more efficient and sustainable routes to this important scaffold. As our understanding of complex biological pathways deepens, the rational design of new benzofuran-2-carboxylate derivatives targeting specific enzymes and receptors will remain a vibrant and promising area of research for scientists and drug development professionals.

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.).
  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. Retrieved from [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Molecules, 20(5), 8639-8656. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. (2023). European Journal of Medicinal Chemistry, 258, 115599. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 1-6. Retrieved from [Link]

  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives. (2015). Saudi Pharmaceutical Journal, 23(3), 277-286. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27994-28016. Retrieved from [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025). Atlantis Press. Retrieved from [Link]

  • Benzofuran. (n.d.). In Wikipedia. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 27994-28016. Retrieved from [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2022). Molecules, 27(19), 6289. Retrieved from [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2022). Molecules, 27(19), 6289. Retrieved from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2017). Molecules, 22(12), 2095. Retrieved from [Link]

  • Synthesis of Benzofurans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1547. Retrieved from [Link]

  • ORIGINS AND BIOLOGICAL APPLICATIONS OF BENZOFURANS. (2024). In Benzofuran: Production and Applications. Retrieved from [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. (2014). Synthetic Communications, 44(16), 2285-2312. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 7-ethoxy-1-benzofuran-2-carboxylate

This guide provides a comprehensive technical overview of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, a key intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, a key intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, characterization, and potential applications.

Compound Identification and Physicochemical Properties

IUPAC Name: Methyl 7-ethoxy-1-benzofuran-2-carboxylate

CAS Number: 1407521-98-5[1]

Molecular Formula: C₁₂H₁₂O₄[2]

Molecular Weight: 220.22 g/mol

Methyl 7-ethoxy-1-benzofuran-2-carboxylate is a benzofuran derivative characterized by an ethoxy group at the 7-position and a methyl ester at the 2-position of the benzofuran core. The benzofuran scaffold is a prominent heterocyclic system found in numerous natural products and synthetic compounds with a wide range of biological activities, making its derivatives, such as the title compound, valuable building blocks in medicinal chemistry.[3]

Table 1: Physicochemical Properties of Methyl 7-ethoxy-1-benzofuran-2-carboxylate

PropertyValueSource
Molecular FormulaC₁₂H₁₂O₄PubChem
Molecular Weight220.22 g/mol PubChem
AppearanceColorless to light yellow liquidChemBK[1]
Melting Point~35-38°CChemBK[1]
Boiling Point359-364°C (Predicted)ChemBK[1]
SolubilitySoluble in organic solvents like ethanol and dichloromethaneChemBK[1]

Synthesis Methodology: A Step-by-Step Approach

The synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate is typically achieved through a two-step process starting from commercially available precursors. The overall synthetic workflow involves the formation of the benzofuran ring system followed by esterification.

Synthesis_Workflow cluster_0 Step 1: Benzofuran Ring Formation cluster_1 Step 2: Fischer Esterification A 2-Hydroxy-3-ethoxybenzaldehyde C 7-Ethoxy-1-benzofuran-2-carboxylic acid A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) Reflux B Ethyl chloroacetate B->C D Methyl 7-ethoxy-1-benzofuran-2-carboxylate C->D Methanol (excess) Acid catalyst (e.g., H2SO4) Reflux

Caption: Synthetic workflow for Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

Step 1: Synthesis of 7-Ethoxy-1-benzofuran-2-carboxylic acid

The initial and crucial step is the construction of the benzofuran ring. This is commonly achieved through the reaction of a substituted salicylaldehyde with an alpha-haloacetate, a classic method for benzofuran synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxy-3-ethoxybenzaldehyde (1 equivalent), ethyl chloroacetate (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) in acetone.

  • Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester of 7-ethoxy-1-benzofuran-2-carboxylic acid.

  • Hydrolysis: To the crude ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of ethanol and water. Heat the mixture to reflux for 2-4 hours to facilitate saponification.

  • Acidification and Precipitation: After cooling, acidify the reaction mixture with dilute hydrochloric acid until a pH of 2-3 is reached. The carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-ethoxy-1-benzofuran-2-carboxylic acid as a solid.

Step 2: Fischer Esterification to Methyl 7-ethoxy-1-benzofuran-2-carboxylate

The final step is the conversion of the carboxylic acid to its methyl ester via Fischer esterification. This acid-catalyzed reaction uses an excess of methanol to drive the equilibrium towards the product.[4][5][6]

Experimental Protocol:

  • Reaction Setup: Suspend 7-ethoxy-1-benzofuran-2-carboxylic acid (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.[4]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the stirring suspension.[4]

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Work-up and Extraction: Cool the reaction mixture and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Be cautious as this will evolve carbon dioxide gas.[7] Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 7-ethoxy-1-benzofuran-2-carboxylate.[4] Further purification can be achieved by column chromatography on silica gel if necessary.

Spectroscopic Characterization

While specific, dedicated spectra for Methyl 7-ethoxy-1-benzofuran-2-carboxylate are not widely published, the expected spectroscopic data can be inferred from the analysis of closely related benzofuran structures. Researchers synthesizing this compound should perform the following analyses for structural confirmation.

Table 2: Predicted Spectroscopic Data for Methyl 7-ethoxy-1-benzofuran-2-carboxylate

TechniqueExpected Features
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons on the benzofuran ring, the furan proton, and the methyl ester singlet.
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the benzofuran ring system, the ethoxy carbons, and the methyl ester carbon.
IR (Infrared) Characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (220.22 g/mol ) and characteristic fragmentation patterns.

Applications in Drug Discovery and Development

Methyl 7-ethoxy-1-benzofuran-2-carboxylate serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The benzofuran core is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3]

A notable application of this intermediate is in the synthesis of novel chalcone derivatives. Chalcones are a class of compounds known for their diverse pharmacological effects, including significant anticancer activity.[8][9][10] For instance, the related compound, 1-(7-ethoxy-1-benzofuran-2-yl)ethanone, which can be synthesized from Methyl 7-ethoxy-1-benzofuran-2-carboxylate, has been used to prepare a series of chalcones that have demonstrated cytotoxic effects against various cancer cell lines.[8][9][11]

Application_Pathway A Methyl 7-ethoxy-1- benzofuran-2-carboxylate B 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone A->B Grignard Reaction or similar C Benzofuran-Chalcone Hybrids B->C Claisen-Schmidt Condensation D Potential Anticancer Agents C->D Biological Screening

Caption: Role as an intermediate in the synthesis of bioactive chalcones.

The synthesis of these bioactive molecules underscores the importance of Methyl 7-ethoxy-1-benzofuran-2-carboxylate as a key building block, enabling the exploration of new chemical space in the quest for novel therapeutics.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 7-ethoxy-1-benzofuran-2-carboxylate. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

Conclusion

Methyl 7-ethoxy-1-benzofuran-2-carboxylate is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials and its utility in the construction of complex, biologically active molecules make it a compound of significant interest to researchers in drug discovery and development. This guide provides a foundational understanding of its synthesis, characterization, and applications, empowering scientists to effectively utilize this compound in their research endeavors.

References

  • Coşkun, D., et al. (2023). Design, synthesis and anticancer activity of new benzofuran-chalcone hybrids and their water soluble sodium salts. ChemistrySelect. Available at: [Link]

  • Coşkun, D., et al. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica. Available at: [Link]

  • Coşkun, D., et al. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. European Journal of Medicinal Chemistry, 136, 212-222. Available at: [Link]

  • PubMed. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sci-Hub. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • ChemBK. Methyl 7-ethoxy-1-benzofuran-2-carboxylate. Available at: [Link]

  • PubChemLite. Methyl 7-ethoxy-1-benzofuran-2-carboxylate (C12H12O4). Available at: [Link]

  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Available at: [Link]

  • Gao, W., et al. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Molecules, 19(11), 17834-17844. Available at: [Link]

  • Google Patents. (2022). Process for preparing benzofuran derivatives.
  • Fischer Esterification. (n.d.). Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Available at: [Link]

  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. Available at: [Link]

  • Semantic Scholar. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. Available at: [Link]

Sources

Foundational

Solubility and Stability of Methyl 7-ethoxy-1-benzofuran-2-carboxylate: A Practical Guide to Characterization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: The Imperative of Physicochemical Characterization In the landscape of drug discovery and chemical research, the journ...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Physicochemical Characterization

In the landscape of drug discovery and chemical research, the journey of a molecule from a concept to a viable candidate is paved with rigorous characterization. Methyl 7-ethoxy-1-benzofuran-2-carboxylate, a member of the biologically significant benzofuran class of compounds, represents a scaffold of interest for medicinal chemists.[1][2] Benzofuran derivatives have shown a wide array of pharmacological activities, establishing them as privileged structures in the development of new therapeutic agents.[3][4] However, before any meaningful biological assessment or formulation development can occur, a fundamental understanding of its solubility and stability is paramount.

This guide eschews a simple data sheet in favor of a foundational blueprint for investigation. Given the sparse public data on this specific molecule[5][6], we will proceed from first principles, combining structural analysis with field-proven experimental protocols. Our objective is to empower researchers to not only generate reliable data but to comprehend the "why" behind the experimental design, ensuring a robust and self-validating approach to characterizing this, and indeed any, novel chemical entity.

Part 1: The Molecular Profile and Predicted Behavior

The structure of a molecule is the primary determinant of its physical properties.[7] An analysis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate reveals three key functional regions that dictate its behavior:

  • The Benzofuran Core: This fused aromatic ring system is largely nonpolar and hydrophobic. This characteristic suggests that the molecule will favor solubility in organic solvents over aqueous media.[8]

  • The Methyl Ester Group: This group introduces polarity but is also the most probable site of chemical instability. Esters are susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into the corresponding carboxylic acid and methanol.

  • The 7-ethoxy Group: The ether linkage adds a degree of polarity and can act as a hydrogen bond acceptor. While the two-carbon chain remains hydrophobic, the oxygen atom can modestly improve solubility in polar solvents compared to an unsubstituted analogue, though this effect is often limited.[8][9]

Based on this structural assessment, we can formulate a set of initial hypotheses:

  • Solubility Prediction: The compound is expected to exhibit high solubility in common, moderately polar to nonpolar organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Acetone. Solubility is likely to be moderate in polar protic solvents like Ethanol and Methanol, and poor in water.

  • Stability Prediction: The primary degradation pathway is anticipated to be the hydrolysis of the methyl ester. The molecule may also be susceptible to photolytic degradation due to its aromatic system and potential for oxidative degradation under stress conditions, although the benzofuran ring itself is generally stable.

Part 2: A Rigorous Framework for Solubility Determination

Solubility is not a single value but a property dependent on the experimental conditions. For drug development, two types of solubility are critical: thermodynamic and kinetic.[7][10]

  • Thermodynamic Solubility: The true equilibrium solubility of a compound, determined by incubating the solid material in a solvent for an extended period (e.g., 24-72 hours) to reach saturation.[7][10] This is vital for pre-formulation and understanding the compound's intrinsic properties.

  • Kinetic Solubility: A high-throughput measure of how much of a compound, typically introduced from a DMSO stock solution, remains in an aqueous buffer after a short incubation period (e.g., 1-2 hours).[11][12] This is highly relevant for early-stage discovery to flag potential issues in biological assays.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is the gold standard for determining thermodynamic solubility and provides a self-validating system for accurate measurement.

Objective: To determine the equilibrium solubility of Methyl 7-ethoxy-1-benzofuran-2-carboxylate in a panel of relevant laboratory solvents.

Materials:

  • Methyl 7-ethoxy-1-benzofuran-2-carboxylate (solid, >98% purity)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Dichloromethane, Ethanol, Acetone, Ethyl Acetate, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C)

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess of the solid compound to a vial (e.g., 2-5 mg) such that undissolved solid remains visible after equilibration.

    • Add a precise volume of the chosen solvent (e.g., 1 mL).

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[13]

  • Sample Processing:

    • After incubation, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully withdraw a portion of the supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the test solvent at known concentrations.

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the standards and the diluted sample by HPLC-UV. The analytical method must be specific for the parent compound.[14]

    • Construct a calibration curve by plotting the peak area against concentration for the standards.

    • Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the solubility.

Workflow for Thermodynamic Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_proc 3. Processing cluster_quant 4. Quantification prep1 Add excess solid compound to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Incubate on shaker (24-48h at 25°C) prep2->equil1 equil2 Allow solids to settle equil1->equil2 proc1 Withdraw supernatant equil2->proc1 proc2 Filter through 0.22µm filter proc1->proc2 quant2 Dilute filtered sample proc2->quant2 quant1 Prepare calibration standards quant3 Analyze all by HPLC-UV quant1->quant3 quant2->quant3 quant4 Calculate concentration quant3->quant4

Caption: Workflow for Thermodynamic Solubility Measurement.

Data Presentation: Expected Solubility Profile

The results should be compiled into a clear, comparative table.

SolventDielectric ConstantPolarity IndexPredicted Solubility (µg/mL)
Water80.110.2< 10
PBS (pH 7.4)~7810.2< 10
Ethanol24.55.21,000 - 10,000
Acetone20.75.1> 50,000
Dichloromethane (DCM)9.13.1> 100,000
Ethyl Acetate (EtOAc)6.04.4> 100,000
Dimethyl Sulfoxide (DMSO)46.77.2> 100,000

Note: The quantitative values are hypothetical predictions to illustrate data presentation.

Part 3: Assessing Chemical Stability via Forced Degradation

Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[15][16] The goal is to induce 5-20% degradation of the active pharmaceutical ingredient (API).[15]

Experimental Protocol: Forced Degradation Studies

Objective: To evaluate the intrinsic stability of Methyl 7-ethoxy-1-benzofuran-2-carboxylate under various stress conditions as mandated by ICH guidelines.[17]

Materials:

  • Compound stock solution (e.g., 1 mg/mL in Acetonitrile or a suitable solvent)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% or 30%

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC-UV or HPLC-MS system

Methodology:

A control sample (compound in solvent, stored at 4 °C in the dark) should be analyzed alongside all stressed samples.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60 °C for up to 24 hours.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.[15]

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60 °C for up to 8 hours.

    • Withdraw aliquots at specified time points (e.g., 1, 4, 8 hours).

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl, dilute, and analyze.[15]

    • Due to the ester functionality, degradation is expected to be rapid.

  • Oxidative Degradation:

    • Mix the stock solution with an appropriate concentration of H₂O₂ (start with 3%).

    • Keep the solution at room temperature for 24 hours.

    • Withdraw aliquots, dilute, and analyze by HPLC.

  • Thermal Degradation:

    • Store a known quantity of the solid compound in an oven at 80 °C for 48 hours.[15]

    • Also, store a solution of the compound at 60 °C.

    • At specified time points, prepare a solution from the solid or dilute the solution sample and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17]

    • A control sample should be stored in the same chamber but protected from light (e.g., wrapped in aluminum foil).

    • After exposure, prepare solutions and analyze both the exposed and control samples.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis start Compound Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal Stress (Solid & Solution, 80°C) start->therm photo Photolytic Stress (ICH Q1B) start->photo sampling Sample at time points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc Analyze by Stability- Indicating HPLC neutralize->hplc report Quantify Parent Peak & Degradation Products hplc->report

Caption: Workflow for Forced Degradation (Stress Testing).

Data Presentation: Expected Stability Profile

Results should clearly indicate the conditions under which the compound degrades and the extent of that degradation.

Stress ConditionReagent/Temp.Time (hours)% Assay of Parent Compound% DegradationObservations
Control-2499.80.2No significant change
Acid Hydrolysis0.1 M HCl, 60 °C2495.24.6Minor degradation
Base Hydrolysis0.1 M NaOH, 60 °C815.784.3Significant degradation, one major degradant
Oxidative3% H₂O₂, RT2498.51.5Stable
Thermal (Solid)80 °C4899.50.5Stable
Photolytic (Solution)ICH Q1B-92.17.9Moderate degradation

Note: The quantitative values are hypothetical predictions to illustrate data presentation.

Conclusion and Practical Recommendations

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of Methyl 7-ethoxy-1-benzofuran-2-carboxylate. While specific experimental data must be generated, the principles outlined here allow for a robust and scientifically sound characterization.

Key Recommendations for Handling and Storage:

  • Storage: The compound should be stored as a solid in a cool, dark, and dry place to minimize thermal and photolytic degradation.

  • Solution Preparation: For biological assays, fresh solutions should be prepared from a DMSO stock. Aqueous solutions should be avoided for long-term storage due to the risk of hydrolysis.

  • pH Considerations: The compound is expected to be highly unstable in basic conditions. Buffers and formulations should be maintained at a neutral or slightly acidic pH to ensure the integrity of the ester group.

By following these protocols, researchers can build a reliable physicochemical profile, enabling informed decisions in downstream applications, from high-throughput screening to advanced formulation and in vivo studies.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[11]

  • Al-Mulla, A., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters.[9]

  • Aoudia, M., et al. (2010). Sodium Lauryl Ether Sulfate Micellization and Water Solubility Enhancement Towards Naphthalene and Pyrene: Effect of the Degree of Ethoxylation. ResearchGate.[18]

  • BenchChem. (2025). Application Notes and Protocols for Compound Stability Testing.[15]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website.[10]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[13]

  • European Medicines Agency. (1999). Q 1 A (R2) Stability Testing of new Drug Substances and Products.[17]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.[19]

  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed.[7]

  • ChemBK. (2024). Methyl 7-ethoxy-1-benzofuran-2-carboxylate. Retrieved from ChemBK website.[5]

  • BenchChem. (2025). Stress Testing for Highly Potent and Low-Dose Products: Safety and Design.[20]

  • European Medicines Agency. (2023). Guideline on Stability testing of existing active substances and related finished products.[21]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery website.[12]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Retrieved from Cheméo website.[22]

  • Agency for Toxic Substances and Disease Registry. (1993). Analytical Methods for 2,3-Benzofuran.[14]

  • El-Sayed, M. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules.[23]

  • Reddy, T. S., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B.[1]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from organic-chemistry.org.[24]

  • Pokorny, J., & Janicek, G. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research.[25]

  • Tommila, E., & Murto, M. L. (1963). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. Acta Chemica Scandinavica.[26]

  • Hammer, E., et al. (1999). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology.[27]

  • PubChemLite. (2025). Methyl 7-ethoxy-1-benzofuran-2-carboxylate (C12H12O4). Retrieved from PubChemLite website.[6]

  • Semantic Scholar. (n.d.). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity.[28]

  • PubChem. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from PubChem website.[29]

  • Wikipedia. (n.d.). Benzofuran. Retrieved from Wikipedia website.[30]

  • University of Sydney. (2023). Solubility of Organic Compounds.

  • Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ResearchGate.[31]

  • Quora. (2018). Why the water solubility of alcohols decreases as the size of the alkyl group increases?[32]

  • Navarrete-Vazquez, G., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules.[33]

  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.[16]

  • El-Sayed, M. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.[3]

  • J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection.[34]

  • Sarsam, S. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research.[2]

  • Lopez, G., et al. (2015). Identification of organic solvent tolerant carboxylic ester hydrolases for organic synthesis. Applied and Environmental Microbiology.[35]

  • Sharma, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[4]

  • Coskun, D., et al. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. ResearchGate.[36]

  • Coskun, D., et al. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. European Journal of Medicinal Chemistry.[37]

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.[38]

  • Chemistry LibreTexts. (2019). 4.4 Solubility.[8]

  • PubChem. (n.d.). Methyl 1-benzofuran-2-carboxylate. Retrieved from PubChem website.[39]

  • Manivannan, V., et al. (2014). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica.[40]

Sources

Exploratory

The Alchemist's Guide to Substituted Benzofurans: A Review of Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Allure of the Benzofuran Scaffold The benzofuran nucleus, a deceptively simple fusion of a benzene and a furan ring, stands as a corn...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Allure of the Benzofuran Scaffold

The benzofuran nucleus, a deceptively simple fusion of a benzene and a furan ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3][4] Its derivatives are prolific in nature and have been identified as privileged scaffolds, demonstrating a vast spectrum of biological activities including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[2][3][4][5][6][7] This guide, intended for the discerning researcher and drug development professional, moves beyond a mere cataloging of reactions. Instead, it offers an in-depth exploration of the core synthetic strategies for constructing substituted benzofurans, emphasizing the underlying mechanistic principles and the rationale behind experimental design. We will journey from venerable name reactions to the cutting edge of transition-metal catalysis, equipping you with the knowledge to not only replicate but also innovate.

Chapter 1: The Classics Reimagined - Foundational Syntheses of the Benzofuran Core

While modern synthetic chemistry offers an ever-expanding toolkit, a true mastery of benzofuran synthesis begins with an appreciation for the classical, time-tested methodologies. These reactions, refined over decades, remain relevant for their robustness and scalability.

The Perkin Rearrangement: A Ring Contraction of Enduring Utility

First reported by William Henry Perkin in 1870, the Perkin rearrangement, also known as the coumarin-benzofuran ring contraction, provides an elegant route to benzofuran-2-carboxylic acids from readily available 3-halocoumarins.[8][9] The reaction proceeds via a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the formation of the benzofuran ring.[8]

Mechanism of the Perkin Rearrangement

The generally accepted mechanism involves the following key steps:

  • Hydroxide attack: The hydroxide ion attacks the carbonyl carbon of the lactone in the 3-halocoumarin.

  • Lactone ring opening: This leads to the opening of the lactone ring, forming a carboxylate and a phenoxide.

  • Intramolecular cyclization: The phenoxide then acts as a nucleophile, attacking the carbon bearing the halogen in an intramolecular fashion.

  • Rearrangement and acidification: Subsequent rearrangement and acidification yield the final benzofuran-2-carboxylic acid.

Perkin_Rearrangement cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 3-Halocoumarin 3-Halocoumarin Phenoxide anion Phenoxide anion 3-Halocoumarin->Phenoxide anion Base-catalyzed ring fission Base (e.g., NaOH) Base (e.g., NaOH) Benzofuran-2-carboxylic acid Benzofuran-2-carboxylic acid Phenoxide anion->Benzofuran-2-carboxylic acid Intramolecular cyclization

Caption: The Perkin rearrangement of a 3-halocoumarin to a benzofuran-2-carboxylic acid.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times for the Perkin rearrangement.[8]

  • Reactants: 3-Bromocoumarin (1 mmol), Sodium Hydroxide (2 mmol), Ethanol (5 mL).

  • Procedure:

    • Combine the 3-bromocoumarin, sodium hydroxide, and ethanol in a microwave-safe reaction vessel.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate at 300W for 5 minutes at 79°C.[8]

    • After cooling, acidify the reaction mixture with dilute HCl.

    • The precipitated product, benzofuran-2-carboxylic acid, is collected by filtration, washed with water, and dried.

  • Yields: This method typically affords very high yields of the desired product.[8]

Chapter 2: The Power of Intramolecular Cyclization

The formation of the benzofuran ring through intramolecular cyclization is a cornerstone of modern synthetic strategy. These methods often offer high atom economy and allow for the construction of complex, highly substituted benzofurans from acyclic precursors.

Cyclization of o-Alkynylphenols: A Versatile Approach

The transition metal-catalyzed hydroalkoxylation of readily available o-alkynylphenols is a reliable and widely used method for synthesizing C2-substituted benzofurans.[5] A variety of catalysts, including those based on palladium, copper, and gold, have been successfully employed.[5]

General Reaction Scheme:

o_Alkynylphenol_Cyclization cluster_start Starting Material cluster_catalyst Catalyst cluster_product Product o-Alkynylphenol o-Alkynylphenol Substituted Benzofuran Substituted Benzofuran o-Alkynylphenol->Substituted Benzofuran Intramolecular hydroalkoxylation Transition Metal\n(e.g., Pd, Cu, Au) Transition Metal (e.g., Pd, Cu, Au) Transition Metal\n(e.g., Pd, Cu, Au)->Substituted Benzofuran

Caption: General scheme for the transition metal-catalyzed cyclization of o-alkynylphenols.

Experimental Protocol: Palladium-Copper Co-catalyzed Synthesis of 2-Arylbenzofurans

The Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an in-situ intramolecular cyclization, provides a powerful one-pot synthesis of 2-arylbenzofurans.[1][10]

  • Reactants: o-Iodophenol (1 mmol), Terminal alkyne (1.2 mmol), (PPh₃)₂PdCl₂ (0.02 mmol), CuI (0.04 mmol), Triethylamine (3 mL).

  • Procedure:

    • To a solution of the o-iodophenol and terminal alkyne in triethylamine, add the (PPh₃)₂PdCl₂ and CuI catalysts.

    • Stir the reaction mixture at room temperature under an inert atmosphere until the starting materials are consumed (monitored by TLC).

    • Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography.

  • Causality: The palladium catalyst facilitates the Sonogashira coupling, while the copper co-catalyst promotes the subsequent intramolecular cyclization.[1][10][11]

Oxidative Cyclization of o-Alkenylphenols

The oxidative cyclization of o-alkenylphenols, such as 2-hydroxystilbenes, offers a direct route to 2-arylbenzofurans.[5][12] This transformation can be achieved using various oxidizing agents, including hypervalent iodine reagents.[13]

Experimental Protocol: Iodine(III)-Catalyzed Oxidative Cyclization

  • Reactants: 2-Hydroxystilbene (1 mmol), (Diacetoxyiodo)benzene [PhI(OAc)₂] (10 mol%), m-Chloroperbenzoic acid (m-CPBA) (1.2 mmol), Acetonitrile (5 mL).

  • Procedure:

    • To a solution of the 2-hydroxystilbene in acetonitrile, add the PhI(OAc)₂ catalyst and m-CPBA.

    • Stir the reaction mixture at room temperature until the starting material is consumed.

    • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • Purification by column chromatography affords the desired 2-arylbenzofuran.

  • Yields: This method generally provides good to excellent yields of the product.[5][12]

Chapter 3: The Vanguard of Synthesis - Transition Metal-Catalyzed Strategies

The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, and benzofurans are no exception.[10][14] These methods often proceed under mild conditions with high functional group tolerance, enabling the construction of highly decorated benzofuran scaffolds.

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed direct C-H bond functionalization has emerged as a powerful tool for the synthesis of substituted benzofurans.[13] This approach avoids the need for pre-functionalized starting materials, leading to more efficient and atom-economical syntheses.

Experimental Workflow: C-H Functionalization

CH_Functionalization_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Addition cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Product Phenol Phenol Addition Reaction Addition Reaction Phenol->Addition Reaction Bromoalkyne Bromoalkyne Bromoalkyne->Addition Reaction (Z)-2-Bromovinyl phenyl ether (Z)-2-Bromovinyl phenyl ether Addition Reaction->(Z)-2-Bromovinyl phenyl ether Pd-catalyzed\nC-H Functionalization Pd-catalyzed C-H Functionalization (Z)-2-Bromovinyl phenyl ether->Pd-catalyzed\nC-H Functionalization Substituted Benzofuran Substituted Benzofuran Pd-catalyzed\nC-H Functionalization->Substituted Benzofuran

Caption: Workflow for the synthesis of benzofurans via addition and palladium-catalyzed C-H functionalization.

Experimental Protocol: One-Pot Synthesis of Benzofurans from Phenols and Bromoalkynes

  • Reactants: Phenol (1 mmol), Bromoalkyne (1.1 mmol), Pd(OAc)₂ (5 mol%), Ligand (e.g., SPhos), Base (e.g., K₂CO₃), Solvent (e.g., Toluene).

  • Procedure:

    • In a reaction vessel, combine the phenol, bromoalkyne, palladium catalyst, ligand, and base in the solvent.

    • Heat the reaction mixture under an inert atmosphere. The initial addition of the phenol to the bromoalkyne forms a (Z)-2-bromovinyl phenyl ether intermediate.[13]

    • Continued heating promotes the intramolecular palladium-catalyzed C-H functionalization to afford the benzofuran product.[13]

    • After cooling, the reaction mixture is worked up and the product is purified by column chromatography.

Copper-Catalyzed Cyclizations

Copper catalysts have also proven to be highly effective in the synthesis of benzofurans.[5] They are often more economical than their palladium counterparts and can mediate a variety of cyclization reactions.

Table 1: Comparison of Common Catalytic Systems for Benzofuran Synthesis

Catalyst SystemTypical PrecursorsKey AdvantagesPotential Limitations
Palladium-based o-Halophenols, o-alkenylphenols, phenolsHigh efficiency, broad substrate scope, excellent functional group toleranceHigher cost, potential for catalyst contamination in the final product
Copper-based o-Halophenols, o-alkynylphenolsLower cost, good for O-arylation reactionsCan require higher reaction temperatures, may have a narrower substrate scope than palladium
Gold-based o-AlkynylphenolsMild reaction conditions, high selectivity for hydroalkoxylationHigh cost of the catalyst
Rhodium-based Salicylic acid derivatives, vinyl carbonatesEnables novel multicomponent reactionsCatalyst can be expensive and sensitive
Nickel-based Aryl ethersLower cost alternative to palladium for certain transformationsCan be more sensitive to air and moisture

Chapter 4: The Horizon of Benzofuran Synthesis

The field of benzofuran synthesis is continually evolving, with a focus on developing more sustainable and efficient methodologies. Metal-free synthesis, photoredox catalysis, and flow chemistry are emerging as powerful approaches to construct this important heterocyclic scaffold.[5][13] The development of novel cascade reactions that allow for the rapid assembly of complex benzofuran derivatives from simple starting materials is also a key area of research.[15]

Conclusion: A Versatile Scaffold, A Diverse Toolkit

The synthesis of substituted benzofurans is a rich and diverse field, offering a multitude of strategies to the synthetic chemist. From the foundational Perkin rearrangement to the sophisticated transition-metal-catalyzed C-H functionalizations, the choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. A thorough understanding of the underlying mechanisms and the practical considerations of each method is paramount for the successful design and execution of a synthetic plan. As the demand for novel benzofuran-based therapeutics continues to grow, so too will the ingenuity of the synthetic community in devising ever more elegant and efficient ways to construct this remarkable heterocyclic core.

References

  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Cimarelli, C. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3196. [Link]

  • Malebari, A. M., & El-Emam, A. A. (2016). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 21(11), 1533. [Link]

  • (2019). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. Journal of Physics: Conference Series, 1237(2), 022067.
  • Wikipedia. (n.d.). Perkin rearrangement. Retrieved from [Link]

  • Shafi, S., et al. (2024).
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 5(12), 525-543.
  • Synthesis of Benzofuran Derivatives via Different Methods. (2016). Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11-12), 1582-1595. [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • De Luca, L. (2009). Some recent approaches to the synthesis of 2-substituted benzofurans. Current Organic Chemistry, 13(12), 1205-1229. [Link]

  • Wu, X.-F., et al. (2017). Other Transition Metal-Catalyzed Benzofuran Synthesis.
  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. (2025). Benchchem.
  • Wang, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28052-28068.
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2024). RSC Advances, 14(22), 15632-15655.
  • Wu, X.-F., & Li, Y. (2017).
  • Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. (2019). Angewandte Chemie International Edition, 58(9), 2826-2830. [Link]

Sources

Protocols & Analytical Methods

Method

Applications of Methyl 7-ethoxy-1-benzofuran-2-carboxylate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Herein, we provide a comprehensive technical guide on the applications of Methyl 7-ethoxy-1-benzofuran-2-carboxy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Herein, we provide a comprehensive technical guide on the applications of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. This document delves into the synthetic utility and therapeutic potential of this scaffold, offering detailed protocols and insights for researchers engaged in drug discovery and development.

Introduction: The Benzofuran Scaffold in Drug Discovery

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] This privileged scaffold is characterized by a fused benzene and furan ring system, which provides a rigid framework amenable to diverse functionalization. The inherent biological relevance of benzofurans has made them a focal point for medicinal chemists, leading to the development of compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The versatility of the benzofuran core allows for the strategic placement of various substituents to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making it a cornerstone in the design of novel therapeutics.[4]

Methyl 7-ethoxy-1-benzofuran-2-carboxylate, with its specific substitution pattern, offers a unique entry point for the synthesis of novel bioactive compounds. The ethoxy group at the 7-position and the methyl ester at the 2-position serve as crucial handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Core Applications in Medicinal Chemistry

The primary utility of Methyl 7-ethoxy-1-benzofuran-2-carboxylate in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. Two major areas of application have emerged: the development of anticancer agents and the design of enzyme inhibitors for immunotherapy.

Anticancer Drug Discovery: A Scaffold for Apoptosis-Inducing Chalcones

A significant application of the 7-ethoxy-1-benzofuran-2-yl moiety is in the synthesis of chalcone derivatives with potent anticancer activity.[5] Chalcones, characterized by an open-chain flavonoid structure, are known to exhibit a wide range of biological effects, including cytotoxicity against various cancer cell lines.[6]

By utilizing the acetyl derivative, 1-(7-ethoxy-1-benzofuran-2-yl)ethanone, which can be readily synthesized from Methyl 7-ethoxy-1-benzofuran-2-carboxylate, a diverse library of chalcones can be generated through Claisen-Schmidt condensation with various aromatic aldehydes.[3] Studies have shown that these benzofuran-chalcone hybrids can induce apoptosis in cancer cells through caspase-dependent pathways.[5][6]

Visualizing the Workflow: From Carboxylate to Anticancer Chalcones

G A Methyl 7-ethoxy-1- benzofuran-2-carboxylate B 1-(7-ethoxy-1-benzofuran-2-yl)ethanone A->B Grignard Reaction or similar C-C bond formation C Claisen-Schmidt Condensation (with Ar-CHO) B->C D 1-(7-ethoxy-1-benzofuran-2-yl) substituted Chalcone Derivatives C->D E Induction of Apoptosis in Cancer Cells D->E Biological Activity

Caption: Synthetic workflow from the title compound to apoptosis-inducing chalcones.

Structure-Activity Relationship (SAR) Insights for Anticancer Chalcones

The anticancer activity of these chalcones is highly dependent on the nature of the substituents on the aromatic aldehyde ring. For instance, the presence of electron-donating or electron-withdrawing groups can significantly influence their cytotoxic potency. This allows for fine-tuning of the molecule's electronic and steric properties to optimize interactions with biological targets. One study highlighted that a specific chalcone derivative, 3a , demonstrated significant cytotoxic effects on breast, lung, and prostate cancer cell lines.[3][5] Another investigation into a curcumin-based chalcone derivative incorporating the 1-(7-ethoxy-1-benzofuran-2-yl) scaffold reported potent cytotoxic effects against lung and colon cancer cells, with IC50 values in the low micromolar to nanomolar range.[5]

Derivative Type Key Substituents Observed Activity Cell Lines Reference
Benzofuran-ChalconeVaries (Ar-CHO)Potent cytotoxicity, apoptosis inductionMCF-7, A549, PC-3[3],[5]
Curcumin-based Chalcone4-hydroxy-3-methoxyphenylSignificant cytotoxic effectA549, H1299, HCT116, HT29[5]
Immunotherapy: A Core for Lymphoid Tyrosine Phosphatase (LYP) Inhibitors

The benzofuran-2-carboxylic acid scaffold has been identified as a potent phosphotyrosine (pTyr) mimic, making it an excellent starting point for the design of inhibitors of protein tyrosine phosphatases (PTPs).[7] One such PTP of significant interest is the lymphoid-tyrosine phosphatase (LYP), encoded by the PTPN22 gene. LYP is a critical negative regulator of T-cell receptor (TCR) signaling, and its inhibition is a promising strategy for enhancing anti-tumor immunity.[7][8]

Methyl 7-ethoxy-1-benzofuran-2-carboxylate can be easily hydrolyzed to its corresponding carboxylic acid, which serves as the foundational structure for the development of LYP inhibitors. Further derivatization of this core can lead to compounds with high potency and selectivity.[7]

Visualizing the Pathway: LYP Inhibition for Cancer Immunotherapy

G cluster_0 T-Cell TCR T-Cell Receptor (TCR) Signaling Downstream Signaling (e.g., ZAP-70, Lck) TCR->Signaling Signal Transduction LYP LYP (PTPN22) LYP->Signaling Dephosphorylation (Inhibition) Activation T-Cell Activation & Anti-tumor Response Signaling->Activation Inhibitor Benzofuran-2-carboxylic Acid Derivative Inhibitor->LYP Inhibition

Caption: Mechanism of LYP inhibition by benzofuran-2-carboxylic acid derivatives.

Recent studies have demonstrated that specific benzofuran-2-carboxylic acid derivatives can reversibly inhibit LYP with high affinity and selectivity.[7] These inhibitors have been shown to enhance TCR signaling and suppress tumor growth in preclinical models by boosting antitumor immunity, including the activation of T-cells.[7][8] This application highlights the potential of the 7-ethoxy-1-benzofuran-2-carboxylate scaffold in the burgeoning field of cancer immunotherapy.

Experimental Protocols

Protocol 1: Synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate

This protocol is a proposed two-step synthesis based on established methodologies for analogous compounds.

Step 1: Synthesis of 7-ethoxy-1-benzofuran-2-carboxylic acid

This step involves the reaction of 2-hydroxy-3-ethoxybenzaldehyde with diethyl bromomalonate followed by cyclization and saponification.

  • Materials:

    • 2-hydroxy-3-ethoxybenzaldehyde

    • Diethyl bromomalonate

    • Anhydrous potassium carbonate (K₂CO₃)

    • Ethanol (absolute)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Diethyl ether

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2-hydroxy-3-ethoxybenzaldehyde (1 equivalent) in absolute ethanol, add anhydrous potassium carbonate (2.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add diethyl bromomalonate (1.1 equivalents) dropwise to the reaction mixture.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate.

    • To the crude intermediate, add a 10% aqueous solution of sodium hydroxide and reflux for 2-3 hours to achieve saponification.

    • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry to obtain 7-ethoxy-1-benzofuran-2-carboxylic acid.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Fischer Esterification to Methyl 7-ethoxy-1-benzofuran-2-carboxylate

  • Materials:

    • 7-ethoxy-1-benzofuran-2-carboxylic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated solution)

    • Brine

    • Ethyl acetate

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend 7-ethoxy-1-benzofuran-2-carboxylic acid (1 equivalent) in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.

    • Reflux the mixture for 8-12 hours, or until the starting material is consumed as monitored by TLC.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

    • The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549)

    • Complete cell culture medium

    • 96-well plates

    • Test compounds dissolved in DMSO

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Tris base solution, 10 mM

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

    • After the incubation period, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • 96-well white-walled plates

    • Test compounds

    • Caspase-Glo® 3/7 Assay Reagent (Promega or similar)

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well white-walled plate and incubate for 24 hours.

    • Treat the cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

    • An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity.

Protocol 4: Lymphoid Tyrosine Phosphatase (LYP) Inhibition Assay (Malachite Green-based)

This colorimetric assay measures the amount of free phosphate released by the enzymatic activity of LYP.

  • Materials:

    • Recombinant human LYP enzyme

    • Phosphopeptide substrate (e.g., a phosphotyrosine-containing peptide)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT)

    • Test compounds dissolved in DMSO

    • Malachite Green Reagent

    • 96-well plates

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the LYP enzyme.

    • Pre-incubate the mixture at room temperature for 15 minutes.

    • Initiate the reaction by adding the phosphopeptide substrate to each well.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the Malachite Green Reagent.

    • Allow the color to develop for 15-20 minutes at room temperature.

    • Measure the absorbance at 620-650 nm using a microplate reader.

    • A decrease in absorbance compared to the no-inhibitor control indicates inhibition of LYP activity.

    • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Conclusion

Methyl 7-ethoxy-1-benzofuran-2-carboxylate is a valuable and versatile building block in medicinal chemistry. Its utility as a scaffold for the synthesis of potent anticancer chalcones and as a core structure for the development of novel LYP inhibitors for immunotherapy underscores its importance in modern drug discovery. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising chemical entity by researchers dedicated to advancing therapeutic innovation.

References

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. (2023). PubMed.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Coskun, D., et al. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl)
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central.
  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. (2023). Shandong University Teacher Homepage.
  • Methyl 7-ethoxy-1-benzofuran-2-carboxyl
  • Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. (n.d.). AccScience Publishing.
  • Request PDF: Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022).
  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Deriv
  • Fischer Esterification-Typical Procedures. (2024). OperaChem.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2025).
  • Publication: Design, synthesis and anticancer activity of new benzofuran-chalcone hybrids and their water soluble sodium salts. (n.d.). Bursa Uludağ Üniversitesi.
  • (PDF) Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. (2023).
  • 7-ETHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID | CAS 206559-61-7. (n.d.).

Sources

Application

Application Notes and Protocols: Methyl 7-ethoxy-1-benzofuran-2-carboxylate as a Scaffold for Novel Heterocycle Synthesis

Introduction: The Strategic Value of the Benzofuran Scaffold The benzofuran nucleus is a privileged heterocyclic system deeply embedded in the landscape of medicinal chemistry and materials science.[1] Its presence in a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic system deeply embedded in the landscape of medicinal chemistry and materials science.[1] Its presence in a multitude of natural products and synthetic compounds confers a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Methyl 7-ethoxy-1-benzofuran-2-carboxylate, in particular, serves as a highly valuable and versatile starting material. The ester functionality at the C2 position is a key synthetic handle, allowing for the elaboration of the core structure into a diverse array of more complex, fused, and appended heterocyclic systems. The 7-ethoxy group, meanwhile, modulates the electronic properties and lipophilicity of the scaffold, which can be crucial for tuning pharmacokinetic and pharmacodynamic profiles in drug discovery programs.

This guide provides an in-depth exploration of the synthetic utility of Methyl 7-ethoxy-1-benzofuran-2-carboxylate. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical logic to empower rational design and experimental troubleshooting. We will focus on the transformation of this starting material into key intermediates and their subsequent cyclization into medicinally relevant heterocycles such as oxadiazoles, triazoles, and pyrimidines.

Part 1: The Gateway Intermediate: Synthesis of 7-Ethoxy-1-benzofuran-2-carbohydrazide

The conversion of the chemically stable methyl ester into a highly reactive carbohydrazide is the cornerstone of many synthetic pathways. The nucleophilic nature of hydrazine readily facilitates this transformation, creating a versatile intermediate primed for cyclocondensation reactions.

Causality and Experimental Choice:

The reaction leverages the high nucleophilicity of hydrazine hydrate to attack the electrophilic carbonyl carbon of the methyl ester. The reaction is typically conducted in an alcoholic solvent, such as ethanol, which serves to dissolve the starting ester and facilitate the reaction. The reflux condition provides the necessary activation energy for the substitution of the methoxy group with the hydrazinyl moiety. This transformation is generally high-yielding and produces a stable, crystalline product that can often be used in subsequent steps with minimal purification.

Detailed Protocol 1: Synthesis of 7-Ethoxy-1-benzofuran-2-carbohydrazide
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 7-ethoxy-1-benzofuran-2-carboxylate (1.0 equivalent) in absolute ethanol (approx. 10-15 mL per gram of ester).

  • Reagent Addition: To this solution, add hydrazine hydrate (99%, 5.0 to 10.0 equivalents) dropwise at room temperature. The large excess of hydrazine hydrate drives the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the precipitated white solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate or starting material.

  • Purification: The product is often of high purity. If necessary, recrystallize from ethanol to obtain a white, crystalline solid of 7-Ethoxy-1-benzofuran-2-carbohydrazide.[4]

Part 2: Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a prominent class of five-membered heterocycles known for a wide range of biological activities.[5] The synthesis from a carbohydrazide intermediate is a classic and efficient strategy, often involving cyclization with carbon disulfide or various carboxylic acid derivatives.

Workflow for 1,3,4-Oxadiazole Synthesis

G cluster_0 Synthesis of 1,3,4-Oxadiazole-2-thiol Carbohydrazide 7-Ethoxy-1-benzofuran- 2-carbohydrazide CS2_KOH CS2, KOH, Ethanol Reflux Carbohydrazide->CS2_KOH Intermediate Potassium Dithiocarbazate Intermediate CS2_KOH->Intermediate Cyclization Acidification (e.g., HCl) Water Intermediate->Cyclization OxadiazoleThiol 5-(7-Ethoxy-1-benzofuran-2-yl)- 1,3,4-oxadiazole-2-thiol Cyclization->OxadiazoleThiol G Ester Methyl 7-Ethoxy-1- benzofuran-2-carboxylate Grignard 1. MeMgBr 2. Acidic Workup Ester->Grignard Ketone 1-(7-Ethoxy-1-benzofuran- 2-yl)ethan-1-one (2-Acetyl-7-ethoxybenzofuran) Grignard->Ketone Condensation Aromatic Aldehyde, NaOH, Ethanol Ketone->Condensation Chalcone Benzofuran Chalcone Intermediate Condensation->Chalcone Cyclization Urea, Thiourea, or Guanidine; KOH, Ethanol Chalcone->Cyclization Pyrimidine Substituted Benzofuran- Pyrimidine Derivative Cyclization->Pyrimidine

Caption: Multi-step synthesis of pyrimidines from the starting ester.

Detailed Protocol 4: Multi-step Synthesis of Pyrimidines

Step 4A: Synthesis of 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one This step converts the ester to a methyl ketone, a necessary precursor for the chalcone synthesis. This is a standard organometallic reaction and requires anhydrous conditions.

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), place the Methyl 7-ethoxy-1-benzofuran-2-carboxylate (1.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of methylmagnesium bromide (MeMgBr, ~1.2 eq, 3.0 M in diethyl ether) dropwise via a syringe.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the target ketone.

Step 4B: Synthesis of the Benzofuran Chalcone This is a base-catalyzed Claisen-Schmidt condensation.

  • Setup: Dissolve the ketone from Step 4A (1.0 eq) and a selected aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Catalyst Addition: Add an aqueous solution of potassium hydroxide (KOH) dropwise until the solution becomes strongly basic.

  • Reaction: Stir the mixture vigorously at room temperature for 5-6 hours. A precipitate usually forms as the reaction proceeds. [6]4. Work-up: Pour the reaction mixture into crushed ice and neutralize with dilute HCl.

  • Isolation: Filter the precipitated chalcone, wash with water, and dry. Recrystallize from ethanol if necessary.

Step 4C: Synthesis of the Pyrimidine Ring This protocol uses thiourea as an example to form a thiopyrimidine.

  • Setup: In a round-bottom flask, dissolve the chalcone from Step 4B (1.0 eq) and thiourea (1.5 eq) in absolute ethanol.

  • Catalyst Addition: Add a pellet of potassium hydroxide (KOH) to the mixture.

  • Reaction: Reflux the reaction mixture for 8-10 hours. Monitor by TLC.

  • Work-up: Cool the reaction mixture, pour it into ice water, and acidify with a suitable acid.

  • Isolation & Purification: Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent to obtain the pure 4-(benzofuran-2-yl)-6-(aryl)pyrimidine-2-thiol derivative. [2]

Quantitative Data Summary

Starting MaterialReactionProductTypical YieldReference
Methyl 7-ethoxy-1-benzofuran-2-carboxylateHydrazinolysis7-Ethoxy-1-benzofuran-2-carbohydrazide>85%[4]
7-Ethoxy-1-benzofuran-2-carbohydrazideCyclization with CS₂/KOH5-(7-Ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol60-75%
Potassium Dithiocarbazate IntermediateCyclization with Hydrazine Hydrate4-Amino-5-(7-ethoxy-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol65-80%
Benzofuran ChalconeCyclocondensation with Thiourea4-(Benzofuran-2-yl)-6-(aryl)pyrimidine-2-thiol70-85%[2]

Conclusion and Future Perspectives

Methyl 7-ethoxy-1-benzofuran-2-carboxylate is a readily accessible and highly adaptable platform for the synthesis of diverse and novel heterocyclic compounds. The transformation into the key carbohydrazide intermediate opens a gateway to a rich variety of cyclocondensation reactions, leading to valuable pharmacophores like 1,3,4-oxadiazoles and 1,2,4-triazoles. Furthermore, conversion to the corresponding methyl ketone enables access to chalcones, which are themselves important precursors for pyrimidine-based structures. The protocols and strategies outlined in this guide are robust and can be adapted for the creation of extensive compound libraries for screening in drug discovery and materials science applications. The inherent biological relevance of the benzofuran core, combined with the proven pharmacological importance of the appended heterocycles, makes this a compelling area for continued research and development.

References

  • Ngo, T. C. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Journal of Science and Technology − NTTU. [Link]

  • Kumar, A., et al. (2014). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. BioMed Research International. [Link]

  • Venkatesh, T., et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Iranian Journal of Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of benzofuran pyrimidine derivatives (4a-d), (5a-d) and (6a-d). [Link]

  • Semantic Scholar. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. [Link]

  • ResearchGate. (2010). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. [Link]

  • ResearchGate. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. [Link]

  • Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2 -ONE AND ITS DERIVATIVES. Rasayan Journal of Chemistry. [Link]

  • Asian Journal of Chemistry. (2009). Synthesis of N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazole-2-thiol as Potent Antioxidants. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. [Link]

  • Pattan, S. R., et al. (2014). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of the Serbian Chemical Society. [Link]

  • ResearchGate. (2021). Benzofuran-oxadiazole hybrids: Design, Synthesis and antimicrobial activity studies. [Link]

  • Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. [Link]

  • Asian Journal of Chemistry. (2010). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of pyrazolines bearing benzofuran moiety. [Link]

  • RSC Publishing. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. [Link]

  • Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

Method

Application Note: A Multi-Modal Analytical Approach for the Comprehensive Characterization of Benzofuran Derivatives

Introduction: The Significance of Benzofuran Scaffolds Benzofuran derivatives represent a vital class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzofuran Scaffolds

Benzofuran derivatives represent a vital class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] The fusion of a benzene ring to a furan ring creates a scaffold with diverse and potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Given their therapeutic promise, the rigorous and unambiguous characterization of these molecules is a cornerstone of drug discovery, development, and quality control.[1][3]

This guide provides an in-depth overview of the principal analytical techniques for the structural elucidation and purity assessment of benzofuran derivatives. It is designed to move beyond mere procedural lists, offering insights into the causality behind experimental choices and establishing self-validating workflows for trustworthy and reproducible results. We will explore a synergistic combination of chromatographic and spectroscopic methods essential for confirming molecular structure, determining purity, and understanding three-dimensional conformation.

The Analytical Workflow: An Integrated Strategy

A robust characterization of a novel benzofuran derivative is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. The typical workflow involves separation and purification, followed by a detailed spectroscopic investigation to confirm the primary structure, and finally, an optional but definitive analysis of the solid-state structure.

G cluster_0 Purification & Purity cluster_1 Structural Elucidation cluster_2 Definitive Structure TLC TLC / Flash Chromatography HPLC HPLC-UV/PDA TLC->HPLC Purity Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC->NMR Fraction Collection or HPLC-NMR MS Mass Spectrometry (LC-MS, HRMS) HPLC->MS Hyphenation NMR->MS Cross-validation XRAY Single Crystal X-Ray Diffraction NMR->XRAY Confirmatory Analysis MS->XRAY Confirmatory Analysis FTIR FTIR Spectroscopy FTIR->XRAY Confirmatory Analysis

Caption: Integrated workflow for benzofuran characterization.

Chromatographic Techniques: Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of benzofuran derivatives and for their quantification in various matrices.[3] When coupled with UV-Visible or Photodiode Array (PDA) detectors, it provides a reliable profile of the sample's composition.

Causality in Method Development

The choice of stationary and mobile phases is dictated by the polarity of the benzofuran derivative.

  • Stationary Phase: Due to the aromatic and moderately polar nature of the benzofuran scaffold, reverse-phase (RP) columns, such as C18 or C8, are most effective. These columns separate compounds based on hydrophobicity.[6]

  • Mobile Phase: A gradient of water and an organic solvent (typically acetonitrile or methanol) is used.[3] An acidic modifier like formic acid or phosphoric acid is often added to protonate any basic sites on the molecule, ensuring sharp, symmetrical peaks and improving MS compatibility when using formic acid.[6]

  • Detection: The benzofuran ring system contains a strong chromophore, making UV detection highly sensitive, typically monitored in the range of 254-320 nm.

Protocol: HPLC-UV Purity Analysis

This protocol outlines a general method for analyzing benzofuran derivatives. It must be optimized for each specific compound.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.[3]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program:

    • Start at 30% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 3 minutes.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or PDA scan from 200-400 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.[3]

  • Injection Volume: 10 µL.

  • Validation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. A pure compound should exhibit a single, sharp peak.

Data Presentation: Chromatographic Performance
Compound ExampleRetention Time (min)Purity (%)Linearity Range (µg/mL)
2-(2-thienyl)benzofuran~5.8>991 - 100[3]
Carbofuran~4.1>997.5 - 75[3]
Vilazodone~6.8>991 - 64 (ng/mL)[3]

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of the synthesized compound and providing structural information through fragmentation analysis.[7] It is commonly coupled with liquid chromatography (LC-MS) for online separation and analysis.[8][9]

Ionization Choices: ESI vs. EI
  • Electrospray Ionization (ESI): A soft ionization technique ideal for LC-MS. It typically generates the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, confirming the molecular weight with minimal fragmentation. This is the primary choice for confirming the mass of a newly synthesized derivative.[7]

  • Electron Ionization (EI): A hard ionization technique used in Gas Chromatography-Mass Spectrometry (GC-MS). It produces extensive fragmentation, creating a unique "fingerprint" for the molecule that can be compared against spectral libraries like NIST.[10] The molecular ion peak (M⁺) is often visible.

Protocol: LC-MS Molecular Weight Confirmation
  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source (e.g., Quadrupole or Time-of-Flight).[3][7]

  • Chromatography: Use the HPLC protocol described in Section 3.2, ensuring the mobile phase contains a volatile acid like formic acid.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI.

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂) Flow: 10 L/min.

    • Gas Temperature: 300 °C.

  • Data Analysis:

    • Extract the Total Ion Chromatogram (TIC).

    • Generate the mass spectrum for the peak corresponding to your compound.

    • Identify the [M+H]⁺ peak and confirm that its mass matches the calculated molecular weight of the target benzofuran derivative. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm).[11]

G cluster_0 LC-MS Analysis Workflow Sample Sample Injection HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MassAnalyzer Mass Analyzer (e.g., Q-TOF) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition (TIC and Mass Spectra) Detector->Data

Sources

Application

Application Note: A Protocol for the Purification of Methyl 7-ethoxy-1-benzofuran-2-carboxylate by Silica Gel Column Chromatography

Introduction and Scientific Principle Methyl 7-ethoxy-1-benzofuran-2-carboxylate is an organic compound with potential applications as an intermediate in chemical synthesis and drug research.[1] Benzofuran derivatives, a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Principle

Methyl 7-ethoxy-1-benzofuran-2-carboxylate is an organic compound with potential applications as an intermediate in chemical synthesis and drug research.[1] Benzofuran derivatives, as a class, are essential scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties.[2][3] Achieving high purity of such intermediates is paramount for the success of subsequent synthetic steps and for obtaining accurate biological data.

This guide details the purification of Methyl 7-ethoxy-1-benzofuran-2-carboxylate using normal-phase column chromatography. This technique separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[4] The stationary phase, silica gel, is a porous form of silicon dioxide (SiO₂) rich in polar silanol (Si-OH) groups.[5][6]

The target molecule possesses several key functional groups that dictate its chromatographic behavior:

  • Benzofuran Ring System: Aromatic and moderately non-polar.

  • Ethoxy Group (-OCH₂CH₃): An ether, which is a polar group capable of hydrogen bonding as an acceptor.

  • Methyl Ester Group (-COOCH₃): A polar group that is a strong hydrogen bond acceptor.

In normal-phase chromatography, compounds with greater polarity will adsorb more strongly to the silica gel, resulting in slower elution. Less polar compounds interact weakly and are eluted more quickly. By carefully selecting a mobile phase (eluent), a mixture of compounds can be separated effectively.[7] The protocol herein is designed to first elute non-polar impurities before selectively eluting the target compound, leaving highly polar contaminants adsorbed to the stationary phase.

Preliminary Analysis: Solvent System Optimization via Thin-Layer Chromatography (TLC)

Before committing a crude sample to a large-scale column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[8] The goal is to identify a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25 - 0.35 . This Rf value typically provides the best separation from impurities during column chromatography.

Protocol for TLC Analysis:

  • Prepare several developing chambers with different ratios of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate). Based on purifications of similar benzofuran structures, ratios between 9:1 and 4:1 (Hexane:Ethyl Acetate) are excellent starting points.[9][10]

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.[1]

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

  • Visualize the separated spots under a UV lamp (254 nm). Circle all visible spots.

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Interpretation for Mobile Phase Selection:

Hexane:EtOAc RatioObserved Rf of Target SpotInterpretation & Action
9:10.10The solvent system is not polar enough. The compound is too strongly adsorbed to the silica.
8:2 (or 4:1) 0.30 Ideal. This system provides good mobility and is an excellent starting point for the column.
7:30.55The solvent system is too polar. The compound will elute too quickly, leading to poor separation.
6:40.75Significantly too polar. Risk of co-elution with less polar impurities is very high.

Table 1: Example of TLC data used to determine the optimal mobile phase for column chromatography.

Detailed Protocol for Column Chromatography Purification

This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Reagents
ItemSpecificationRationale
Stationary Phase Silica GelGrade: 230-400 mesh. A smaller particle size increases the surface area, leading to better separation.[11]
Crude Product Methyl 7-ethoxy-1-benzofuran-2-carboxylatePost-synthesis, pre-purification mixture.
Eluent System Hexane & Ethyl AcetateACS Grade or higher. Chosen based on TLC optimization.[7][12]
Column Glass Chromatography ColumnDiameter: ~4-5 cm, Length: ~50 cm, with a stopcock.
Anhydrous Na₂SO₄ GranularTo prevent residual water from affecting the separation.
Collection Vessels Test tubes or flasksFor collecting fractions.
TLC Supplies Plates, chambers, UV lampFor monitoring the elution.[8]

Table 2: Required materials and their specifications for the purification process.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product Crude Crude Product TLC TLC Analysis for Solvent Optimization Crude->TLC Elution Gradient Elution TLC->Elution Determines Starting Eluent Column_Prep Column Packing (Silica Slurry) Loading Sample Loading Column_Prep->Loading Sample_Prep Sample Preparation (Dry Loading) Sample_Prep->Loading Loading->Elution Collection Fraction Collection Elution->Collection Analysis Fraction Analysis via TLC Collection->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Figure 1: A comprehensive workflow for the purification of Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing)

  • Causality: Slurry packing is superior to dry packing as it ensures a homogenous, air-free column bed, which is critical for achieving high resolution and preventing band broadening or cracking.

  • Secure the glass column vertically to a stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand on top of the plug.

  • In a beaker, prepare a silica gel slurry by combining ~100-120 g of silica gel with ~200-250 mL of the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexane). Stir gently to form a consistent, pourable slurry.

  • Open the stopcock slightly and begin pouring the slurry into the column. Use a funnel to guide the flow. Continuously tap the side of the column gently to encourage even settling of the silica bed.

  • Once all the slurry is added, drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.

  • Add a ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Step 2: Sample Preparation and Loading (Dry Loading)

  • Causality: The target compound is a low-melting solid, making dry loading an ideal method.[1] This technique introduces the sample in a concentrated band, leading to sharper peaks and better separation compared to wet loading, where the sample is dissolved in a solvent that may interfere with the initial adsorption process.

  • Dissolve the crude product (~1-2 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).

  • Add 2-4 g of silica gel to this solution.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained. This powder is the crude product adsorbed onto silica.

  • Carefully drain the solvent from the prepared column until the liquid level meets the top layer of sand.

  • Gently and evenly add the silica-adsorbed sample onto the top of the column.

  • Carefully add another ~1 cm layer of sand on top of the sample layer.

Step 3: Elution and Fraction Collection

  • Causality: A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective. It first allows for the removal of non-polar impurities with a weak eluent, then increases the solvent strength to elute the compound of interest, and finally washes off strongly adsorbed polar impurities.[13]

  • Begin elution with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane). This will elute any non-polar side products.

  • Carefully add the eluent to the column, ensuring the silica bed is not disturbed. Maintain a constant head of solvent above the silica.

  • Begin collecting fractions (e.g., 20-25 mL per test tube) as soon as the first drop of eluent exits the column.

  • After several column volumes of the initial solvent, gradually increase the polarity to the ratio determined by TLC (e.g., 20% Ethyl Acetate in Hexane). This is the "elution solvent" intended to isolate the target compound.

  • Continue collecting fractions systematically.

Step 4: Monitoring and Combining Fractions

  • Monitor the elution process by spotting every few fractions onto a TLC plate.

  • Develop the TLC plate in the optimized solvent system (e.g., 8:2 Hexane:EtOAc).

  • Identify the fractions that contain the pure target compound (a single spot at the correct Rf).

  • Combine all fractions containing the pure product into a single, clean, pre-weighed round-bottom flask.

  • Fractions containing a mixture of the product and impurities can be combined and re-purified if necessary.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

  • Confirm the purity of the final product by a single, clean spot on a TLC plate and proceed with further characterization (e.g., NMR, MS).[14][15]

Troubleshooting Guide

ProblemPotential Cause(s)Solution(s)
Cracked/Channeling Column Bed Column packed too quickly; column ran dry.Repack the column. Always ensure a solvent head is present.
Poor Separation / Overlapping Bands Inappropriate solvent system; column overloaded.Re-optimize the solvent system with TLC. Use less crude material for the column size.
Compound Won't Elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Very Broad Elution Band Sample was not loaded in a concentrated band; diffusion.Use the dry loading method. Ensure a faster, but controlled, flow rate.

References

  • Methyl 7-ethoxy-1-benzofuran-2-carboxylate - Introduction. ChemBK. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B. Available at: [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. National Institutes of Health (NIH), PMC. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]

  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar. Available at: [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. Available at: [Link]

  • Silica Gel Column Chromatography: Significance and symbolism. Semantic Scholar. Available at: [Link]

  • Silica Gel Column Chromatography. Teledyne ISCO. Available at: [Link]

  • Methyl 7-ethoxy-1-benzofuran-2-carboxylate (C12H12O4). PubChemLite. Available at: [Link]

  • Synthesis of methyl benzofuran-7-carboxylate. PrepChem.com. Available at: [Link]

  • Discovery of N,N-dimethyl-5-(2-methyl-6-((5-(piperazin-1-yl)pyrazin-2-yl)oxy)benzofuran-4-carboxamido)-N-(pyridin-2-yl)picolinamide (WZ4003) and characterization of its STAT3 inhibitory activity. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Pharmaceutica. Available at: [Link]

  • Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. ResearchGate. Available at: [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Institutes of Health (NIH), PMC. Available at: [Link]

Sources

Method

Introduction: The Significance of Methyl 7-ethoxy-1-benzofuran-2-carboxylate

An In-Depth Guide to the Scalable Synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate Methyl 7-ethoxy-1-benzofuran-2-carboxylate is a key heterocyclic building block in the landscape of pharmaceutical and materials s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scalable Synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate

Methyl 7-ethoxy-1-benzofuran-2-carboxylate is a key heterocyclic building block in the landscape of pharmaceutical and materials science research. Benzofuran derivatives are integral to numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4] The title compound serves as a crucial intermediate for the synthesis of more complex molecules, making a robust and scalable synthetic route essential for advancing drug discovery and development programs.

This application note provides a comprehensive, field-proven guide for the synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, with a special focus on transitioning from laboratory-scale preparations to larger, pilot-scale production. We will delve into the underlying chemical principles, offer detailed, step-by-step protocols, and address the critical challenges of process scale-up.

Strategic Approach to Synthesis: A Two-Step Annulation

The chosen synthetic pathway is a classical and highly effective method for constructing the benzofuran-2-carboxylate scaffold. It proceeds via a two-step sequence involving an initial O-alkylation followed by an intramolecular cyclization. This strategy is favored for its operational simplicity, use of readily available starting materials, and generally high yields.

The two core transformations are:

  • O-Alkylation: A Williamson ether synthesis-type reaction between 3-ethoxysalicylaldehyde and a suitable 2-haloacetate ester. This step forms the key ether linkage that sets the stage for the subsequent cyclization.

  • Intramolecular Cyclization: A base-mediated intramolecular condensation, often referred to as a Perkin-like reaction, where the enolate of the ester attacks the aldehyde carbonyl, leading to the formation of the furan ring through dehydration.[5][6]

This approach provides a reliable foundation for scaling the synthesis from grams to kilograms.

Visualizing the Synthetic Workflow

The overall process, from starting materials to the final purified product, can be visualized as a streamlined workflow.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclization & Purification A 3-Ethoxysalicylaldehyde D Reaction Mixture @ Reflux A->D B Methyl Bromoacetate B->D C Base (K2CO3) in Solvent (Acetone) C->D E Intermediate: Methyl 2-((2-formyl-6-ethoxyphenyl)oxy)acetate D->E Work-up & Isolation F Crude Intermediate E->F Proceed to next step H Reaction with Dean-Stark Trap F->H G Base (e.g., Piperidine) in Solvent (Toluene) G->H I Crude Product Solution H->I Azeotropic Water Removal J Crystallization / Purification I->J Cooling & Isolation K Final Product: Methyl 7-ethoxy-1-benzofuran-2-carboxylate J->K

Caption: High-level workflow for the two-step synthesis.

Delving into the Reaction Mechanism

Understanding the mechanism is crucial for troubleshooting and optimization, especially during scale-up.

G cluster_0 Step 1: O-Alkylation (Williamson Ether Synthesis) cluster_1 Step 2: Intramolecular Cyclization S1 1. Deprotonation of Phenol S2 2. Nucleophilic Attack (SN2) S1->S2 Formation of Phenoxide S3 3. Enolate Formation S4 4. Intramolecular Aldol Addition S3->S4 Base abstracts α-proton S5 5. Dehydration (E1cB) S4->S5 Forms β-hydroxy ester FP Final Aromatic Product S5->FP Formation of Benzofuran Ring

Caption: Key mechanistic stages of the synthesis.

The reaction begins with the deprotonation of the phenolic hydroxyl group of 3-ethoxysalicylaldehyde by a mild base like potassium carbonate. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of methyl bromoacetate in an SN2 reaction to form the ether intermediate.[7] In the second stage, a stronger base (or heat with a catalytic amount of base) promotes the formation of an enolate from the ester. This enolate then undergoes an intramolecular aldol-type addition to the aldehyde carbonyl. The resulting β-hydroxy ester intermediate readily dehydrates under the reaction conditions to yield the stable, aromatic benzofuran ring system.

Experimental Protocols

PART A: Laboratory-Scale Synthesis (50 g Scale)

This protocol is optimized for a standard laboratory setting.

Materials & Equipment:

  • Chemicals: 3-Ethoxysalicylaldehyde (98%), Methyl bromoacetate (98%), Anhydrous Potassium Carbonate (K₂CO₃), Piperidine, Acetone, Toluene, Methanol, Hexanes.

  • Equipment: 2 L three-neck round-bottom flask, magnetic stirrer with heating mantle, reflux condenser, dropping funnel, Dean-Stark trap, Buchner funnel, rotary evaporator, standard laboratory glassware.

Step 1: Synthesis of Methyl 2-((2-formyl-6-ethoxyphenyl)oxy)acetate

  • To the 2 L flask, add 3-ethoxysalicylaldehyde (83.1 g, 0.5 mol), anhydrous potassium carbonate (138.2 g, 1.0 mol), and acetone (1 L).

  • Stir the suspension vigorously.

  • Add methyl bromoacetate (91.8 g, 0.6 mol) dropwise over 30 minutes at room temperature.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate solvent system.[8][9]

  • After completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Wash the solid cake with acetone (2 x 100 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield a viscous oil. This crude intermediate is typically used in the next step without further purification.

Step 2: Cyclization to Methyl 7-ethoxy-1-benzofuran-2-carboxylate

  • Transfer the crude oil from Step 1 to a 2 L flask equipped with a Dean-Stark trap and reflux condenser.

  • Add toluene (1 L) and piperidine (4.25 g, 0.05 mol).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours, or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with 1M HCl (2 x 250 mL) and then with brine (250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot methanol. Cool to 0-5 °C, collect the crystals by filtration, wash with cold methanol, and dry under vacuum.

    • Expected Yield: 80-90 g (72-81% over two steps).

    • Appearance: Off-white to pale yellow crystalline solid.[10]

PART B: Pilot Scale-Up Considerations and Protocol (2.5 kg Scale)

Scaling up requires careful consideration of heat and mass transfer, as well as safety protocols.

Key Scale-Up Modifications:

  • Equipment: Use a jacketed glass reactor (50 L) with an overhead mechanical stirrer, a temperature probe, and a suitably sized condenser.

  • Heat Management: Exothermic reactions are more pronounced at scale. The addition of methyl bromoacetate should be controlled to maintain the internal temperature. The jacketed reactor allows for precise temperature control.

  • Mixing: Mechanical stirring is essential to ensure homogeneity in the larger volume, especially with the heterogeneous K₂CO₃ suspension.

  • Purification: Chromatography is impractical at this scale. The process relies on a robust crystallization procedure for purification.

Pilot-Scale Protocol:

ParameterLaboratory Scale (0.5 mol)Pilot Scale (25 mol)Rationale for Change
Starting Material 3-Ethoxysalicylaldehyde: 83.1 g3-Ethoxysalicylaldehyde: 4.15 kgDirect 50x scale-up of reactants.
Methyl Bromoacetate: 91.8 gMethyl Bromoacetate: 4.59 kg
K₂CO₃: 138.2 gK₂CO₃: 6.91 kg
Solvent (Step 1) Acetone: 1 LAcetone: 25 LMaintain appropriate concentration.
Addition Time 30 minutes1.5 - 2 hoursControl exotherm and ensure safety.
Reaction Time 12 - 16 hours16 - 24 hoursEnsure complete conversion at larger volume.
Solvent (Step 2) Toluene: 1 LToluene: 25 LMaintain concentration for azeotropic removal.
Purification Recrystallization from MethanolTrituration with Hexanes, then Recrystallization from Methanol/WaterA pre-purification trituration step can remove non-polar impurities, improving final crystal quality.
Expected Yield 72-81%70-80%Slight decrease in yield is common on scale-up.

Analytical Quality Control

Rigorous analytical testing ensures the final product meets the required specifications.

AnalysisPurposeTypical Specification
¹H and ¹³C NMR Structural confirmation and purity assessment.Conforms to the expected structure of Methyl 7-ethoxy-1-benzofuran-2-carboxylate.
Mass Spectrometry Confirmation of molecular weight.[M+H]⁺ = 221.0808.[11]
HPLC Quantitative purity determination.≥ 98.5% purity.
Melting Point Physical property confirmation and purity check.35-38 °C.[10]
FT-IR Functional group analysis (ester C=O, ether C-O).Characteristic peaks for ester and ether functionalities.

Troubleshooting Guide

Even well-established procedures can encounter issues. This guide provides a systematic approach to problem-solving.[12]

Caption: Troubleshooting decision tree for common synthesis issues.

Critical Safety Protocols

Adherence to safety procedures is non-negotiable, especially at a larger scale.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

  • Reagent Handling:

    • Methyl Bromoacetate: Is a potent lachrymator and toxic. Handle only in a well-ventilated fume hood.

    • Piperidine: Is corrosive and flammable. Dispense with care.

    • Solvents (Acetone, Toluene): Are highly flammable. Ensure no ignition sources are nearby. Ground all equipment to prevent static discharge.[13]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste and aqueous waste should be segregated into appropriate, labeled containers.

Conclusion

This application note details a validated and scalable two-step synthesis for Methyl 7-ethoxy-1-benzofuran-2-carboxylate. By understanding the underlying reaction mechanism and paying close attention to the scale-up considerations outlined, researchers and process chemists can reliably produce this valuable intermediate in quantities ranging from grams to kilograms. The provided protocols, troubleshooting guide, and safety information form a comprehensive resource for the successful and safe execution of this synthesis.

References

  • Coşkun, D., Ceyhan, M., Albay, C., & Kasımoğulları, R. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. European Journal of Medicinal Chemistry, 136, 315–325. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Retrieved January 19, 2026, from [Link]

  • Methyl 7-ethoxy-1-benzofuran-2-carboxylate. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]

  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 7-ethoxy-1-benzofuran-2-carboxylate. PubChem. Retrieved January 19, 2026, from [Link]

  • Perkin rearrangement. (2023, November 18). In Wikipedia. [Link]

  • O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. (n.d.). ChemSpider Synthetic Pages. Retrieved January 19, 2026, from [Link]

  • Gawroński, J., & Brzostowska, M. (2017). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Applied Sciences, 7(12), 1234. [Link]

  • Yeoh, S. L., et al. (2015). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 20(9), 16566–16586. [Link]

  • Agency for Toxic Substances and Disease Registry. (1993). Analytical Methods for 2,3-Benzofuran. [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). PMC. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Diethyl Carbonate. [Link]

Sources

Application

Application Note: Spectroscopic Analysis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate

Introduction Methyl 7-ethoxy-1-benzofuran-2-carboxylate is a member of the benzofuran family, a class of heterocyclic compounds prevalent in numerous natural products and pharmacologically active molecules.[1] The benzof...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 7-ethoxy-1-benzofuran-2-carboxylate is a member of the benzofuran family, a class of heterocyclic compounds prevalent in numerous natural products and pharmacologically active molecules.[1] The benzofuran scaffold is a key structural motif in medicinal chemistry, exhibiting a wide range of biological activities.[2][3] Accurate and unambiguous structural confirmation of such molecules is a critical step in the drug discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the structural elucidation of organic compounds in solution.[4][5]

This application note provides a comprehensive technical guide to the structural analysis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate using one-dimensional ¹H and ¹³C NMR spectroscopy. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental design and data interpretation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the molecular structure of Methyl 7-ethoxy-1-benzofuran-2-carboxylate is presented below with a systematic atom numbering scheme. This convention will be used throughout the analysis.

Caption: Structure of Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

Experimental Protocols

High-quality NMR data begins with meticulous sample preparation and the selection of appropriate acquisition parameters. The causality behind these choices is crucial for obtaining reproducible and interpretable spectra.

Protocol 1: NMR Sample Preparation

Rationale: The choice of solvent is critical; it must dissolve the analyte without containing protons that would obscure the signals of interest. Deuterated solvents replace ¹H with ²H (deuterium), which is NMR-inactive at proton frequencies. Chloroform-d (CDCl₃) is an excellent first choice for many non-polar to moderately polar organic molecules due to its good dissolving power and relatively simple solvent residual peak. Tetramethylsilane (TMS) is added as an internal standard because its protons are chemically shielded, resonating at 0.00 ppm, providing a reference point that does not typically overlap with analyte signals.[6]

Materials:

  • Methyl 7-ethoxy-1-benzofuran-2-carboxylate (5-10 mg)

  • Deuterated chloroform (CDCl₃, >99.8% D)

  • Tetramethylsilane (TMS)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of the solid sample directly into a clean, dry vial. A sample mass of ~1 mg can be sufficient on modern spectrometers with cryoprobes, but 5-10 mg ensures high signal-to-noise for ¹³C NMR in a reasonable time.[7]

  • Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v TMS to the vial.

  • Cap the vial and gently vortex for 30 seconds or until the sample is fully dissolved. A clear, particulate-free solution should be obtained.

  • Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is at least 4 cm to be within the detection region of the NMR coil.

  • Cap the NMR tube securely and wipe the exterior clean before inserting it into the spectrometer's spinner turbine.

Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)

Rationale: The parameters below are selected to provide a high-resolution spectrum suitable for structural confirmation. A 90° pulse angle maximizes signal for a single scan. The relaxation delay (D1) of 2 seconds combined with an acquisition time of ~4 seconds is generally sufficient for qualitative analysis of small molecules, allowing protons to relax back to equilibrium between pulses.[8] Averaging 16 scans improves the signal-to-noise ratio.

Parameters:

  • Experiment: Standard 1D Proton (zg30 or equivalent)

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: zg30

  • Pulse Angle: 30.0 degrees

  • Transmitter Frequency Offset (O1P): Centered in the spectral window (~6.0 ppm)

  • Spectral Width (SW): 20 ppm (approx. 8000 Hz)

  • Acquisition Time (AQ): ~4.0 s

  • Relaxation Delay (D1): 2.0 s

  • Number of Scans (NS): 16

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier Transform (FT). Phase and baseline correct the spectrum manually. Reference the TMS peak to 0.00 ppm.

Protocol 3: ¹³C{¹H} NMR Data Acquisition (101 MHz Spectrometer)

Rationale: ¹³C NMR spectra require more scans due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[5] Broadband proton decoupling is employed to collapse all ¹H-¹³C couplings, resulting in a simplified spectrum where each unique carbon appears as a single line.[9] This greatly enhances signal-to-noise and simplifies interpretation. A longer relaxation delay may be necessary for quaternary carbons, which have longer relaxation times (T₁).[8]

Parameters:

  • Experiment: 1D Carbon with proton decoupling (zgpg30 or equivalent)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30

  • Pulse Angle: 30.0 degrees

  • Transmitter Frequency Offset (O1P): Centered in the spectral window (~100 ppm)

  • Spectral Width (SW): 240 ppm (approx. 24,000 Hz)

  • Acquisition Time (AQ): ~1.0 s

  • Relaxation Delay (D1): 2.0 s

  • Number of Scans (NS): 1024

  • Processing: Apply an exponential window function with a line broadening (LB) of 1.0 Hz before FT. Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.[10]

Data Interpretation and Structural Assignment

The analysis of ¹H and ¹³C NMR spectra involves the careful examination of four key features: chemical shift, integration, multiplicity (splitting pattern), and coupling constants.[6]

¹H NMR Spectral Analysis

The proton spectrum provides detailed information on the electronic environment and connectivity of hydrogen atoms. The expected signals for Methyl 7-ethoxy-1-benzofuran-2-carboxylate are summarized below.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
~7.55s1H-H-3The furan proton at C3 typically appears as a singlet in this region for 2-substituted benzofurans.[11]
~7.20t1HJ ≈ 8.0H-5Part of an aromatic three-spin system. Coupled to both H-4 and H-6, appearing as a triplet.
~7.15d1HJ ≈ 8.0H-6Coupled to H-5, appears as a doublet. Deshielded relative to H-4 due to proximity to the furan oxygen.
~6.90d1HJ ≈ 8.0H-4Coupled to H-5, appears as a doublet. Shielded by the ortho-ethoxy group.
~4.20q2HJ ≈ 7.0-OCH₂ CH₃Methylene protons adjacent to an oxygen atom and coupled to three methyl protons, resulting in a quartet.
~3.95s3H--CO₂CH₃ Methyl ester protons are in a distinct chemical environment and appear as a sharp singlet.
~1.50t3HJ ≈ 7.0-OCH₂CH₃ Methyl protons coupled to two methylene protons, resulting in a triplet.

Expert Insights:

  • Aromatic Region: The protons on the benzene ring (H-4, H-5, H-6) form a coupled spin system. The electron-donating ethoxy group at C-7 will shield the ortho proton (H-6) and para proton (H-4), shifting them upfield compared to unsubstituted benzofuran. The characteristic coupling constants (J) of ~8.0 Hz are typical for ortho-coupling in benzene rings.[12]

  • Aliphatic Region: The ethoxy group presents a classic ethyl pattern: a quartet for the -OCH₂- group and a triplet for the -CH₃ group, with an identical coupling constant of ~7.0 Hz. The chemical shift of the methylene group (~4.20 ppm) is significantly downfield due to the deshielding effect of the directly attached oxygen atom.[13]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~160.0C =OThe ester carbonyl carbon is highly deshielded and appears at a very low field.[14]
~155.0C-7aQuaternary carbon of the benzene ring fused to the furan oxygen.
~148.0C-2Furan carbon bonded to the electron-withdrawing carboxylate group.
~145.0C-7Aromatic carbon directly attached to the electronegative oxygen of the ethoxy group.
~129.0C-3aQuaternary carbon at the fusion of the two rings.
~125.0C-5Aromatic methine carbon.
~115.0C-6Aromatic methine carbon.
~112.0C-3Furan methine carbon, typically appears in this region for benzofurans.[15]
~110.0C-4Aromatic methine carbon.
~65.0-OCH₂ CH₃Aliphatic carbon bonded to oxygen.
~52.5-CO₂CH₃ Methyl ester carbon.
~15.0-OCH₂CH₃ Aliphatic methyl carbon of the ethoxy group.

Expert Insights & Validation:

  • DEPT-135 Experiment: A DEPT-135 experiment would be invaluable for confirming these assignments. In this experiment:

    • Quaternary carbons (C=O, C-2, C-3a, C-7, C-7a) would be absent.

    • CH₂ carbons (-OCH₂) would appear as negative signals.

    • CH carbons (C-3, C-4, C-5, C-6) and CH₃ carbons (-OCH₃, -OCH₂CH₃) would appear as positive signals. This provides a self-validating system for the proposed structure.[14]

Integrated Workflow for Structural Elucidation

The logical flow from sample preparation to final structure confirmation is a systematic process. The following diagram illustrates this workflow, emphasizing the interplay between different NMR experiments and data analysis steps.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing & Analysis cluster_2 Structural Confirmation prep Sample Preparation (5-10 mg in CDCl3 + TMS) acq_h1 1H NMR Acquisition (400 MHz, 16 scans) prep->acq_h1 acq_c13 13C NMR Acquisition (101 MHz, 1024 scans) prep->acq_c13 proc_h1 1H Spectrum Processing (FT, Phasing, Referencing) acq_h1->proc_h1 proc_c13 13C Spectrum Processing (FT, Phasing, Referencing) acq_c13->proc_c13 analysis_h1 Analyze 1H Data: - Chemical Shift - Integration - Multiplicity & J-Coupling proc_h1->analysis_h1 analysis_c13 Analyze 13C Data: - Chemical Shift - Correlate with DEPT (optional) proc_c13->analysis_c13 assign Assign Signals to Molecular Structure analysis_h1->assign analysis_c13->assign confirm Final Structure Verified assign->confirm

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This application note has outlined a systematic and robust methodology for the complete ¹H and ¹³C NMR spectroscopic analysis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate. By following the detailed protocols for sample preparation, data acquisition, and interpretation, researchers can confidently verify the chemical structure of this and related benzofuran derivatives. The correlation of chemical shifts, coupling constants, and multiplicities with the molecular structure provides a powerful and self-consistent proof of identity, an essential requirement for advancing compounds in research and development.

References

  • Aslam, M. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1588. Available at: [Link]

  • Martin, G. E., & Williams, A. J. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Royal Society of Chemistry. Chapter 5: Acquiring ¹H and ¹³C Spectra. Available at: [Link]

  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883. Available at: [Link]

  • Metin, Ö. (2011). Basic 1H and 13C NMR Spectroscopy. Available at: [Link]

  • Karadayı, N., et al. (2018). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Conference Paper. Available at: [Link]

  • Patel, R. V., et al. (2014). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, 53B, 1162-1169. Available at: [Link]

  • Ross, A. (2013). What are the minimum amounts of samples needed for 1H-NMR and 13C-NMR? ResearchGate. Available at: [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Li, J., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8507. Available at: [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Holzgrabe, U., et al. (1995). ¹H-Chemical Shifts and Selected ¹H,¹H-Coupling Constants. Magnetic Resonance in Chemistry, 33(5), 389-398. Available at: [Link]

  • Neves, M. G. P. M. S., et al. (2011). Comparison of ¹H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Journal of the Brazilian Chemical Society, 22(3), 443-453. Available at: [Link]

  • PubChem. (n.d.). Methyl 7-ethoxy-1-benzofuran-2-carboxylate. Available at: [Link]

  • University of Calgary. (n.d.). Spectra Problem #7 Solution. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • SpectraBase. (n.d.). Benzofuran - Optional[¹³C NMR] - Chemical Shifts. Available at: [Link]

  • Al-Jbouri, S. M. H., et al. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 446-455. Available at: [Link]

  • Wang, Y., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1344. Available at: [Link]

  • Li, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 296. Available at: [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-451. Available at: [Link]

  • Musumeci, D., et al. (2018). ¹H and ¹³C NMR spectral assignments of the benzodifuran core. Magnetic Resonance in Chemistry, 56(10), 951-957. Available at: [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]

  • Sureshbabu, N., et al. (2009). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E, 65(Pt 12), o3058. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available at: [Link]

  • Yeh, C., & Wu, C. (2022). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 27(19), 6290. Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). Summary of C13-NMR Interpretation. Available at: [Link]

  • Kamal, A., et al. (2012). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 8, 1440-1445. Available at: [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy-Aminosulfones. Available at: [Link]

  • University of Colorado Boulder. (n.d.). ¹³C NMR Chemical Shift Table. Available at: [Link]

  • Coşkun, D., et al. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. European Journal of Medicinal Chemistry, 136, 246-257. Available at: [Link]

  • ResearchGate. (n.d.). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. Available at: [Link]

Sources

Method

derivatization of the carboxylic acid group in benzofuran-2-carboxylates

An Application Guide to the Strategic Derivatization of the Carboxylic Acid Group in Benzofuran-2-Carboxylates Abstract The benzofuran scaffold is a privileged structure in medicinal chemistry and materials science, with...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the Carboxylic Acid Group in Benzofuran-2-Carboxylates

Abstract

The benzofuran scaffold is a privileged structure in medicinal chemistry and materials science, with the C2 position offering a prime handle for molecular elaboration.[1][2][3] Benzofuran-2-carboxylic acid, in particular, serves as a critical starting material for a vast array of functional derivatives that modulate biological activity, physicochemical properties, and reactivity.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core synthetic strategies for derivatizing the carboxylic acid moiety of benzofuran-2-carboxylates. We move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, field-proven protocols for the synthesis of key derivatives including amides, esters, Weinreb amides, and amines via the Curtius rearrangement.

The Benzofuran-2-Carboxylate Core: A Nexus of Chemical Potential

The benzofuran nucleus is a recurring motif in numerous natural products and FDA-approved drugs, valued for its rigid, planar structure and versatile electronic properties.[1][7] The carboxylic acid at the C2 position is an exceptionally versatile functional group. Its derivatization is a cornerstone of lead optimization campaigns, enabling the synthesis of amides to explore hydrogen bonding interactions, esters to create prodrugs with enhanced bioavailability, and other functionalities to serve as intermediates for more complex molecular architectures.[4][8][9] This document outlines the most reliable and strategic pathways to unlock this potential.

Foundational Strategy: Activation to the Acyl Chloride

While not an endpoint itself, the conversion of the carboxylic acid to its corresponding acyl chloride is often the most efficient first step toward a variety of derivatives. The high reactivity of the acyl chloride makes subsequent nucleophilic substitution reactions rapid and high-yielding.

Rationale and Mechanistic Insight

Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the hydroxyl group of the carboxylic acid into an excellent leaving group. In the case of thionyl chloride, the reaction proceeds through a chlorosulfite intermediate, which then collapses, releasing sulfur dioxide and hydrogen chloride gas, driving the reaction to completion. This irreversible conversion makes it a highly effective activation method.

Experimental Protocol: Synthesis of Benzofuran-2-carbonyl chloride
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzofuran-2-carboxylic acid (1.0 equiv).

  • Reagent Addition: Suspend the acid in an excess of thionyl chloride (SOCl₂, ~5-10 equiv). A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 1-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude benzofuran-2-carbonyl chloride, often a solid or oil, can be used directly in the next step without further purification.[1][10][11]

Safety Note: Thionyl chloride is corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood.

G cluster_main Acyl Chloride Formation Start Benzofuran-2- Carboxylic Acid Reagent + SOCl₂ (cat. DMF) Start->Reagent Activation Intermediate Highly Reactive Benzofuran-2- carbonyl chloride Reagent->Intermediate Conversion Product Versatile Intermediate for Amides, Esters, etc. Intermediate->Product Ready for Nucleophilic Attack

Caption: Workflow for activating the carboxylic acid to a versatile acyl chloride.

Amide Bond Formation: The Workhorse of Bioactive Molecule Synthesis

The formation of an amide bond is arguably the most critical reaction in medicinal chemistry.[12][13] Benzofuran-2-carboxamides are frequently explored for their potential as enzyme inhibitors and other therapeutic agents.[8][14][15][16]

Rationale: Overcoming the Activation Barrier

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, which are incompatible with complex molecules. Therefore, activation is necessary. This can be achieved either by using the pre-formed acyl chloride or, more commonly, by employing in situ coupling reagents.

Protocol 1: Uronium-Based Coupling

Uronium salts like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are highly efficient coupling reagents that generate a reactive activated ester in situ, which is then readily displaced by the amine nucleophile.[17][18] A hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is required to neutralize the generated acids without competing in the reaction.

  • Preparation: Dissolve benzofuran-2-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent like DMF or CH₂Cl₂ in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add the amine (1.1 equiv), followed by HATU (1.1 equiv) and DIPEA (2.5 equiv).

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Coupling ReagentActivating SpeciesAdvantages & Disclosures
HATU/HBTU O-Acyl(tetramethyl)isouroniumHigh reactivity, low racemization for chiral amines. By-products are water-soluble.[14][19]
EDC/DCC O-AcylisoureaCarbodiimide-based, cost-effective. DCC can form an insoluble urea by-product.
COMU Uronium SaltConsidered a safer, "greener" alternative to HATU with comparable reactivity.[17][20]
T3P® Phosphonic AnhydrideOften used in industrial scale-up; by-products are water-soluble.
Protocol 2: From Benzofuran-2-carbonyl chloride

This is a direct and often very clean method if the amine is stable to the HCl by-product.

  • Preparation: Dissolve the amine (1.0 equiv) in an anhydrous solvent like CH₂Cl₂ or THF. Add a base like triethylamine or pyridine (1.2 equiv) to act as an HCl scavenger.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of crude benzofuran-2-carbonyl chloride (1.1 equiv) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Work-up & Purification: Follow the same procedure as described in Protocol 3.2 for work-up and purification.

G cluster_main Amide Synthesis Pathways cluster_A Pathway A: Coupling Reagent cluster_B Pathway B: Acyl Chloride Start Benzofuran-2- Carboxylic Acid HATU HATU, DIPEA Start->HATU SOCl2 SOCl₂ Start->SOCl2 Amine R₁R₂NH Product Benzofuran-2-Carboxamide Amine->Product ActiveEster Activated Ester Intermediate HATU->ActiveEster ActiveEster->Product AcylChloride Acyl Chloride Intermediate SOCl2->AcylChloride AcylChloride->Product

Caption: Comparison of major pathways for benzofuran-2-carboxamide synthesis.

Weinreb Amide Synthesis: A Gateway to Ketones

The N-methoxy-N-methylamide, or Weinreb amide, is a uniquely valuable derivative.[21] Its chelation with organometallic reagents (e.g., Grignard or organolithium reagents) forms a stable tetrahedral intermediate that resists over-addition, cleanly yielding a ketone upon acidic work-up.

Rationale and Mechanism

Direct conversion from the carboxylic acid avoids the need to first form a more reactive species like an acyl chloride. One-pot procedures using reagents like phosphorus trichloride (PCl₃) or specialized phosphonium salts can directly mediate the condensation between the carboxylic acid and N,O-dimethylhydroxylamine.[22][23][24]

Protocol: One-Pot Weinreb Amide Synthesis
  • Preparation: In a flame-dried flask under an inert atmosphere, suspend benzofuran-2-carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in an anhydrous solvent like toluene or CH₂Cl₂.[23]

  • Reagent Addition: Cool the mixture to 0 °C. Add a coupling reagent system. A common choice is PCl₃ (0.5 equiv) added dropwise, or alternatively, a standard peptide coupling reagent like HATU can be used.[22][23][25] If using the hydrochloride salt of the amine, a base like triethylamine or DIPEA (3.0 equiv) is required.

  • Reaction: Allow the reaction to warm to room temperature or gently heat (e.g., 60 °C for the PCl₃ method) and stir for 4-16 hours until completion as monitored by LC-MS.[22]

  • Work-up & Purification: Perform a standard aqueous work-up as described for amides (Section 3.2). Purify by silica gel chromatography.

G cluster_main Weinreb Amide Pathway to Ketones Acid Benzofuran-2- Carboxylic Acid Amine HN(OMe)Me Coupling Reagent Acid->Amine Condensation Weinreb Benzofuran-2- Weinreb Amide Amine->Weinreb Grignard 1. R-MgBr Weinreb->Grignard Addition Workup 2. H₃O⁺ work-up Grignard->Workup Stable Intermediate Collapse Ketone Benzofuran-2-yl Ketone Workup->Ketone Stable Intermediate Collapse

Caption: Synthesis and utility of the Weinreb amide for controlled ketone formation.

Curtius Rearrangement: From Carboxylic Acid to Amine

The Curtius rearrangement is a powerful transformation for converting a carboxylic acid into a primary amine with the loss of one carbon atom (as CO₂).[26][27] This provides access to 2-aminobenzofurans, a valuable pharmacophore. The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate.[28]

Rationale and Mechanism

The key isocyanate intermediate can be trapped by various nucleophiles. Trapping with water leads to an unstable carbamic acid that decarboxylates to the primary amine. More synthetically useful is trapping with an alcohol, such as tert-butanol, to form a stable, protected amine (e.g., a Boc-carbamate), which is easier to handle and purify.[29]

Protocol: One-Pot Synthesis of a Boc-Protected 2-Aminobenzofuran
  • Preparation: To a solution of benzofuran-2-carboxylic acid (1.0 equiv) in an anhydrous, inert solvent like toluene or dioxane, add triethylamine (1.1 equiv).

  • Reagent Addition: Add diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise at room temperature.

  • Acyl Azide Formation: Stir for 1-2 hours at room temperature.

  • Rearrangement and Trapping: Add anhydrous tert-butanol (~5-10 equiv) to the mixture and heat to reflux (80-100 °C) for 2-6 hours. Nitrogen gas is evolved during the rearrangement.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting N-Boc-2-aminobenzofuran by silica gel chromatography.

G cluster_main Curtius Rearrangement Workflow Acid Benzofuran-2- Carboxylic Acid DPPA + DPPA, Et₃N Acid->DPPA Azide Acyl Azide Intermediate DPPA->Azide Heat Heat (Δ) - N₂ Azide->Heat Isocyanate Isocyanate Intermediate Heat->Isocyanate tBuOH + t-BuOH (Nucleophilic Trap) Isocyanate->tBuOH Product N-Boc-2-aminobenzofuran tBuOH->Product

Caption: Mechanistic flow of the one-pot Curtius rearrangement and trapping.

Characterization of Derivatives

Successful derivatization must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structural integrity of the new derivative. For amides, the appearance of a new N-H signal (if applicable) and shifts in the signals adjacent to the carbonyl are indicative.

  • Infrared (IR) Spectroscopy: The C=O stretch in the carboxylic acid (~1700-1725 cm⁻¹) will shift to a different frequency in the derivative (e.g., amide ~1650-1680 cm⁻¹, ester ~1735-1750 cm⁻¹). The broad O-H stretch of the acid will disappear.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized compound, verifying its elemental composition.

Conclusion

The derivatization of the carboxylic acid group of benzofuran-2-carboxylates is a fundamental task in the synthesis of novel chemical entities for drug discovery and materials science. By understanding the underlying principles of activation and nucleophilic substitution, researchers can strategically select from a toolkit of robust reactions—including amide coupling, Weinreb amide synthesis, and the Curtius rearrangement—to efficiently generate diverse libraries of compounds. The protocols and insights provided herein serve as a validated guide for transforming this versatile starting material into high-value derivatives.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]

  • Oschmann, M., Johansson Holm, L., & Verho, O. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. [Link]

  • Niu, T., Wang, K. H., Huang, D., Xu, C., Su, Y., & Hu, Y. (2011). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 13(19), 5028–5031. [Link]

  • Pati, K., & De, A. (2018). The Curtius rearrangement: Mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(31), 5641-5659. [Link]

  • Oschmann, M., Johansson Holm, L., & Verho, O. (2020). Synthesis of Elaborate Benzofuran-2-carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C-H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. [Link]

  • Niu, T., et al. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis. [Link]

  • Lebel, H., & Leogane, O. (2006). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. The Journal of Organic Chemistry, 71(19), 7103–7108. [Link]

  • Chem-Space. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]

  • Oschmann, M., Johansson Holm, L., & Verho, O. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. ChemRxiv. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • H. S. S. Kumar, et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 769-775. [Link]

  • Stolar, T., Grubešić, M., & Užarević, K. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents: A Method for Hexa-amidation of Biotin[15]uril. ACS Sustainable Chemistry & Engineering, 8(42), 15966–15976. [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]

  • Arosio, D., & Becht, J. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Lebel, H., Leogane, O., & Gauthier, D. (2009). One-Pot Curtius Rearrangement Processes from Carboxylic Acids. Synthesis, 2009(11), 1935–1940. [Link]

  • Pati, K., & De, A. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]

  • Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Semantic Scholar. [Link]

  • Stolar, T., Grubešić, M., & Užarević, K. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace. [Link]

  • Stolar, T., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[15]uril. Amazon S3. [Link]

  • Stolar, T., Grubešić, M., & Užarević, K. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[15]uril. ChemRxiv. [Link]

  • Lund, G. T., & Miller, S. J. (2014). Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. [Link]

  • de la Torre, A., & Toste, F. D. (2023). Contemporary Approaches for Amide Bond Formation. ResearchGate. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • NINGBO INNO PHARMCHEM. (n.d.). Key Benzofuran-2-carboxylic Acid Synthesis Applications for Manufacturers. [Link]

  • Li, Y., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. [Link]

  • Angapelly, S., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(6), 1022–1027. [Link]

  • De Luca, L., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Heterocycles, 81(12), 2865. [Link]

  • Tsukamoto, Y., et al. (2005). Synthesis of Benzofurazan Derivatization Reagents for Carboxylic Acids and Its Application to Analysis of Fatty Acids in Rat Plasma by High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Biomedical Chromatography, 19(10), 802-808. [Link]

  • Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Sharma, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Google Patents. (n.d.).
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). [Link]

  • Tunoori, A. R., et al. (2010). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 15(5), 3434-3444. [Link]

Sources

Application

Application Note: Strategic Evaluation of Methyl 7-ethoxy-1-benzofuran-2-carboxylate as a Versatile Scaffold for Anticancer Drug Discovery

Abstract The benzofuran nucleus is a privileged heterocyclic scaffold prominently featured in numerous biologically active compounds, including several clinical drugs.[1][2] Its derivatives have demonstrated a wide spect...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran nucleus is a privileged heterocyclic scaffold prominently featured in numerous biologically active compounds, including several clinical drugs.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, with a significant focus in recent years on their potential as anticancer agents.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 7-ethoxy-1-benzofuran-2-carboxylate as a foundational scaffold for the discovery and development of novel anticancer therapeutics. We present a logical, field-proven workflow, from initial cytotoxicity screening to preliminary mechanism of action studies, underscoring the causality behind experimental choices and providing detailed, self-validating protocols.

Introduction: The Benzofuran Scaffold in Oncology

Benzofuran-based compounds, both natural and synthetic, exhibit remarkable inhibitory potency against a diverse panel of human cancer cell lines.[1] Their mechanisms of action are multifaceted, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key oncogenic targets like protein kinases and tubulin.[1][3][5] For instance, certain benzofuran derivatives have been shown to be potent inhibitors of tubulin polymerization, leading to mitotic catastrophe in cancer cells.[1] Others function as inhibitors of critical signaling pathways, such as the mTOR and VEGFR-2 pathways, which are frequently dysregulated in cancer.[3][6]

Methyl 7-ethoxy-1-benzofuran-2-carboxylate represents a strategic starting point for medicinal chemistry campaigns. While the core itself may exhibit modest activity, its ester and ethoxy functionalities provide key handles for chemical modification. Derivatization, for example through the synthesis of chalcone hybrids, has been shown to yield compounds with potent, specific anticancer effects.[7][8] This application note outlines a systematic approach to unlock the therapeutic potential of this scaffold.

Integrated Workflow for Anticancer Evaluation

The journey from a scaffold to a lead compound requires a structured, multi-stage evaluation process. The workflow presented here is designed to efficiently screen derivatives of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, assess their potency, and elucidate their primary mechanisms of action.

G start Scaffold: Methyl 7-ethoxy-1- benzofuran-2-carboxylate & Derivatives screen Protocol 1: Initial Cytotoxicity Screening (XTT/MTT Assay) start->screen Test Compounds ic50 Determine IC50 Values (Table 1) screen->ic50 Potent Compounds Identified apoptosis Protocol 2: Mechanism of Cell Death (Annexin V / PI Assay) ic50->apoptosis Proceed with Hits moa Hypothesis-Driven Mechanism of Action (MoA) Studies apoptosis->moa Characterize Apoptotic Mechanism tubulin Protocol 3.1: Tubulin Polymerization Assay moa->tubulin Hypothesis 1: Microtubule Disruption kinase Protocol 3.3: Kinase Inhibition Assay (e.g., VEGFR-2) moa->kinase Hypothesis 2: Kinase Inhibition cellcycle Protocol 3.2: Cell Cycle Analysis tubulin->cellcycle Confirm Cellular Effect lead Lead Candidate Identification cellcycle->lead kinase->lead

Caption: High-level experimental workflow for evaluating novel anticancer agents.

Protocol 1: Initial Cytotoxicity Screening

Principle of the Assay: The initial step is to assess the general cytotoxicity of the synthesized compounds across a panel of cancer cell lines. Tetrazolium reduction assays, such as the XTT or MTT assay, are robust, colorimetric methods ideal for this purpose.[9][10] These assays measure the metabolic activity of a cell population. Viable, metabolically active cells possess mitochondrial dehydrogenases that reduce the tetrazolium salt (XTT or MTT) to a colored formazan product, the absorbance of which is directly proportional to the number of living cells.[11][12] The XTT assay is often preferred as it produces a water-soluble formazan, eliminating a solubilization step required for MTT and thus reducing procedural variability.[9][12]

Methodology:

  • Cell Line Selection: Choose a panel of human cancer cell lines representing diverse tissue origins. The NCI-60 panel is a standard, but a smaller, representative panel such as MCF-7 (Breast Adenocarcinoma), A549 (Non-Small Cell Lung Cancer), and PC-3 (Prostate Cancer) is sufficient for initial screening.[7][13]

  • Cell Seeding: In a 96-well microplate, seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[14] Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of each test compound in sterile DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (DMSO only) and "untreated control" wells. Doxorubicin can be used as a positive control.

    • Incubate for 48 or 72 hours.

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the XTT mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line and should be optimized.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

Summarize the results in a clear, tabular format.

Table 1: Example IC₅₀ Values (µM) of Benzofuran Derivatives

Compound MCF-7 (Breast) A549 (Lung) PC-3 (Prostate)
M7EBC-H (Parent) > 100 > 100 > 100
Derivative 3a 1.5 ± 0.2 5.2 ± 0.6 2.8 ± 0.4
Derivative 3b 12.7 ± 1.1 25.1 ± 2.3 18.5 ± 1.9
Doxorubicin 0.9 ± 0.1 1.1 ± 0.1 2.1 ± 0.3

Note: Data are hypothetical and for illustrative purposes. Values represent Mean ± SD from three independent experiments.

Protocol 2: Elucidating the Mechanism of Cell Death

Principle of the Assay: Once a compound demonstrates significant cytotoxicity (a low µM IC₅₀), it is crucial to determine if it induces programmed cell death (apoptosis) or necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose, analyzed via flow cytometry.[15][16] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by viable cells with intact membranes. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[15][17]

G start Treat cells with Test Compound (IC50 conc.) harvest Harvest Cells (Adherent + Supernatant) start->harvest wash Wash with PBS & Resuspend in Binding Buffer harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Analyze by Flow Cytometry stain->analyze quadrants Quadrant Analysis: Q1: Necrotic (PI+) Q2: Late Apoptotic (AV+/PI+) Q3: Viable (AV-/PI-) Q4: Early Apoptotic (AV+) analyze->quadrants

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each well.[18]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[16]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.

  • Interpretation: The results are displayed on a dot plot, which is divided into four quadrants:

    • Lower-Left (Annexin V- / PI-): Viable cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells/debris.

Probing the Molecular Target: Hypothesis-Driven Protocols

Based on extensive literature on benzofuran derivatives, two common mechanisms of action are disruption of microtubule dynamics and inhibition of protein kinases.[1][3]

Hypothesis 1: Disruption of Microtubule Dynamics

Disruption of the dynamic assembly and disassembly of microtubules triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][5]

G compound Benzofuran Derivative tubulin Binds to Tubulin compound->tubulin inhibit Inhibits Microtubule Polymerization tubulin->inhibit spindle Disrupts Mitotic Spindle inhibit->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Protocol 3.1: In Vitro Tubulin Polymerization Assay

Principle: This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization can be monitored by the increase in fluorescence of a reporter dye that binds specifically to polymerized microtubules.[20][21]

Methodology:

  • Reagents: Use a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).[22] This typically includes >99% pure tubulin, GTP, general tubulin buffer, and a fluorescent reporter.

  • Reaction Setup:

    • Pre-warm a 96-well plate to 37°C in a fluorescence plate reader.

    • Prepare test compounds in General Tubulin Buffer at 10x the final desired concentration. Include Paclitaxel (enhancer) and Nocodazole (inhibitor) as positive controls, and a vehicle (DMSO) control.

    • On ice, prepare a tubulin reaction mix (e.g., 2 mg/mL tubulin) in buffer containing GTP and the fluorescent reporter.[20]

  • Initiation: Add 5 µL of the 10x compound/control solutions to the appropriate wells. To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix.

  • Measurement: Immediately place the plate in the 37°C reader and measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.

  • Analysis: Plot fluorescence intensity versus time. Inhibitors will show a reduced rate and extent of polymerization compared to the vehicle control.

Protocol 3.2: Cell Cycle Analysis by Propidium Iodide Staining

Principle: This protocol quantifies the DNA content of cells to determine their distribution across the cell cycle phases (G0/G1, S, G2/M).[23] Tubulin inhibitors prevent cells from completing mitosis, causing them to accumulate in the G2/M phase, which is detectable as an increase in the population of cells with 4N DNA content.[5] Cells are fixed, treated with RNase to remove RNA, and stained with PI, which stoichiometrically binds to DNA.[24][25]

Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the test compound (at IC₅₀ and 2x IC₅₀) for a period corresponding to one cell cycle (e.g., 24 hours).

  • Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing.[25][26] Fix for at least 2 hours at 4°C (or store at -20°C).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events. Use software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution from the DNA content histogram. An accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest at this phase.

Hypothesis 2: Inhibition of VEGFR-2 Kinase Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, a critical process for tumor growth and metastasis.[27] Inhibiting its kinase activity is a validated anticancer strategy.

G vegf VEGF-A vegfr2 VEGFR-2 Receptor vegf->vegfr2 Binds p Phosphorylation of Downstream Substrates vegfr2->p compound Benzofuran Derivative compound->vegfr2 Inhibits atp ATP atp->vegfr2 signal Pro-Angiogenic Signaling p->signal

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Protocol 3.3: In Vitro VEGFR-2 Kinase Assay

Principle: This biochemical assay measures the ability of a compound to inhibit the kinase activity of recombinant VEGFR-2. The assay quantifies the transfer of phosphate from ATP to a peptide substrate. A common method uses a luminescence-based system where the amount of ATP remaining after the kinase reaction is measured. A decrease in kinase activity results in more ATP remaining, producing a higher luminescent signal.[28]

Methodology:

  • Reagents: Utilize a commercial VEGFR-2 kinase assay kit (e.g., from BPS Bioscience).[29][30] This will include recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and kinase assay buffer.

  • Plate Setup: In a white 96-well plate, add the kinase buffer, substrate, and ATP to all wells.

  • Compound Addition: Add the test compound across a range of concentrations to the "Test Wells". Add a known VEGFR-2 inhibitor (e.g., Sunitinib) as a positive control and a vehicle (DMSO) control to the "Positive Control" wells.

  • Enzyme Addition: To initiate the reaction, add the diluted VEGFR-2 enzyme to all wells except the "Blank" wells (which receive only buffer).

  • Incubation: Mix gently and incubate the plate at 30°C for 45-60 minutes.[28]

  • Detection: Add the ATP detection reagent (e.g., Kinase-Glo® Max) to each well. This reagent lyses the components and measures the remaining ATP via a luciferase reaction. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a microplate reader.

  • Analysis: The inhibitory activity is calculated based on the reduction in ATP consumption relative to the vehicle control. Plot the percentage of inhibition versus the log of inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This application note provides a robust, logical framework for evaluating derivatives of Methyl 7-ethoxy-1-benzofuran-2-carboxylate in the context of anticancer drug discovery. By systematically progressing from broad cytotoxicity screening to specific, hypothesis-driven mechanism-of-action studies, researchers can efficiently identify and characterize promising lead compounds. Positive hits from this in vitro cascade, particularly those with potent activity and a well-defined mechanism, would be strong candidates for further preclinical development, including pharmacokinetic studies and evaluation in in vivo xenograft models. The versatility of the benzofuran scaffold suggests that this structured approach holds significant promise for uncovering the next generation of targeted cancer therapies.

References

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Mugren, K. S., & Al-Amer, O. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12065–12091. [Link]

  • Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 83, 393-403. [Link]

  • Asror, M. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2623. [Link]

  • Royal Society of Chemistry. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

  • Coskun, D., et al. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. European Journal of Medicinal Chemistry, 136, 244-254. [Link]

  • Coskun, D., et al. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. PubMed. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Wojtowicz, K., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 28(14), 5364. [Link]

  • O'Connor, P. M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. [Link]

  • Correia, J. J. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

  • Canvax. (n.d.). XTT Assays vs MTT. Biotech Spain. [Link]

  • Bitesize Bio. (n.d.). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. [Link]

  • Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research, 39(7), 3413-3418. [Link]

  • Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit Datasheet. BPS Bioscience. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Wikipedia. [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]

  • Boyd, M. R. (1997). The NCI In Vitro Anticancer Drug Discovery Screen. ResearchGate. [Link]

  • Niles, A. L., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. ASSAY and Drug Development Technologies, 14(7), 419-429. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Elabscience. (n.d.). Human VEGFR-2/KDR ELISA Kit. Elabscience. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate. [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. [Link]

  • GOV.UK. (n.d.). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. GOV.UK. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.. [Link]

Sources

Method

Application Notes for Evaluating the Biological Activity of Benzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Preamble: The Benzofuran Scaffold - A Privileged Structure in Medicinal Chemistry Benzofuran, a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Benzofuran Scaffold - A Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a core structure in a multitude of natural products and synthetic molecules.[1][2] Its derivatives are of profound interest in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] This versatility stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of its pharmacodynamic and pharmacokinetic properties.

This document serves as a technical guide, providing field-proven insights and detailed protocols for the systematic evaluation of the biological activities of novel benzofuran compounds. The methodologies described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure the generation of robust and reproducible data.

Section 1: Evaluation of Anticancer Activity

Benzofuran derivatives have shown significant promise as anticancer agents, primarily through mechanisms such as inducing apoptosis, triggering cell cycle arrest, and inhibiting critical signaling pathways.[6][7] A multi-faceted approach is essential to characterize the anticancer potential of a novel benzofuran compound.

In Vitro Cytotoxicity Assessment: The MTT Assay

Expertise & Experience: The first step in evaluating anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[8] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells, forming a purple formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cell death after treatment.

Quantitative Data Summary: Cytotoxicity of Benzofuran Derivatives

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference(s)
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[6]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20[6]
Benzofuran-N-Aryl Piperazine Hybrid (16)A549 (Lung)0.12[9]
Halogenated Benzofuran (3)HeLa (Cervical)1.136[9]
Amino 2-(trimethoxybenzoyl)-benzo[b]furan (10h)Molt4/C8 (Leukemia)0.016-0.024[10]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7, A549, HCT-116) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Causality: Seeding density must be optimized to ensure cells are in an exponential growth phase during the experiment and do not become confluent, which would inhibit growth and confound the results.[11]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test benzofuran compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include wells for "untreated" (medium only) and "vehicle" (medium with 0.5% DMSO) controls.

    • Incubate for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[1]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

    • Trustworthiness: Visually inspect the wells under a microscope to confirm the formation of intracellular purple precipitates.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the crystals.[3]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

    • Measure the absorbance (Optical Density, OD) at a wavelength of 540-590 nm using a microplate reader.[1][6]

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay Seed Seed Cells in 96-well Plate (5k-10k cells/well) Incubate24h Incubate 24h at 37°C (Allow Adhesion) Seed->Incubate24h Treat Add Benzofuran Dilutions (0.1-100 µM) Incubate24h->Treat Incubate48h Incubate for 24-72h Treat->Incubate48h AddMTT Add 10 µL MTT Solution (0.5 mg/mL final) Incubate48h->AddMTT Incubate4h Incubate 2-4h (Formazan Formation) AddMTT->Incubate4h Solubilize Remove Medium, Add 150 µL DMSO Incubate4h->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate IC50 Calculate IC50 Read->Calculate IC50

Caption: A typical workflow for determining compound cytotoxicity using the MTT assay.

Mechanistic Insight: Cell Cycle Analysis

Expertise & Experience: If a benzofuran derivative shows potent cytotoxicity, the next logical step is to investigate how it kills the cells. Many effective anticancer drugs function by arresting the cell cycle at a specific phase (G0/G1, S, or G2/M), preventing proliferation and often leading to apoptosis. Flow cytometry using propidium iodide (PI) staining is the gold-standard method for this analysis.[4] PI is a fluorescent intercalating agent that binds to DNA. Because the DNA content of a cell doubles as it progresses from G1 to G2/M phase, the fluorescence intensity of PI-stained cells directly correlates with their cell cycle phase.[5]

Experimental Protocol: Cell Cycle Analysis via PI Staining

  • Cell Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to attach overnight.

    • Treat the cells with the benzofuran compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells to ensure the entire population is analyzed.

    • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells and preserves their morphology.[12]

    • Incubate at 4°C for at least 2 hours (or overnight). Cells can be stored at -20°C for several weeks at this stage.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[12]

    • Causality: RNase A is critical because PI can also bind to double-stranded RNA. Treatment with RNase ensures that the PI signal is specific to DNA content.[4]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting the PI at ~488 nm and collecting the emission signal at ~617 nm (red fluorescence).

    • Collect data for at least 10,000 events (cells) per sample.

    • Use a dot plot of the fluorescence area versus height or width to gate on single cells, excluding doublets and aggregates which would otherwise be misinterpreted as G2/M cells.[12]

  • Data Analysis:

    • Generate a histogram of fluorescence intensity. The resulting data will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), and the G2/M phase (4n DNA content), with the S phase population distributed between them.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase. A significant accumulation of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.

Section 2: Evaluation of Antimicrobial Activity

Benzofuran derivatives are known to possess broad-spectrum activity against various pathogenic bacteria and fungi.[4][11] Initial screening is typically performed using a diffusion assay, followed by a quantitative dilution method to determine the minimum inhibitory concentration (MIC).

Primary Screening: Agar Well Diffusion Assay

Expertise & Experience: The agar well diffusion method is a straightforward and widely used preliminary test to screen for antimicrobial activity.[13] It is based on the principle that a test compound will diffuse from a point source (a well cut into the agar) through a solid medium that has been uniformly seeded with a test microorganism. If the compound is active, it will inhibit microbial growth, creating a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's activity and its diffusion characteristics.

Experimental Protocol: Agar Well Diffusion

  • Media and Inoculum Preparation:

    • Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi. Pour into sterile Petri dishes and allow to solidify.[13]

    • Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth to the mid-logarithmic phase.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[14] This standardization is crucial for reproducibility.

  • Plate Inoculation and Well Creation:

    • Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of the agar plate to create a lawn.

    • Allow the plate to dry for 5-10 minutes.

    • Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.

  • Compound Application and Incubation:

    • Prepare a known concentration of the benzofuran compound in a suitable solvent (e.g., DMSO).

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the compound solution into a well.

    • Trustworthiness: Include a positive control (a standard antibiotic like Ciprofloxacin or Fluconazole) and a negative control (solvent only) on each plate to validate the assay.[15]

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 28-30°C for 48 hours for fungi.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

    • A larger zone of inhibition generally indicates greater antimicrobial activity.

Quantitative Assessment: Broth Microdilution (MIC) Assay

Expertise & Experience: While diffusion assays are excellent for screening, they are qualitative. To quantify the potency of an antimicrobial agent, the Minimum Inhibitory Concentration (MIC) must be determined. The broth microdilution method is the standard for this.[16] It involves challenging a standardized inoculum of the microorganism with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth after incubation.[17] Following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) is essential for inter-laboratory comparability.[16]

Experimental Protocol: Broth Microdilution (96-well plate format)

  • Preparation:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Prepare a solution of the benzofuran compound in MHB at 4x the highest desired final concentration. Add 100 µL of this solution to well 1.

  • Serial Dilution:

    • Transfer 50 µL from well 1 to well 2, mixing thoroughly. This creates a 2-fold dilution.

    • Continue this serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10. Wells 1-10 now contain a gradient of the compound.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no compound, no inoculum).

  • Inoculation:

    • Prepare a microbial inoculum adjusted to the 0.5 McFarland standard and then dilute it in MHB so that after adding it to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of this final inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 16-20 hours.

    • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no turbidity (growth) is observed.[10] A reading aid or a plate reader can be used for more objective results.

Section 3: Evaluation of Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Benzofuran derivatives have been shown to exert anti-inflammatory effects, often by modulating signaling pathways like NF-κB and MAPK.[13] Evaluation requires both in vitro and in vivo models.

In Vitro Assessment: Nitric Oxide (NO) Inhibition in Macrophages

Expertise & Experience: Macrophages play a central role in inflammation. When activated by stimuli like lipopolysaccharide (LPS), they produce large amounts of pro-inflammatory mediators, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) enzyme. Therefore, inhibiting NO production in LPS-stimulated macrophages is a common and reliable in vitro screen for anti-inflammatory activity.[9] NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in the culture medium. The concentration of nitrite can be easily measured using the Griess reagent, serving as an indirect measure of NO production.[18]

Experimental Protocol: Griess Assay for Nitrite Determination

  • Cell Culture and Treatment:

    • Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[19]

    • Pre-treat the cells with various concentrations of the benzofuran compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.[20] Include control wells: cells only, cells + LPS, and cells + compound only.

  • Griess Reaction:

    • After incubation, transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent must be freshly prepared.[9]

    • Add an equal volume of the Griess reagent to the supernatant in each well.

    • Incubate at room temperature for 10-15 minutes in the dark. A pink/magenta color will develop in the presence of nitrite.

  • Quantification:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

    • Calculate the percentage of NO inhibition relative to the LPS-only control.

    • Trustworthiness: It is essential to perform a concurrent cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply compound-induced cytotoxicity.

Visualization: NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) DNA DNA NFkB->DNA Translocates to Nucleus IkB_NFkB->NFkB Releases Pro_IkB Phosphorylated IκBα IkB_NFkB->Pro_IkB Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibits Benzofuran->NFkB Inhibits Translocation Ubiquitination &\nDegradation Ubiquitination & Degradation Pro_IkB->Ubiquitination &\nDegradation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Induces Transcription

Caption: Benzofurans can inhibit inflammation by blocking IKK activation and NF-κB nuclear translocation.

In Vivo Model: Carrageenan-Induced Paw Edema

Expertise & Experience: To confirm in vitro findings in a physiological context, an acute in vivo inflammation model is employed. The carrageenan-induced paw edema model in rats or mice is the most common and well-validated assay for screening anti-inflammatory drugs.[21] Subplantar injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling), which can be quantified over time.[22] The ability of a pre-administered test compound to reduce this swelling indicates its anti-inflammatory efficacy.

Experimental Protocol: Rat Paw Edema

  • Animal Acclimatization and Grouping:

    • Use Wistar albino rats (150-200g). Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment but allow free access to water.

    • Divide the animals into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin, 5-10 mg/kg), and Test groups (receiving different doses of the benzofuran compound).

  • Compound Administration:

    • Administer the benzofuran compound or control drugs orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.[23]

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw.[23]

  • Measurement of Edema:

    • Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[24]

    • The degree of edema at any time point is calculated as the change in paw volume: ΔV = Vₜ - V₀.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_Control - ΔV_Treated) / ΔV_Control] * 100

    • The results will demonstrate the dose-dependent and time-course effects of the benzofuran compound on acute inflammation.

Section 4: Evaluation of Antioxidant Activity

Many benzofuran derivatives exhibit antioxidant activity, which is the ability to neutralize harmful free radicals.[25][26] This property is crucial as oxidative stress is implicated in numerous diseases.

Expertise & Experience: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is one of the most common and straightforward methods for evaluating free radical scavenging activity.[26] DPPH is a stable free radical with a deep purple color. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine.[26] The degree of color change, measured as a decrease in absorbance, is proportional to the antioxidant capacity of the test compound.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[26]

    • Prepare a stock solution of the benzofuran compound in methanol, as well as a stock solution of a positive control (e.g., Ascorbic acid or Trolox).

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.

    • Add a small volume (e.g., 20 µL) of various concentrations of the test compound or positive control to the wells.

    • For the control (blank), add 20 µL of methanol instead of the sample.

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.[27]

  • Measurement and Analysis:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_Control - A_Sample) / A_Control] * 100 where A_Control is the absorbance of the DPPH solution without a sample, and A_Sample is the absorbance in the presence of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the scavenging percentage against the log of the compound concentration.

Section 5: Evaluation of Enzyme Inhibition

The specific inhibition of key enzymes is a primary mechanism of action for many drugs. Benzofuran derivatives have been identified as inhibitors of various enzymes, such as tyrosinase, cholinesterases, and sirtuins.[21][28][29]

Representative Protocol: Tyrosinase Inhibition Assay

Expertise & Experience: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing agents to treat hyperpigmentation.[30] A common assay measures the enzymatic oxidation of L-DOPA to the colored product dopachrome, which can be monitored spectrophotometrically at ~475 nm.[2] The reduction in the rate of dopachrome formation in the presence of a test compound indicates inhibition.

Experimental Protocol: Tyrosinase Inhibition (L-DOPA as substrate)

  • Reagent Preparation:

    • Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.

    • Enzyme: Mushroom Tyrosinase solution (e.g., 1000 units/mL) prepared in cold buffer.

    • Substrate: 10 mM L-DOPA solution prepared fresh in buffer.

    • Inhibitors: Prepare serial dilutions of the benzofuran test compound and a positive control (e.g., Kojic acid) in buffer/DMSO.

  • Assay in 96-well Plate:

    • Design the plate layout with wells for Blank (buffer only), Negative Control (enzyme + substrate, no inhibitor), Positive Control, and Test Compound at various concentrations.

    • To the appropriate wells, add buffer, enzyme solution, and inhibitor solution. The total volume should be consistent (e.g., 80 µL).

    • Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Reaction and Measurement:

    • Initiate the reaction by adding the L-DOPA substrate solution (e.g., 20 µL) to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm kinetically (e.g., every minute for 20 minutes) or as an endpoint reading after a fixed time.[30]

  • Data Analysis:

    • Calculate the rate of reaction (V) from the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition: % Inhibition = [(V_Control - V_Inhibitor) / V_Control] * 100

    • Determine the IC₅₀ value from the dose-response curve.

References

  • An In-depth Guide to the Biological Activities of Benzofuran Derivatives. (2025). BenchChem.
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.
  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2016). PMC - NIH.
  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). MedCrave.
  • MTT assay protocol. Abcam.
  • Application Notes and Protocols for L-DOPA Oxidation Assay with Tyrosinase-IN-8. (2025). BenchChem.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Microbe Online.
  • DPPH Antioxidant Assay. G-Biosciences.
  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.
  • Application Notes and Protocols for Tyrosinase Activity Assay Using L-DOPA with "Tyrosinase-IN-13". (2025). BenchChem.
  • Synthesis and antimicrobial evaluation of new benzofuran derivatives. PubMed.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
  • Application Notes and Protocols for Enzyme Kinetics Studies of 2-Arylbenzofurans from Morus alba. (2025). BenchChem.
  • New Benzofuran Derivatives as an Antioxidant Agent. PMC - NIH.
  • A Comparative Guide to Benzofuran Derivatives in Anticancer Research. (2025). BenchChem.
  • Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody.
  • Cell Cycle Analysis by Propidium Iodide Staining. UCL.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central.
  • Unveiling the Anti-Inflammatory Mechanism of Benzofuran Derivatives: A Comparative Analysis. (2025). BenchChem.
  • Benzofuran derivative with anticancer activity. ResearchGate.
  • Free radical scavenging activity. (2019). Protocols.io.
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). PubMed.
  • Application Notes and Protocols for Measuring Free Radical Scavenging Activity. (2025). BenchChem.
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher.
  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf.
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed.
  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). MDPI.
  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments.
  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). MDPI.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH.
  • CLSI M07QG - Minimal Inhibitory Concentration Reading Guide. CLSI.
  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI.
  • Carrageenan induced Paw Edema Model. Creative Biolabs.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? (2022). ResearchGate.
  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025). ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzofuran-2-carboxylates

Welcome to the technical support center for the synthesis of benzofuran-2-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzofuran-2-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important class of heterocyclic compounds. Benzofuran-2-carboxylates are key intermediates in the production of a wide range of biologically active molecules and pharmaceuticals.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during their synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzofuran-2-carboxylates and what are their primary challenges?

A1: The most prevalent methods for synthesizing benzofuran-2-carboxylates include:

  • Reaction of Salicylaldehydes with α-Haloesters: This is a widely used method where a salicylaldehyde derivative reacts with an α-haloester (e.g., ethyl bromoacetate) in the presence of a base.[3] A primary challenge is the potential for side reactions, such as the formation of phenoxyacetate intermediates that fail to cyclize efficiently.[4] Reaction conditions, particularly the choice of base and solvent, are critical for maximizing the yield of the desired benzofuran.

  • Perkin Rearrangement: This method involves the ring contraction of a 2-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid.[5][6] While effective, challenges can include the synthesis of the starting 3-halocoumarin and ensuring complete rearrangement to the desired product.[6]

  • Tandem Cyclization Reactions: Modern methods often employ tandem or domino reactions that form multiple bonds in a single pot. For example, a palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids has been developed.[7][8] These methods can be highly efficient but may require careful optimization of catalysts, ligands, and reaction conditions to avoid side products and achieve high yields.

Q2: I am getting a low yield in my synthesis of an ethyl benzofuran-2-carboxylate from a substituted salicylaldehyde and ethyl bromoacetate. What are the likely causes?

A2: Low yields in this classic synthesis are a common issue. The primary culprits are often:

  • Incomplete O-alkylation: The initial Williamson ether synthesis to form the phenoxyacetate intermediate may not go to completion. This can be due to a weak base, insufficient reaction time, or steric hindrance from substituents on the salicylaldehyde.

  • Failure of Intramolecular Cyclization: The subsequent intramolecular aldol-type condensation and dehydration to form the furan ring is a critical step. This cyclization can be hampered by unfavorable electronic effects of substituents or suboptimal reaction conditions (e.g., temperature, base strength). In some cases, the intermediate phenoxyacetate is isolated as the major product.[4]

  • Side Reactions: The strong base used can promote self-condensation of the salicylaldehyde or hydrolysis of the ester.

Q3: My purification of the final benzofuran-2-carboxylate product by column chromatography is proving difficult. What are some common impurities and how can I improve separation?

A3: Purification can be challenging due to the presence of structurally similar impurities. Common contaminants include:

  • Unreacted Starting Materials: Salicylaldehyde and α-haloester may persist if the reaction is incomplete.

  • Intermediate Phenoxyacetate: This is a very common impurity if the cyclization step is not efficient.

  • Side-Products: These can include self-condensation products of the starting materials or byproducts from decomposition.

To improve separation, consider the following:

  • Solvent System Optimization: A systematic approach to varying the polarity of the eluent is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

  • Alternative Chromatography Techniques: If silica gel chromatography is ineffective, consider using other stationary phases like alumina or employing reverse-phase chromatography.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of benzofuran-2-carboxylates.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Poor Quality Reagents Verify the purity of starting materials (salicylaldehyde, α-haloester) by NMR or other appropriate analytical techniques. Ensure the base is not old or hydrated.Use freshly purified starting materials and a freshly opened or properly stored base.
Ineffective Base The chosen base may not be strong enough to deprotonate the phenolic hydroxyl group efficiently.For the reaction of salicylaldehydes with α-haloesters, stronger bases like potassium carbonate or sodium hydride are often more effective than weaker bases.[3][4]
Suboptimal Reaction Temperature The reaction may require heating to overcome the activation energy for cyclization.If the reaction is being run at room temperature, try heating to reflux in a suitable solvent like acetonitrile or DMF.[3]
Solvent Effects The solvent can significantly influence the reaction rate and outcome.Polar aprotic solvents like acetonitrile, DMF, or acetone are generally preferred for the synthesis from salicylaldehydes.[3]
Problem 2: Formation of Significant Side Products
Potential Cause Diagnostic Check Recommended Solution
Formation of Intermediate Phenoxyacetate Isolate the major byproduct and characterize it by NMR and MS. The presence of a singlet corresponding to the -OCH2- protons is indicative of the phenoxyacetate.[4]Increase the reaction temperature or time to promote cyclization. The addition of a dehydrating agent or a catalytic amount of acid after the initial O-alkylation can also facilitate ring closure.
Hydrolysis of the Ester Check the pH of the reaction mixture. If it is too basic and aqueous workup is prolonged, ester hydrolysis can occur.Perform the aqueous workup under neutral or slightly acidic conditions and minimize the time the product is in contact with aqueous base.
Self-Condensation of Starting Materials Analyze the crude reaction mixture for byproducts with molecular weights corresponding to dimers of the starting materials.Add the α-haloester slowly to the reaction mixture containing the salicylaldehyde and base to maintain a low concentration of the enolate of the α-haloester.
Experimental Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low yields.

III. Step-by-Step Methodologies

Protocol 1: Synthesis of Ethyl Benzofuran-2-carboxylate from Salicylaldehyde

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To a solution of salicylaldehyde (1.0 mmol) in acetonitrile (10 mL), add anhydrous potassium carbonate (3.0 mmol).

  • Addition of α-Haloester: Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at reflux for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the crude product in ethyl acetate (20 mL).

  • Washing: Wash the organic layer with 5% dilute HCl (10 mL), followed by water (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Reaction Mechanism: Synthesis from Salicylaldehyde

Reaction_Mechanism cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration salicylaldehyde Salicylaldehyde phenoxide Phenoxide Intermediate salicylaldehyde->phenoxide + Base (-H+) phenoxyacetate Phenoxyacetate Intermediate phenoxide->phenoxyacetate + Ethyl Bromoacetate (-Br-) bromoester Ethyl Bromoacetate enolate Enolate Intermediate phenoxyacetate->enolate + Base (-H+) cyclized_intermediate Cyclized Intermediate enolate->cyclized_intermediate Intramolecular Attack benzofuran Ethyl Benzofuran-2-carboxylate cyclized_intermediate->benzofuran - H2O

Caption: Mechanism of benzofuran-2-carboxylate synthesis.

IV. References

  • Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives as New Potential Inhibitors of ClC-Kb Channels. HETEROCYCLES.

  • Perkin rearrangement - Wikipedia. Wikipedia. [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - NIH. National Center for Biotechnology Information. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - NIH. National Center for Biotechnology Information. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Royal Society of Chemistry. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. National Center for Biotechnology Information. [Link]

  • Furo[3,4-b]benzofurans: synthesis and reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry. [Link]

  • Synthesis of benzofurans from α-haloketones and phenols. - ResearchGate. ResearchGate. [Link]

  • Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - NIH. National Center for Biotechnology Information. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. ChemRxiv. [Link]

  • Key Benzofuran-2-carboxylic Acid Synthesis Applications for Manufacturers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. | Semantic Scholar. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Methyl 7-ethoxy-1-benzofuran-2-carboxylate Synthesis

Welcome to the technical support center for the synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize Methyl 7-ethoxy-1-benzofuran-2-carboxylate from 2-formyl-6-ethoxyphenol and methyl bromoacetate, but I am experiencing very low yields. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in this synthesis can often be attributed to several factors, primarily related to the reaction conditions and the purity of the starting materials. A common route for this synthesis involves a Perkin-like condensation followed by cyclization.[1][2] Let's break down the potential issues and their solutions.

  • Cause 1: Ineffective Base. The choice and amount of base are critical for the initial deprotonation of the phenol and to facilitate the subsequent condensation and cyclization steps. An inappropriate or weak base can lead to an incomplete reaction.

    • Solution: Switch to a stronger, non-nucleophilic base. While potassium carbonate (K₂CO₃) is commonly used, a stronger base like sodium hydride (NaH) can be more effective in ensuring complete deprotonation of the phenolic hydroxyl group.[3] It is also crucial to use the base in anhydrous conditions, as the presence of water can quench the base and hinder the reaction.

  • Cause 2: Suboptimal Reaction Temperature. The reaction temperature directly influences the rate of both the condensation and cyclization steps. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of starting materials or the product.

    • Solution: Gradually increase the reaction temperature. Many benzofuran syntheses benefit from heating.[4] A good starting point is to run the reaction at the reflux temperature of your chosen solvent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) will help in determining the optimal temperature and reaction time.

  • Cause 3: Impure Starting Materials. The purity of 2-formyl-6-ethoxyphenol and methyl bromoacetate is paramount. Impurities can interfere with the reaction, leading to side products and lower yields.

    • Solution: Ensure the purity of your starting materials. 2-formyl-6-ethoxyphenol can be synthesized from 2-ethoxyphenol via formylation (e.g., Duff reaction or Vilsmeier-Haack reaction).[5][6] Purify the starting materials by recrystallization or column chromatography before use. Methyl bromoacetate should be freshly distilled if its purity is questionable.

  • Cause 4: Inefficient Cyclization. The final intramolecular cyclization to form the benzofuran ring can sometimes be the rate-limiting step.

    • Solution: Consider a two-step approach. First, perform the initial condensation under milder conditions. After isolating the intermediate, you can then induce cyclization under more forcing conditions, such as heating with a dehydrating agent like acetic anhydride.[7]

Issue 2: Formation of Significant Side Products

Question: During my synthesis, I am observing the formation of several side products, which complicates purification and reduces the yield of Methyl 7-ethoxy-1-benzofuran-2-carboxylate. What are these likely side products and how can I minimize their formation?

Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Cause 1: Intermolecular Condensation. Instead of the desired intramolecular cyclization, intermolecular reactions between the starting materials or intermediates can occur, leading to polymeric materials.

    • Solution: Employ high-dilution conditions. By running the reaction at a lower concentration, you can favor the intramolecular cyclization over intermolecular side reactions. This can be achieved by slowly adding one of the reactants to the reaction mixture over an extended period.

  • Cause 2: Hydrolysis of the Ester. If there is water present in the reaction mixture, the methyl ester of the product or the methyl bromoacetate starting material can be hydrolyzed to the corresponding carboxylic acid, especially under basic conditions.

    • Solution: Use anhydrous solvents and reagents. Ensure your solvent (e.g., acetone, DMF, or acetonitrile) is thoroughly dried.[8][9] If using a solid base like potassium carbonate, ensure it is dried in an oven before use.

  • Cause 3: Williamson Ether Synthesis. The phenoxide intermediate could potentially react with another molecule of methyl bromoacetate at the oxygen, leading to an undesired ether linkage instead of the C-C bond formation required for the benzofuran ring.

    • Solution: This is generally less favored under conditions that promote the Perkin-like reaction. Optimizing the stoichiometry of the reactants and using a suitable base will favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate?

A1: The three most critical parameters are:

  • Choice of Base: A strong, non-nucleophilic base is crucial for efficient deprotonation and to drive the reaction forward.

  • Anhydrous Conditions: The presence of water can lead to side reactions and lower yields.

  • Reaction Temperature: The temperature needs to be optimized to ensure the reaction proceeds at a reasonable rate without causing decomposition.

Q2: Can I use a different alkylating agent instead of methyl bromoacetate?

A2: Yes, other α-halo esters, such as ethyl bromoacetate, can be used.[8] This would result in the corresponding ethyl ester of the benzofuran. The choice may depend on the desired final product or the reactivity of the specific α-halo ester.

Q3: What is a general, optimized protocol for this synthesis?

A3: A reliable starting point would be to adapt a general procedure for benzofuran synthesis from salicylaldehydes.[8]

Optimized Protocol for Methyl 7-ethoxy-1-benzofuran-2-carboxylate Synthesis

  • To a solution of 2-formyl-6-ethoxyphenol (1 mmol) in anhydrous acetonitrile (20 mL), add anhydrous potassium carbonate (3 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add methyl bromoacetate (1.2 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

Q4: Are there alternative synthetic routes to Methyl 7-ethoxy-1-benzofuran-2-carboxylate?

A4: Yes, several other strategies exist for the synthesis of the benzofuran core.[10][11] One notable alternative is the palladium-catalyzed coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization.[12] Another approach involves the copper-catalyzed synthesis from phenols and alkynes.[12]

Data Presentation

Table 1: Optimization of Base and Solvent for Benzofuran Synthesis

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (3)AcetoneReflux24Moderate
2NaH (1.5)DMF8012Good
3Cs₂CO₃ (2)AcetonitrileReflux18High

Note: Yields are generalized based on literature for similar reactions and will vary with specific substrates and conditions.

Visualizations

Diagram 1: General Reaction Scheme

ReactionScheme start_materials 2-formyl-6-ethoxyphenol + Methyl Bromoacetate intermediate Intermediate Phenoxide start_materials->intermediate Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) product Methyl 7-ethoxy-1-benzofuran-2-carboxylate intermediate->product Heat (Reflux) Intramolecular Cyclization

Caption: General synthesis pathway for Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

Diagram 2: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_purity Are starting materials pure? start->check_purity check_base Is the base strong enough and anhydrous? check_temp Is the reaction temperature optimal? check_base->check_temp Yes solution_base Switch to a stronger base (e.g., NaH, Cs₂CO₃) check_base->solution_base No solution_temp Increase temperature gradually and monitor with TLC check_temp->solution_temp No end Improved Yield check_temp->end Yes check_purity->check_base Yes solution_purity Purify starting materials (distillation/recrystallization) check_purity->solution_purity No solution_base->end solution_temp->end solution_purity->end

Sources

Troubleshooting

identifying and minimizing byproducts in benzofuran synthesis

Welcome to the technical support center for benzofuran synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of constructing the benzofu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzofuran synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of constructing the benzofuran scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize unwanted byproducts, thereby improving your reaction yields and product purity. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.

Troubleshooting Guide: Common Issues & Byproduct Formation

This section addresses specific problems you may encounter during common benzofuran synthesis protocols. Each issue is broken down into potential causes, detailed solutions, and the underlying chemical reasoning.

Issue 1: Low Yield in Palladium-Catalyzed Synthesis from o-Iodophenols and Terminal Alkynes (Sonogashira-Type Cyclization)

Problem: My reaction between an o-iodophenol and a terminal alkyne is giving a low yield of the desired 2-substituted benzofuran. I am observing a significant amount of a higher molecular weight byproduct.

Potential Cause: The primary culprit in this scenario is often the homocoupling of the terminal alkyne, also known as Glaser or Hay coupling. This side reaction is particularly prevalent when a copper(I) co-catalyst is used in the presence of oxygen, leading to the formation of a symmetrical 1,3-diyne byproduct.

Byproduct Structure:

  • Desired Product: 2-Substituted Benzofuran

  • Major Byproduct: 1,4-Disubstituted-1,3-butadiyne (Alkyne Dimer)

Solutions & Scientific Rationale:

  • Rigorous Exclusion of Oxygen: Oxygen is a key promoter of the oxidative homocoupling of the copper-acetylide intermediate.

    • Protocol: Ensure your reaction is set up under a strictly inert atmosphere (argon or high-purity nitrogen). All solvents and liquid reagents must be thoroughly degassed prior to use by methods such as freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.

  • Copper-Free Conditions: The most direct way to prevent Glaser coupling is to eliminate the copper co-catalyst.

    • Protocol: Several copper-free Sonogashira protocols have been developed. These often rely on specific palladium catalysts and ligands that are efficient enough to promote the cross-coupling without the need for copper. A recyclable palladium catalyst on nano-sized carbon balls has been shown to be effective under copper-free conditions. Careful selection of the base and solvent is also critical in these systems.

  • Optimization of Reaction Parameters:

    • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, which disfavors the bimolecular homocoupling reaction.

    • Choice of Base: The amine base is not just a scavenger for the HI byproduct; its nature can influence the extent of homocoupling. Secondary amines like piperidine or diisopropylamine can sometimes be more effective than triethylamine in minimizing this side reaction.

    • Hydrogen Atmosphere: In some cases, running the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can significantly reduce homocoupling by reducing residual oxygen.

Byproduct Identification Workflow

cluster_0 Byproduct Identification Crude Reaction Mixture Crude Reaction Mixture TLC Analysis TLC Analysis Crude Reaction Mixture->TLC Analysis Spot for higher MW, less polar byproduct GC-MS Analysis GC-MS Analysis Crude Reaction Mixture->GC-MS Analysis Observe M+ corresponding to alkyne dimer NMR Spectroscopy NMR Spectroscopy Crude Reaction Mixture->NMR Spectroscopy Absence of phenolic -OH, characteristic alkyne signals

Caption: Workflow for identifying alkyne homocoupling byproducts.

Issue 2: Formation of an Amide Byproduct in Acid-Catalyzed Cyclization of O-Aryl Ketoximes

Problem: I am attempting to synthesize a 2-substituted benzofuran from an O-aryl ketoxime using a strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid), but I am isolating an amide as the major product.

Potential Cause: You are observing a classic competing reaction: the Beckmann rearrangement . Under strong acidic conditions, the protonated oxime can undergo a rearrangement to form a nitrilium ion intermediate, which is then hydrolyzed to an amide, instead of the desired intramolecular electrophilic attack on the phenol ring to form the benzofuran.

Byproduct Structure:

  • Desired Product: 2-Substituted Benzofuran

  • Major Byproduct: N-Aryl Amide

Solutions & Scientific Rationale:

  • Milder Acidic Conditions: The Beckmann rearrangement is often favored by strong Brønsted acids.

    • Protocol: Switch to milder acid catalysts. Lewis acids such as ZnCl₂, FeCl₃, or acidic ionic liquids can promote the desired cyclization while suppressing the Beckmann rearrangement. In some cases, simply using a weaker Brønsted acid or reducing the concentration of the strong acid can be effective.

  • Solvent and Temperature Control:

    • Protocol: Aprotic solvents may disfavor the protonation steps that lead to the Beckmann rearrangement. Lowering the reaction temperature can also help, as the activation energy for the rearrangement may be higher than that for the cyclization.

Reaction Pathway Competition

O-Aryl Ketoxime O-Aryl Ketoxime Protonated Oxime Protonated Oxime O-Aryl Ketoxime->Protonated Oxime Strong Acid Benzofuran Pathway Benzofuran Pathway Protonated Oxime->Benzofuran Pathway Intramolecular Electrophilic Attack Beckmann Pathway Beckmann Pathway Protonated Oxime->Beckmann Pathway Rearrangement Benzofuran Product Benzofuran Product Benzofuran Pathway->Benzofuran Product Amide Byproduct Amide Byproduct Beckmann Pathway->Amide Byproduct

Caption: Competing pathways in the acid-catalyzed reaction of O-aryl ketoximes.

Issue 3: Incomplete Cyclization in Perkin Rearrangement of 3-Halocoumarins

Problem: My Perkin rearrangement of a 3-halocoumarin to a benzofuran-2-carboxylic acid is stalling, resulting in a low yield of the final product and the isolation of an uncyclized intermediate.

Potential Cause: The Perkin rearrangement proceeds via a base-catalyzed ring opening of the coumarin lactone, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide. If this intramolecular SNV (vinylic substitution) is slow or incomplete, the reaction will stall at the intermediate stage, which is an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.

Byproduct Structure:

  • Desired Product: Benzofuran-2-carboxylic acid

  • Major Byproduct: (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid

Solutions & Scientific Rationale:

  • Optimize Base and Solvent: The base is crucial for both the initial ring-opening and the final cyclization.

    • Protocol: Stronger bases like sodium hydroxide or potassium hydroxide in polar protic solvents (e.g., ethanol, methanol) are generally effective. Ensure a sufficient stoichiometric amount of base is used to drive both steps to completion.

  • Increase Reaction Temperature and Time: The intramolecular cyclization step often has a significant activation barrier.

    • Protocol: If you are isolating the uncyclized intermediate, consider increasing the reaction temperature to reflux or extending the reaction time. Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields for this transformation.

  • Choice of Halogen: The reactivity of the vinyl halide influences the rate of the cyclization.

    • Rationale: The C-X bond strength decreases down the group (C-Cl > C-Br > C-I). Therefore, 3-bromo- and 3-iodocoumarins are generally more reactive and lead to faster and more complete cyclization than their 3-chloro counterparts. If possible, starting with a more reactive halocoumarin can be beneficial.

ParameterRecommendation for Complete CyclizationRationale
Base NaOH or KOH (≥ 2 equivalents)Strong base needed for both lactone opening and deprotonation for cyclization.
Solvent Ethanol or MethanolPolar protic solvents facilitate the ionic mechanism.
Temperature Reflux or Microwave (e.g., 79°C)Provides sufficient energy to overcome the activation barrier for cyclization.
Halogen Iodo > Bromo > ChloroWeaker C-X bond in iodo- and bromo-coumarins leads to faster substitution.

Frequently Asked Questions (FAQs)

Q1: In syntheses starting from phenols, how can I control C- versus O-alkylation/arylation to avoid byproducts?

A1: Phenols are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation/arylation) or the carbon of the aromatic ring (C-alkylation/arylation, a Friedel-Crafts type reaction). To favor the desired O-alkylation, which is the precursor to many benzofuran syntheses, you should choose conditions that favor kinetic control. O-alkylation is generally the faster reaction. This can be achieved by using a base to deprotonate the phenol, increasing the nucleophilicity of the oxygen. In contrast, C-alkylation is often thermodynamically favored and is promoted by Lewis acids like AlCl₃. Therefore, to avoid C-alkylated byproducts, avoid strong Lewis acidic conditions if your goal is O-alkylation.

Q2: What are common byproducts in the Rap-Stoermer synthesis of 2-acylbenzofurans from salicylaldehydes and α-haloketones?

A2: The Rap-Stoermer reaction is generally a robust method. However, potential side reactions can occur. One possibility is the self-condensation of the α-haloketone under basic conditions. Another potential byproduct can arise from the Cannizzaro reaction of the salicylaldehyde if a strong base is used in the absence of an efficient reaction with the enolate of the α-haloketone. Optimizing the reaction conditions, such as using a milder base like triethylamine and ensuring an appropriate stoichiometry of the reactants, can minimize these side reactions.

Q3: How can I purify my benzofuran product from unreacted starting materials or byproducts?

A3: Column chromatography on silica gel is the most common and effective method for purifying benzofurans. Benzofurans are typically less polar than their phenolic precursors (e.g., o-iodophenol, salicylaldehyde) and more polar than some nonpolar byproducts like alkyne homocoupling dimers. A solvent system of ethyl acetate and a nonpolar solvent like hexanes or petroleum ether usually provides good separation. Recrystallization can also be an effective purification technique if the crude product is a solid and of sufficient purity.

Q4: What analytical techniques are best for identifying byproducts in my benzofuran synthesis?

A4: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and initial identification of the number of components in the crude mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile components and determining the molecular weights of the products and byproducts, which can provide strong clues to their structures (e.g., identifying an alkyne dimer by its mass).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure elucidation. For example, in the case of the Perkin rearrangement, the uncyclized intermediate will show a phenolic -OH proton signal and distinct vinylic proton signals in the ¹H NMR spectrum, which will be absent in the final benzofuran product. The benzofuran itself will have characteristic signals for the furan ring protons.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, the formation of an amide byproduct in the Beckmann rearrangement would be indicated by a strong carbonyl stretch (around 1650 cm⁻¹) and N-H stretches.

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]

  • Li, Y., Mao, J., & Yin, B. (2014). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 79(12), 5648–5656. Available at: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • Request PDF. (n.d.). Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. Available at: [Link]

  • PubMed. (2014). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Available at: [Link]

  • NIH. (2011). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. Available at: [Link]

  • ACS Publications. (2016). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • University of Liverpool. (n.d.). Coupling to alkynes: the Sonogashira reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Perkin rearrangement. Available at: [Link]

  • University of Calgary. (n.d.). Acylation of phenols. Available at: [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Available at: [Link]

  • NIH. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

  • JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available at: [Link]

  • kchem.org. (n.d.). Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes with a Recyclable Palladium Catalyst Supported on. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Available at: [Link]

  • ANU Open Research. (1973). SYNTHESIS OF SOME BENZOFURANOID COMPOUNDS. Available at: [Link]

  • MDPI. (2019). Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. Available at: [Link]

  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available at: [Link]

  • NIH. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. Available at: [Link]

  • RSC Publishing. (n.d.). Preparation and thermal rearrangement of a benzofuran–nitrene adduct. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]

  • NIH. (2017). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Available at: [Link]

  • ResearchGate. (2020). Synthesis of new benzofuran derivatives and evaluation of their antimicrobial activities. Available at: [Link]

  • NIH. (2008). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Available at: [Link]

  • PubMed. (2010). Synthesis of dihydrobenzofurans via palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Benzofuran and Indole Derivatives Catalyzed by Palladium on Carbon. Available at: [Link]

  • ResearchGate. (2024). Recent Dearomatization Strategies of Benzofurans and Benzothiophenes. Available at: [Link]

  • ResearchGate. (2004). Facile O-Arylation of Phenols and Carboxylic Acids. Available at: [Link]

  • ResearchGate. (2014). ChemInform Abstract: Benzofuran synthesis via Copper-Mediated Oxidative Annulation of Phenols and Unactivated Internal Alkynes. Available at: [Link]

  • Semantic Scholar. (2008). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. Available at: [Link]

  • RSC Publishing. (2014). Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes. Chemical Science. Available at: [Link]

  • NIH. (2017). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available at: [Link]

  • ResearchGate. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

  • Semantic Scholar. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

  • RSC Publishing. (2010). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Available at: [Link]

  • Oreate AI Blog. (2026). Copper-Catalyzed Tandem Reactions for the Synthesis of Benzofuranone Derivatives: Research Progress From He Xinwei and Shang Yongjia's Research Group at Anhui Normal University. Available at: [Link]

  • NIH. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Available at: [Link]

Optimization

Technical Support Center: Synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate

Welcome to the Technical Support Center for the synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research endeavors.

Introduction

Methyl 7-ethoxy-1-benzofuran-2-carboxylate is a valuable intermediate in the synthesis of various biologically active molecules. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] Achieving a high yield of this target molecule requires careful control of reaction conditions and a thorough understanding of the underlying chemical principles. This guide will walk you through a reliable synthetic route, address common challenges, and provide solutions to optimize your experimental outcomes.

Synthetic Pathway Overview

The synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate can be efficiently achieved through a three-step process starting from 2-ethoxy phenol. The overall workflow involves the formylation of the phenol, followed by a Perkin condensation to construct the benzofuran ring, and finally, esterification to yield the desired product.

Synthesis_Workflow A 2-Ethoxyphenol B 2-Hydroxy-3-ethoxybenzaldehyde A->B Formylation (Duff Reaction) C 7-Ethoxy-1-benzofuran-2-carboxylic acid B->C Perkin Condensation D Methyl 7-ethoxy-1-benzofuran-2-carboxylate C->D Esterification

Caption: Synthetic workflow for Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

Experimental Protocols

Part 1: Synthesis of 2-Hydroxy-3-ethoxybenzaldehyde

This procedure utilizes the Duff reaction for the ortho-formylation of 2-ethoxyphenol.

Materials:

  • 2-Ethoxyphenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric Acid

  • Sulfuric Acid (50%)

  • Hydrochloric Acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-ethoxyphenol (1 mole), hexamethylenetetramine (1.2 moles), glycerol (500 mL), and boric acid (0.5 moles).

  • Heating: Heat the mixture to 150-160°C with vigorous stirring. The reaction is typically complete within 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: Cool the reaction mixture to below 100°C and add 50% sulfuric acid (250 mL) slowly with continued stirring.

  • Steam Distillation: Subject the mixture to steam distillation. The 2-hydroxy-3-ethoxybenzaldehyde will distill over with the steam.

  • Extraction: Collect the distillate and extract it with diethyl ether (3 x 200 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water.

Expected Yield: 30-40%

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Appearance
2-Hydroxy-3-ethoxybenzaldehyde166.17263-264Solid
Part 2: Synthesis of 7-Ethoxy-1-benzofuran-2-carboxylic acid via Perkin Condensation

This step involves the condensation of 2-hydroxy-3-ethoxybenzaldehyde with acetic anhydride in the presence of a base to form the benzofuran ring. The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids.[2][3]

Materials:

  • 2-Hydroxy-3-ethoxybenzaldehyde

  • Acetic anhydride

  • Triethylamine or Sodium acetate (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ethanol

Step-by-Step Protocol:

  • Reaction Mixture: In a round-bottom flask, combine 2-hydroxy-3-ethoxybenzaldehyde (1 mole), acetic anhydride (2.5 moles), and anhydrous sodium acetate (1 mole) or triethylamine (1.2 moles).

  • Heating: Heat the mixture under reflux at 180°C for 5-6 hours. The high temperature is crucial for the reaction to proceed.[4]

  • Hydrolysis: After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride.

  • Acidification and Precipitation: Acidify the mixture with concentrated hydrochloric acid until the pH is acidic. The 7-ethoxy-1-benzofuran-2-carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Expected Yield: 60-70%

Compound Molecular Weight ( g/mol ) Melting Point (°C) Appearance
7-Ethoxy-1-benzofuran-2-carboxylic acid206.20-Solid
Part 3: Synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. A common and effective method is the Fischer esterification.[5]

Materials:

  • 7-Ethoxy-1-benzofuran-2-carboxylic acid

  • Methanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 7-ethoxy-1-benzofuran-2-carboxylic acid (1 mole) in an excess of methanol (at least 10 equivalents) in a round-bottom flask.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purification: The final product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 85-95%

Compound Molecular Weight ( g/mol ) Melting Point (°C) Appearance
Methyl 7-ethoxy-1-benzofuran-2-carboxylate220.2335-38Colorless to light yellow liquid/solid

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides practical solutions.

Troubleshooting cluster_formylation Problem 1: Low Yield in Formylation cluster_perkin Problem 2: Perkin Condensation Issues cluster_esterification Problem 3: Incomplete Esterification F1 Issue: Low yield of 2-hydroxy-3-ethoxybenzaldehyde F_Cause1 Cause: Incomplete reaction F1->F_Cause1 F_Cause2 Cause: Side reactions (polymerization) F1->F_Cause2 F_Sol1 Solution: Ensure vigorous stirring and maintain reaction temperature. Increase reaction time if necessary. F_Cause1->F_Sol1 F_Sol2 Solution: Use high-purity reagents. Avoid localized overheating. F_Cause2->F_Sol2 P1 Issue: Low yield of benzofuran-2-carboxylic acid P_Cause1 Cause: Insufficient temperature P1->P_Cause1 P_Cause2 Cause: Presence of water P1->P_Cause2 P_Cause3 Cause: Formation of uncyclized intermediate P1->P_Cause3 P_Sol1 Solution: Ensure the reaction temperature reaches 180°C. Use a high-boiling solvent if needed. P_Cause1->P_Sol1 P_Sol2 Solution: Use anhydrous sodium acetate and acetic anhydride. Dry all glassware thoroughly. P_Cause2->P_Sol2 P_Sol3 Solution: Optimize the base and reaction time. Stronger bases like potassium hydroxide can sometimes facilitate cyclization. P_Cause3->P_Sol3 E1 Issue: Presence of starting carboxylic acid in the final product E_Cause1 Cause: Insufficient reflux time or catalyst E1->E_Cause1 E_Cause2 Cause: Equilibrium not shifted towards product E1->E_Cause2 E_Sol1 Solution: Increase reflux time and/or the amount of sulfuric acid catalyst. E_Cause1->E_Sol1 E_Sol2 Solution: Use a larger excess of methanol. Consider using a Dean-Stark trap to remove water as it forms. E_Cause2->E_Sol2

Caption: Troubleshooting flowchart for the synthesis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Can I use a different formylation method for the first step?

A1: Yes, other formylation methods like the Reimer-Tiemann reaction or Vilsmeier-Haack reaction can be used. However, the Duff reaction is often preferred for its relative simplicity and use of less hazardous reagents. The choice of method may influence the regioselectivity and yield, so optimization might be necessary.

Q2: What are the potential side products in the Perkin condensation step?

A2: The main side product is often the uncyclized intermediate, (E)-2-acetoxy-3-(2-hydroxy-3-ethoxyphenyl)acrylic acid. Overheating or prolonged reaction times can lead to decarboxylation of the product, reducing the yield. In some cases, self-condensation of acetic anhydride can also occur.

Q3: My Perkin condensation reaction is very slow. What can I do to speed it up?

A3: The Perkin reaction is notoriously slow and requires high temperatures.[4] Ensure your reaction is maintained at the recommended temperature. Using microwave irradiation has been shown to significantly reduce reaction times for similar transformations.[6] Alternatively, using a stronger base like potassium carbonate in a polar aprotic solvent such as DMF might accelerate the reaction, although this would require re-optimization of the conditions.

Q4: Are there alternative methods for the esterification step?

A4: Absolutely. Besides Fischer esterification, you can use reagents like diazomethane for a rapid and quantitative reaction, although it is hazardous and requires special handling. Another common method is to convert the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with methanol. This is a high-yielding but two-step process. Using dimethyl sulfate with a base like potassium carbonate in acetone is also an effective method.

Q5: How can I best purify the final product, Methyl 7-ethoxy-1-benzofuran-2-carboxylate?

A5: Column chromatography on silica gel is the most effective method for obtaining a highly pure product. A gradient elution with a mixture of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product. Monitoring the fractions by TLC is essential. For larger scales, recrystallization from a suitable solvent system can also be employed if the crude product is sufficiently pure.

Q6: The electron-donating ethoxy group seems to be important. How do electron-withdrawing groups affect benzofuran synthesis?

A6: The electronic nature of substituents on the salicylaldehyde precursor significantly impacts the reaction efficiency. Generally, electron-donating groups, like the ethoxy group in this synthesis, tend to increase the nucleophilicity of the phenoxide intermediate, which facilitates the intramolecular cyclization and often leads to higher yields.[7] Conversely, electron-withdrawing groups can decrease the nucleophilicity and may require harsher reaction conditions or result in lower yields.

References

  • PrepChem. (n.d.). Synthesis of 2-hydroxy-3-ethoxybenzaldehyde benzenesulphonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • ACS Omega. (2024, May 6). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, August 22). Mechanism for synthesis of benzofuran. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Perkin Reaction. Retrieved from [Link]

  • Dr. H.N. Sinha Arts & Commerce College. (n.d.). Condensation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). The Perkin Reaction and Related Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Retrieved from [Link]

  • YouTube. (2022, February 5). Preparation and Properties of Benzofuran#Synthesis of Benzofuran. Retrieved from [Link]

  • ResearchGate. (2024, May 6). (PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from [Link]

  • PubMed. (2015, October 2). Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US4163759A - Process for preparing aromatic hydroxyaldehydes.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Bentham Science Publisher. (2025, June 4). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) Preparation of methyl esters. Retrieved from [Link]

  • AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.
  • NIST WebBook. (n.d.). Benzaldehyde, 3-ethoxy-2-hydroxy-. Retrieved from [Link]

  • AOCS Lipid Library. (2020, September 6). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

Sources

Troubleshooting

Methyl 7-ethoxy-1-benzofuran-2-carboxylate stability and storage recommendations

Prepared by the Senior Application Scientist Team This guide provides in-depth technical information, troubleshooting advice, and best practices for the stability and storage of Methyl 7-ethoxy-1-benzofuran-2-carboxylate...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical information, troubleshooting advice, and best practices for the stability and storage of Methyl 7-ethoxy-1-benzofuran-2-carboxylate. Our goal is to equip researchers with the necessary knowledge to ensure compound integrity and achieve reproducible experimental outcomes.

Core Concept: A Molecule with Two Personalities

To understand the stability of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, it is crucial to analyze its structure. The molecule's behavior is dictated by two key functional regions: the methyl ester group and the benzofuran core .

  • The Methyl Ester Group (-COOCH₃): This is the most reactive site concerning stability. Esters are susceptible to hydrolysis—a chemical reaction with water that cleaves the ester bond.[1] This reaction, which converts the ester back to its constituent carboxylic acid and methanol, can be catalyzed by both acids and bases.[1][2][3] Alkaline-mediated hydrolysis, also known as saponification, is particularly efficient and essentially irreversible.[1][4]

  • The Benzofuran Core: This fused aromatic ring system is generally more robust than the ester. However, like many aromatic heterocyclic compounds, it can be sensitive to light (photodegradation) and strong oxidizing agents.[5] The benzofuran structure is the parent nucleus for many biologically active compounds and its integrity is paramount for experimental validity.[6][7][8]

Understanding these two aspects allows us to predict potential degradation pathways and establish optimal handling and storage protocols.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common questions and experimental issues in a practical, question-and-answer format.

Q1: What are the primary stability concerns for Methyl 7-ethoxy-1-benzofuran-2-carboxylate?

The two primary concerns are hydrolysis and photodegradation .

  • Hydrolysis: The methyl ester group can react with water to form 7-ethoxy-1-benzofuran-2-carboxylic acid. This is the most common degradation pathway. The reaction is slow with neutral water but is significantly accelerated by the presence of acidic or basic contaminants.[1][4]

  • Photodegradation: The benzofuran ring system can absorb UV light, which may lead to gradual decomposition.[5][9] While specific data for this derivative is unavailable, it is a known characteristic of the benzofuran class.

Q2: What are the ideal storage conditions for the compound as a solid?

To maximize the shelf-life of the solid material, strict control of its environment is necessary. The recommendations for the related carboxylic acid—storing it in a tightly closed container in a dry, cool, and well-ventilated place—provide a strong basis for the ester as well.[10]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of any potential degradation reactions. For long-term storage (>1 year), -20°C is recommended.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture to prevent hydrolysis and oxygen to prevent slow oxidation.
Light Amber Glass Vial / Protect from LightPrevents photodegradation of the light-sensitive benzofuran core.[5]
Container Tightly Sealed, Chemically InertPrevents exposure to moisture and air. Use materials like glass or PTFE-lined caps.
Q3: I need to make a stock solution. What solvent should I use and how should I store it?

Solvent choice is critical to prevent degradation.

  • Recommended Solvents: Use dry, aprotic solvents such as anhydrous Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN). Ensure the solvent has a low water content (<0.01%).

  • Solvents to Avoid: Avoid using aqueous buffers or protic solvents like methanol and ethanol for long-term storage, as they can participate in or facilitate hydrolysis. If your experiment requires a buffer, prepare the diluted solution fresh from your aprotic stock solution immediately before use.

  • Solution Storage:

    • Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Always use vials with tight-fitting, inert caps (e.g., PTFE-lined).

    • Protect solutions from light by wrapping vials in aluminum foil or using amber vials.

Q4: My stock solution in DMSO is cloudy after I thawed it. What's happening?

This is a common issue that can stem from two primary causes:

  • Limited Solubility at Low Temperature: The compound may be crashing out of solution upon freezing and may be slow to redissolve.

  • Degradation: The compound may have hydrolyzed to 7-ethoxy-1-benzofuran-2-carboxylic acid. The carboxylic acid is generally less soluble in organic solvents like DMSO than its corresponding methyl ester, causing it to precipitate.

Troubleshooting Steps:

  • Warm the vial to room temperature or briefly in a 37°C water bath.

  • Vortex the solution vigorously or use a bath sonicator for 5-10 minutes.

  • If the solution becomes clear, the issue was likely solubility.

  • If a precipitate remains, degradation is highly likely. The solution should be considered compromised and a fresh stock should be prepared.

Q5: My experimental results are inconsistent. Could compound instability be the problem?

Yes, compound degradation is a frequent cause of poor reproducibility. Use the following workflow to troubleshoot the issue.

G start Inconsistent Experimental Results check_storage Review Storage Conditions (Solid & Solution) Temp? Light? Moisture? start->check_storage storage_ok Conditions OK check_storage->storage_ok Yes storage_bad Conditions Not Ideal check_storage->storage_bad No check_handling Review Solution Handling Fresh Aliquots? Dry Solvents? Repeated Freeze-Thaw? handling_ok Handling OK check_handling->handling_ok Yes handling_bad Handling Not Ideal check_handling->handling_bad No storage_ok->check_handling new_compound Action: Use a fresh vial of solid compound to prepare a new stock solution. storage_bad->new_compound run_qc Perform Quick Purity Check (e.g., TLC, LC-MS) handling_ok->run_qc handling_bad->new_compound degraded Degradation Confirmed (e.g., new spot on TLC) run_qc->degraded pure Compound Appears Pure run_qc->pure degraded->new_compound investigate_other Investigate other experimental variables (e.g., assay, cells, other reagents). pure->investigate_other

Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a Stock Solution

This protocol minimizes the risk of hydrolysis and contamination during solution preparation.

  • Acclimation: Allow the vial of solid Methyl 7-ethoxy-1-benzofuran-2-carboxylate to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: If possible, perform the weighing and solvent addition in a glove box or under a gentle stream of an inert gas like argon or nitrogen.

  • Weighing: Tare a sterile, dry vial. Quickly weigh the desired amount of the compound and securely cap the vial.

  • Solvent Addition: Using a precision pipette, add the required volume of anhydrous DMSO (or other suitable aprotic solvent) to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting & Storage: Immediately divide the stock solution into single-use aliquots in amber, screw-cap microvials. Store at -20°C or -80°C, protected from light.

Protocol 2: Quick Stability Check using Thin-Layer Chromatography (TLC)

This simple method can help you visualize potential degradation of your compound. The hydrolyzed carboxylic acid is more polar than the parent ester and will thus have a lower Retention Factor (Rf) on a normal-phase TLC plate.

  • Materials:

    • Silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄)

    • Mobile Phase: A non-polar solvent system such as 3:1 Hexanes:Ethyl Acetate. You may need to optimize this ratio.

    • TLC chamber

    • Capillary spotters

    • UV lamp (254 nm)

  • Procedure:

    • Prepare the TLC chamber by adding the mobile phase to a depth of ~0.5 cm and letting the atmosphere saturate for 10-15 minutes.

    • On the TLC plate, draw a faint pencil line ~1 cm from the bottom.

    • Spot a small amount of your test solution (the one you suspect may be degraded) on the line.

    • If you have a reference sample of the pure compound, spot it alongside the test sample.

    • Place the TLC plate in the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

    • Remove the plate, mark the solvent front with a pencil, and let it dry completely.

  • Analysis:

    • Visualize the spots under a UV lamp (254 nm).

    • Pure Compound: A single, well-defined spot should be visible.

    • Degraded Compound: You will likely see two spots. The higher spot (higher Rf) is the remaining parent ester, while the lower spot (lower Rf, closer to the baseline) is the more polar hydrolyzed carboxylic acid. The relative intensity of the spots gives a qualitative idea of the extent of degradation.

References

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Benzofuran Synthesis via Perkin Reaction

Here is the technical support center for troubleshooting low yield in the Perkin reaction for benzofuran synthesis. Welcome to the technical support guide for the synthesis of benzofurans.

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for troubleshooting low yield in the Perkin reaction for benzofuran synthesis.

Welcome to the technical support guide for the synthesis of benzofurans. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with yield and purity when synthesizing benzofuran scaffolds. While the classical Perkin reaction is known for producing cinnamic acids, its principles are extended to a crucial synthetic route for benzofurans: the Perkin rearrangement of 3-halocoumarins. This guide focuses primarily on this pathway, offering in-depth troubleshooting advice and foundational knowledge to empower your experimental success.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a direct question-and-answer guide to address the most common and pressing issues encountered in the lab.

Q1: My reaction has stalled. Why am I observing incomplete conversion of my starting 3-halocoumarin?

A1: Incomplete conversion is one of the most frequent challenges. The root cause often lies in one of four areas: the potency of the base, suboptimal thermal conditions, reactant purity, or insufficient reaction time.

The Perkin rearrangement is a two-stage process: (1) a rapid, base-catalyzed opening of the coumarin's lactone ring to form a (E)-2-halo-3-(2-hydroxyphenyl)acrylate intermediate, followed by (2) a slower, rate-determining intramolecular cyclization to form the benzofuran.[1][2] A stall typically indicates a bottleneck in the second, cyclization step.

Causality and Solutions:

  • Base Potency and Concentration: The base, typically sodium or potassium hydroxide, is critical for both steps. Old or improperly stored hydroxide bases can absorb atmospheric CO₂ and moisture, reducing their molar equivalence and potency.

    • Actionable Insight: Always use a fresh, high-purity base. Ensure it is fully dissolved in the solvent before adding the substrate. The concentration must be sufficient to facilitate both the initial ring fission and the subsequent proton abstraction steps that lead to cyclization.[2][3]

  • Thermal Energy: The intramolecular nucleophilic attack of the phenoxide onto the vinyl halide center requires significant activation energy.

    • Actionable Insight: If conversion is low at a standard reflux temperature (e.g., in ethanol at ~78°C), cautiously increasing the temperature by switching to a higher-boiling solvent (e.g., n-butanol) may be beneficial. However, the most effective solution is often switching to microwave-assisted heating, which can dramatically reduce reaction times from hours to minutes and drive the reaction to completion.[4][5]

  • Reactant and Solvent Purity: Impurities in the starting coumarin can interfere with the reaction. More commonly, using wet solvents can quench the base and hinder the reaction.

    • Actionable Insight: Recrystallize the 3-halocoumarin starting material if its purity is questionable. Always use anhydrous solvents to ensure the base remains active.[6]

G

Q2: My TLC/LC-MS shows a major byproduct. How can I improve selectivity for the benzofuran?

A2: The most common byproduct is the uncyclized intermediate, (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[1][2] Its accumulation signifies that the initial ring-opening is occurring successfully, but the subsequent, more demanding cyclization step is failing. This is a classic indicator that the reaction conditions are not vigorous enough.

Causality and Solutions:

  • Insufficient Energy for Cyclization: As discussed in Q1, the intramolecular SₙAr-type reaction to form the furan ring has a higher activation barrier than the initial hydrolysis.

    • Actionable Insight: This is the primary lever to pull. Increasing the reaction temperature is the most direct way to promote cyclization of the intermediate. For thermally sensitive substrates, extending the reaction time at a moderate temperature may be an alternative.

  • Base Stoichiometry: An insufficient amount of base may be consumed during the initial ring-opening, leaving too little to promote the final elimination/cyclization step effectively.

    • Actionable Insight: Ensure at least two equivalents of a strong base like NaOH or KOH are used. The first equivalent drives the lactone hydrolysis, and the second facilitates the phenoxide formation necessary for the intramolecular attack.

Table 1: Common Issues, Root Causes, and Recommended Actions

Observed Problem Potential Root Cause Primary Recommendation Secondary Action
No Reaction Inactive base; incorrect temperature. Use fresh, anhydrous NaOH/KOH; confirm reaction temperature. Verify starting material structure and purity.
Stalled at Intermediate Insufficient activation energy for cyclization. Increase reaction temperature or switch to microwave heating.[4] Increase reaction time; ensure >2 eq. of base.
Multiple Side Products Reaction temperature is too high, causing decomposition. Lower the reaction temperature and increase reaction time. Screen alternative, milder bases (e.g., K₂CO₃).

| Low Isolated Yield | Product loss during aqueous workup or purification. | Adjust pH carefully during workup; optimize chromatography. | Ensure complete extraction with an appropriate organic solvent. |

Frequently Asked Questions (FAQs)

This section explores the fundamental principles behind the Perkin rearrangement for benzofuran synthesis.

Q1: What is the detailed mechanism of the Perkin rearrangement for benzofuran synthesis?

A1: The mechanism is a sequential two-stage process catalyzed by a base.[1]

  • Base-Catalyzed Ring Fission: A hydroxide ion attacks the electrophilic carbonyl carbon of the 3-halocoumarin lactone. This leads to the formation of a tetrahedral intermediate which subsequently collapses, breaking the ester bond and opening the ring. This step is typically fast and results in the formation of a dianion of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[4]

  • Intramolecular Nucleophilic Cyclization: The phenoxide anion, generated in the basic medium, acts as an intramolecular nucleophile. It attacks the vinyl carbon bearing the halogen atom. This is the slower, rate-determining step. The subsequent elimination of the halide ion results in the formation of the benzofuran ring, yielding the final benzofuran-2-carboxylate product upon acidic workup.

// Define colors bgcolor="#F1F3F4"; node_color="#4285F4"; text_color="#FFFFFF"; arrow_color="#202124"; highlight_color="#EA4335";

// Nodes Coumarin [label=<

3-Halocoumarin

];

Intermediate [label=<

(E)-2-halo-3-(2-hydroxyphenyl)acrylate

];

Benzofuran [label=<

Benzofuran-2-carboxylate

];

// Edges with labels Coumarin -> Intermediate [label=<

  • OH⁻ (fast) Ring Fission

, color=arrow_color];

Intermediate -> Benzofuran [label=<

  • Intramolecular Attack (slow) Cyclization & -X⁻

, color=arrow_color]; } } Caption: Mechanism of the Perkin Rearrangement.

Q2: How do substituents on the aromatic ring of the coumarin affect the reaction yield?

A2: Substituents have a predictable electronic effect on the rate of the two key steps.

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl: These groups increase the acidity of the phenolic proton and make the carbonyl carbon more electrophilic. This accelerates the initial ring-opening step. However, they destabilize the electron-rich transition state of the subsequent nucleophilic attack, thus slowing down the crucial cyclization step.[1] The net effect can sometimes be a lower overall yield due to the bottleneck at the cyclization stage.

  • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃: These groups have the opposite effect. They slightly slow down the initial ring-opening but significantly accelerate the rate-determining cyclization step by making the phenoxide a more potent nucleophile.[7] Consequently, EDGs on the salicylaldehyde precursor often lead to higher yields of the final benzofuran product.[7]

Q3: Can microwave irradiation really improve this reaction, and how do I set it up?

A3: Yes, microwave-assisted synthesis is highly effective for the Perkin rearrangement. It provides rapid, uniform heating that can overcome the activation energy of the slow cyclization step much more efficiently than conventional oil bath heating. This leads to dramatically shorter reaction times (e.g., 5 minutes vs. 3+ hours) and often results in higher, cleaner yields.[4][5]

Experimental Protocols

Protocol 1: Microwave-Assisted Perkin Rearrangement

This protocol is adapted from demonstrated high-yield microwave syntheses.[4]

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a stir bar, add the 3-bromocoumarin derivative (e.g., 0.5 mmol, 1.0 eq).

  • Solvent and Base Addition: Add anhydrous ethanol (5 mL) followed by sodium hydroxide (2.1 eq, e.g., 0.042 g for 0.5 mmol scale).

  • Reaction Setup: Seal the vessel and place it in the cavity of a scientific microwave reactor.

  • Microwave Conditions: Irradiate the mixture with stirring for 5 minutes at a constant temperature of 80°C (a typical power setting would be around 300W, but this may vary by instrument).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 CH₂Cl₂:EtOAc mobile phase). The disappearance of the starting material spot indicates completion.

  • Work-up:

    • After the reaction is complete, cool the vessel to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in a minimum amount of water.

    • Acidify the aqueous solution to pH ~2 by the dropwise addition of 2M HCl. This protonates the carboxylate to form the desired carboxylic acid, which will precipitate.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

If the product is not sufficiently pure after precipitation and washing, column chromatography is recommended.

  • Slurry Preparation: Adsorb the crude, dried product onto a small amount of silica gel (SiO₂).

  • Column Packing: Pack a glass column with silica gel using an appropriate solvent system as the eluent. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.

  • Loading and Elution: Carefully load the silica slurry containing the product onto the top of the packed column. Begin elution, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified benzofuran-2-carboxylic acid.

References

  • Perkin rearrangement - Wikipedia . Wikipedia. [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction . Tetrahedron Letters. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds . Journal of Chemical and Pharmaceutical Research. [Link]

  • Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies . ACS Omega. [Link]

  • Perkin Reaction Mechanism . BYJU'S. [Link]

  • Perkin Reaction . J&K Scientific LLC. [Link]

  • What are some common causes of low reaction yields? . Reddit r/Chempros. [Link]

Sources

Optimization

Technical Support Center: Navigating Regioisomer Formation in Benzofuran Synthesis

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common challenge of reg...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common challenge of regioisomer formation. Uncontrolled regioselectivity can lead to difficult purifications and reduced yields of the desired product. This resource offers a combination of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the control of regioselectivity in key benzofuran synthesis methodologies.

Q1: My palladium-catalyzed cyclization of an unsymmetrically substituted o-alkynylphenol is giving a mixture of regioisomers. What are the primary factors influencing the regioselectivity?

A1: The regioselectivity in palladium-catalyzed cyclizations of o-alkynylphenols is a delicate interplay of steric and electronic factors, primarily dictated by the catalyst system and the substituents on your starting materials.[1]

  • Steric Effects: Bulky substituents on the alkyne or the phenol can sterically hinder the approach of the palladium catalyst, favoring the formation of the less sterically crowded regioisomer.[2]

  • Electronic Effects: The electronic nature of the substituents on the phenol ring influences the nucleophilicity of the phenolic oxygen and the electron density of the aromatic ring, which can direct the cyclization.[1]

  • Catalyst and Ligand Control: The choice of palladium catalyst and, more importantly, the ancillary ligands, is paramount.[1][3] Bulky phosphine ligands, for example, can create a sterically demanding environment around the metal center, enhancing the selectivity for one regioisomer over the other.

Q2: I'm attempting a Perkin rearrangement to synthesize a benzofuran-2-carboxylic acid from a 3-halocoumarin, but I'm observing side products. Is this related to regioisomer formation?

A2: While the classic Perkin rearrangement is generally regioselective for the formation of benzofuran-2-carboxylic acids, the formation of side products can sometimes be misinterpreted.[4] The mechanism involves a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide.[4] Side products are more likely to arise from incomplete reaction or alternative reaction pathways of the intermediates rather than the formation of a different benzofuran regioisomer. Optimizing reaction time and base stoichiometry is crucial for a clean transformation.[4]

Q3: How does the Gassman indole synthesis, when adapted for benzofurans, control regioselectivity?

A3: The Gassman synthesis, traditionally used for indoles, can be conceptually adapted for benzofurans.[5][6] The key to its regioselectivity lies in the initial formation of a sulfonium ylide and a subsequent[7][8]-sigmatropic rearrangement.[5][6] The position of the initial electrophilic attack on the aniline (or phenol in a benzofuran adaptation) and the subsequent rearrangement are highly directed by the substituents on the aromatic ring. Electron-donating groups will activate the ortho and para positions for the initial reaction with the keto-thioether, thereby setting the stage for the regiochemical outcome of the cyclization.

Q4: Can solvent choice significantly impact the regioisomeric ratio in benzofuran synthesis?

A4: Absolutely. Solvent effects can be a powerful tool for controlling regioselectivity, particularly in reactions involving charged intermediates or polar transition states, such as Friedel-Crafts type acylations or cyclizations.[9] For instance, in the acylation of dibenzofurans, nitro-containing solvents have been shown to favor acylation at different positions compared to chlorinated solvents.[9] This is often attributed to the differential solvation of the intermediate carbocationic species (the σ-complex), which can influence which resonance structure is more stable and, consequently, the preferred site of reaction.[9]

Troubleshooting Guide: Common Regioisomer Issues

This section provides a structured approach to troubleshooting common problems related to regioisomer formation.

Problem 1: My reaction of a substituted phenol with an α-haloketone is producing a mixture of 2- and 3-substituted benzofurans.

This is a classic challenge where the initial O-alkylation can be followed by two distinct cyclization pathways.

Decision Tree for Troubleshooting

start Mixture of 2- and 3-substituted benzofurans observed q1 Is the reaction run under kinetic or thermodynamic control? start->q1 a1_kinetic Lower the reaction temperature. Use a non-coordinating solvent. q1->a1_kinetic  Kinetic Control (Low Temp, Short Time) a1_thermo Increase the reaction temperature. Use a polar, coordinating solvent. Consider a stronger base. q1->a1_thermo Thermodynamic Control (High Temp, Long Time)   outcome1 Favors the kinetically preferred (often 2-substituted) isomer. a1_kinetic->outcome1 outcome2 Favors the thermodynamically more stable isomer. a1_thermo->outcome2

Caption: Troubleshooting workflow for resolving regioisomer formation.

Detailed Protocol: Optimizing for the 2-Substituted Isomer (Kinetic Control)
  • Reagent Purification: Ensure the phenol and α-haloketone are free of acidic or basic impurities.

  • Solvent Selection: Use a non-polar, aprotic solvent such as toluene or hexane to minimize solvation of intermediates.

  • Base Selection: Employ a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Temperature Control: Cool the reaction mixture to 0 °C or lower before the addition of the α-haloketone. Maintain this temperature for the duration of the reaction.

  • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to quench it as soon as the starting material is consumed to prevent equilibration to the thermodynamic product.

Problem 2: Transition-metal catalyzed intramolecular cyclization of my o-alkenylphenol is non-selective.

The choice of metal and ligands is critical in directing the outcome of these reactions.

Catalyst and Ligand Screening Strategy
Catalyst PrecursorLigand TypeKey FeatureExpected Influence on Regioselectivity
Pd(OAc)₂Bulky Phosphines (e.g., XPhos, SPhos)Steric hindranceMay favor cyclization at the less substituted position.
CuIN-heterocyclic carbenes (NHCs)Strong σ-donating propertiesCan alter the electronic nature of the metal center, influencing the migratory insertion step.
AuCl₃Simple Phosphines (e.g., PPh₃)Modest steric and electronic profileProvides a baseline for comparison.
[Rh(cod)Cl]₂Chiral Ligands (e.g., BINAP)Asymmetric environmentPrimarily for enantioselectivity, but can influence regioselectivity in certain cases.
Experimental Workflow for Catalyst Screening

G cluster_0 Catalyst Screening Workflow a0 Prepare Stock Solution of o-alkenylphenol a1 Aliquot into parallel reaction vials a0->a1 a2 Add Catalyst/Ligand combination to each vial a1->a2 a3 Run reactions under identical conditions a2->a3 a4 Analyze regioisomeric ratio by GC or NMR a3->a4

Caption: Parallel synthesis workflow for catalyst screening.

Problem 3: My purified benzofuran product is actually a mixture of regioisomers upon closer spectroscopic analysis.

Differentiating closely related regioisomers can be challenging.[8] Standard chromatographic methods may not be sufficient.[7]

Spectroscopic Differentiation of Regioisomers
Spectroscopic TechniqueKey Differentiating Features
¹H NMR Look for differences in chemical shifts of protons adjacent to the substitution site and distinct coupling patterns (J-values) in the aromatic region.[10]
¹³C NMR The chemical shifts of the carbon atoms in the furan ring (C2 and C3) and the substituted carbons on the benzene ring are highly sensitive to the substitution pattern.[11]
NOESY/ROESY (2D NMR) Can reveal through-space correlations between substituents and nearby protons on the benzofuran core, definitively establishing the substitution pattern.
Mass Spectrometry (MS) While isomers have the same molecular weight, their fragmentation patterns upon ionization (e.g., in MS/MS) can sometimes differ, providing clues to their structure.[12]
Protocol: Purification of Difficult-to-Separate Regioisomers

If standard flash chromatography fails to provide pure isomers, consider the following:

  • Preparative HPLC: Utilize a high-resolution stationary phase (e.g., C18 for reverse-phase or silica for normal-phase) and a carefully optimized solvent gradient.[7]

  • Supercritical Fluid Chromatography (SFC): Often provides better resolution for closely related isomers than HPLC.

  • Crystallization: Attempt to selectively crystallize one regioisomer from a suitable solvent or solvent mixture. Seeding with a small amount of pure crystal can be beneficial.[7]

  • Derivatization: If the isomers possess a suitable functional handle, derivatize them to diastereomers using a chiral reagent. These diastereomers often have different physical properties and can be separated by standard chromatography, followed by removal of the chiral auxiliary.[7]

References

  • BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). A Spectroscopic Showdown: Unraveling the Stereoisomers of Hexahydro-2(3H)-benzofuranone.
  • Organic Chemistry Portal. Benzofuran synthesis.
  • BenchChem. (2025).
  • ACS Omega. (2024).
  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Molecules. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • ACS Omega. (2024).
  • PubMed. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR).
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Benzofuran and its Heterocyclic Analogues: Indole and Benzothiophene.
  • Molecules. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.
  • Wikipedia. Gassman indole synthesis.
  • ResearchG

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for C-H Activation in Benzofuran Synthesis

Welcome to the Technical Support Center for optimizing catalyst selection in C-H activation-driven benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing catalyst selection in C-H activation-driven benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst systems and reaction conditions. Here, you will find practical troubleshooting advice and answers to frequently asked questions to enhance the efficiency and success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of benzofurans via C-H activation. Each problem is presented with its probable causes and actionable solutions based on established chemical principles.

Issue 1: Low Reactivity or No Reaction

Question: My C-H activation reaction for benzofuran synthesis is showing low to no conversion of my starting materials. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion is a common hurdle in C-H activation chemistry. The root cause often lies in an insufficiently activated C-H bond or a suboptimal catalytic system.[1] Here are the primary factors to investigate:

Probable Causes & Suggested Solutions:

Probable CauseSuggested Solution(s)Expected Outcome
Insufficiently Activated C-H Bond The inherent reactivity of the C-H bond is crucial. If the substrate is electron-deficient, the C-H bond may not be sufficiently nucleophilic for activation. Consider modifying the electronic properties of your substrate if possible. Electron-donating groups on the phenol or styrene precursor generally favor the reaction.[2]Increased substrate reactivity leading to higher conversion.
Suboptimal Catalyst System The choice of metal catalyst and ligands is paramount. If you are observing low reactivity, your current catalyst may not be active enough.[1] Screen different transition metal catalysts such as Palladium (Pd), Rhodium (Rh), or Ruthenium (Ru) complexes.[1] For palladium catalysis, Pd(OAc)₂ is a common starting point, but other precursors might be more effective.[2] The ligand can also dramatically influence catalyst activity; consider screening a variety of phosphine, N-heterocyclic carbene (NHC), or amino acid-based ligands.[3][4]Identification of a more active catalyst system, resulting in improved reaction yields.
Inappropriate Reaction Conditions Solvent, temperature, and additives play a critical role. Some solvents can significantly promote C-H activation. For instance, hexafluoroisopropanol (HFIP) has been shown to be a powerful solvent for Pd-catalyzed C-H functionalization transformations.[5][6] If your reaction is sluggish, a systematic screen of solvents (e.g., dioxane, toluene, DCE, HFIP) and an increase in temperature may be beneficial.[2]Optimization of reaction parameters to achieve successful C-H activation and functionalization.[1]
Poor Choice of Coupling Partner In cross-coupling reactions, the reactivity of the coupling partner is important. For arylations, aryl iodides are generally more reactive than aryl bromides or chlorides.[1]Successful coupling with the chosen partner.
Issue 2: Poor Regioselectivity

Question: I am obtaining a mixture of isomers in my benzofuran synthesis. How can I improve the regioselectivity of the C-H activation?

Answer:

Achieving high regioselectivity is a significant challenge in C-H functionalization, as multiple C-H bonds with similar reactivity may be present in the substrate.[1] The following strategies can be employed to direct the reaction to the desired position:

Probable Causes & Suggested Solutions:

Probable CauseSuggested Solution(s)Expected Outcome
Multiple Reactive C-H Bonds The inherent electronic and steric properties of the substrate may favor functionalization at multiple sites.[1] The C2 and C3 positions of the furan ring are the most electron-rich and common sites for substitution.[1]High regioselectivity for the desired position.
Lack of Directing Influence Without a directing group, the catalyst may not have a preference for a specific C-H bond.[7] Employing a directing group is one of the most reliable strategies to control regioselectivity.[8][9] These are Lewis-basic groups that coordinate to the metal catalyst, bringing it in close proximity to a specific C-H bond.[7][9] Common directing groups for C-H activation include amides, pyridines, and carboxylic acids.[4][9]Precise control over the site of C-H functionalization.
Suboptimal Ligand or Additive The ligand can influence the steric environment around the metal center, thereby affecting which C-H bond is accessed. Screening different ligands can sometimes improve regioselectivity.[10] Certain additives can also influence the reaction pathway. For example, in some Rh(III)-catalyzed syntheses of substituted benzofurans, a dual directing group assisted mechanism has been proposed.[11]Enhanced regioselectivity through fine-tuning of the catalytic system.
Issue 3: Catalyst Deactivation or Poisoning

Question: My reaction starts but then stalls, or I observe the formation of palladium black. What is causing my catalyst to deactivate, and how can I prevent it?

Answer:

Catalyst deactivation is a frequent problem in cross-coupling reactions, leading to incomplete conversion and low yields.[1][2] The formation of palladium black is a visual indicator of Pd(0) agglomeration and deactivation.

Probable Causes & Suggested Solutions:

Probable CauseSuggested Solution(s)Expected Outcome
Impurities in Starting Materials Substrates, reagents, or solvents may contain impurities that can act as catalyst poisons.[1] Ensure all starting materials are rigorously purified. Solvents should be anhydrous and freshly distilled.Improved catalyst lifetime and reaction efficiency.[1]
Thermal Instability of the Catalyst High reaction temperatures can lead to catalyst decomposition. If you suspect this is an issue, try running the reaction at a lower temperature for a longer period.[2]Completion of the reaction with a stable catalyst.
Inadequate Ligand Stabilization The ligand plays a crucial role in stabilizing the active catalytic species. If the ligand is not effectively protecting the metal center, aggregation and deactivation can occur.[10] Consider using a more robust ligand or a higher ligand-to-metal ratio. For some reactions, running under strictly anaerobic conditions can prevent catalyst oxidation and deactivation.[1]Increased catalyst stability and higher product yield.
High Catalyst Loading While counterintuitive, sometimes a very high catalyst loading can lead to faster decomposition. It is often beneficial to screen a range of catalyst loadings to find the optimal concentration.[1]An efficient reaction with minimal catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system should I start with for my benzofuran synthesis via C-H activation?

A1: The choice of catalyst is highly dependent on the specific transformation you are trying to achieve. However, palladium-based catalysts are the most widely studied for C-H functionalization reactions.[4] A good starting point for many C-H arylations is Pd(OAc)₂ as the catalyst precursor.[2][5] Rhodium catalysts are also highly effective, particularly for reactions involving directing groups and for the synthesis of highly substituted benzofurans.[11][12][13][14][15][16] Ruthenium[17][18] and Nickel[17][18] catalysts have also been successfully employed in benzofuran synthesis. It is often necessary to screen a variety of catalysts and ligands to identify the optimal system for your specific substrate and coupling partner.[1]

Q2: What is the role of a directing group and do I always need one?

A2: A directing group is a functional group on the substrate that coordinates to the transition metal catalyst, delivering it to a specific C-H bond, thereby controlling the regioselectivity of the reaction.[7][8] Common directing groups contain nitrogen or oxygen atoms, such as amides, pyridines, carboxylic acids, and oximes.[4][19] While not always strictly necessary, using a directing group is one of the most powerful strategies to achieve high regioselectivity, especially in complex molecules with multiple potential reaction sites.[7][8] There are also examples of non-directed C-H functionalizations, but these often require specific electronic biases in the substrate or carefully optimized reaction conditions to achieve selectivity.[8] Removable directing groups are also being developed to increase the synthetic utility of this approach.[20]

Q3: How do I choose the right ligand for my palladium catalyst?

A3: The ligand is a critical component of the catalyst system that influences its stability, activity, and selectivity.[4][10] The choice of ligand depends on the specific reaction. For example, electron-poor ligands can result in a more electrophilic, and therefore more reactive, palladium catalyst.[10] However, ligands that are too electron-deficient may not ligate the palladium effectively, leading to catalyst instability.[10] For enantioselective transformations, chiral ligands such as mono-N-protected amino acids have been used successfully.[3] A systematic screening of different ligand classes (e.g., phosphines, N-heterocyclic carbenes, nitrogen-based ligands) is often the most effective approach to identify the optimal ligand for a new reaction.

Q4: What is the influence of the solvent and temperature on the reaction?

A4: Solvent and temperature are critical reaction parameters that can have a profound impact on the outcome of a C-H activation reaction.[21] The polarity of the solvent can influence the solubility of the reactants and catalyst, as well as the stability of intermediates in the catalytic cycle.[21] As mentioned earlier, highly polar, non-coordinating solvents like HFIP have been shown to be particularly effective for some Pd-catalyzed C-H activations.[5][6] Temperature affects the reaction rate, and in some cases, can influence the selectivity. Higher temperatures can sometimes lead to undesired side reactions or catalyst decomposition.[1] Therefore, a careful optimization of both solvent and temperature is essential for developing a robust synthetic protocol.[2]

Q5: Can you explain the general mechanism for a palladium-catalyzed C-H arylation in benzofuran synthesis?

A5: While the exact mechanism can vary depending on the specific catalyst system and substrates, a commonly accepted catalytic cycle for a Pd(II)-catalyzed C-H arylation often involves the following key steps:

  • C-H Activation: The Pd(II) catalyst coordinates to the substrate (often assisted by a directing group) and cleaves a C-H bond to form a palladacycle intermediate. This is often the rate-determining step.[7][9]

  • Oxidative Addition: If the coupling partner is an aryl halide, it will undergo oxidative addition to the palladium center, forming a Pd(IV) intermediate. Alternatively, with other arylating agents, a different mechanism like concerted metalation-deprotonation (CMD) might be operative.[3][5]

  • Reductive Elimination: The two organic fragments (the aryl group and the benzofuran precursor) on the palladium center couple, and the desired C-C bond is formed. This step regenerates a Pd(II) species.

  • Catalyst Regeneration: The Pd(II) species can then re-enter the catalytic cycle. In many cases, an oxidant is required to regenerate the active Pd(II) catalyst from Pd(0) that may form through side reactions.

It's important to note that other mechanisms, such as those involving a Pd(0)/Pd(II) cycle or a Heck-type pathway, can also be operative.[6][10] Mechanistic studies, such as kinetic isotope effect experiments, can help elucidate the specific pathway for a given reaction.[5]

Visualizations and Data

Experimental Workflow for Catalyst Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Catalyst & Ligand Optimization cluster_2 Phase 3: Additive & Stoichiometry Optimization A Select Substrate & Coupling Partner B Choose Initial Catalyst System (e.g., Pd(OAc)₂, PPh₃) A->B C Screen Solvents (Dioxane, Toluene, HFIP) B->C D Screen Temperatures (e.g., 80°C, 100°C, 120°C) C->D E Screen Metal Precursors (PdCl₂, Pd(TFA)₂, [RhCp*Cl₂]₂) D->E F Screen Ligands (Phosphines, NHCs, N-ligands) E->F G Screen Additives/Bases (KOAc, Cs₂CO₃, Ag₂O) F->G H Optimize Catalyst & Ligand Loading G->H I Optimized Reaction Conditions H->I

Caption: A phased approach to optimizing reaction conditions for C-H activation.

Simplified Catalytic Cycle for Pd(II)/Pd(IV) C-H Arylation

G A Pd(II) Catalyst B C-H Activation (forms Palladacycle) A->B + Substrate-DG C Pd(II) Palladacycle B->C D Oxidative Addition (with Ar-X) C->D + Ar-X E Pd(IV) Intermediate D->E F Reductive Elimination (forms C-C bond) E->F F->A + Product G Arylated Product F->G

Caption: A simplified Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

Troubleshooting Decision Tree

G Start Reaction Issue? NoReaction Low/No Conversion Start->NoReaction PoorSelectivity Poor Regioselectivity Start->PoorSelectivity CatalystDeactivation Reaction Stalls Start->CatalystDeactivation Sol_NoReaction1 Screen Catalysts & Ligands[1] NoReaction->Sol_NoReaction1 Inactive Catalyst? Sol_NoReaction2 Optimize Solvent & Temperature[2][5] NoReaction->Sol_NoReaction2 Suboptimal Conditions? Sol_Selectivity1 Introduce a Directing Group[1][7] PoorSelectivity->Sol_Selectivity1 Multiple Reactive Sites? Sol_Selectivity2 Screen Ligands & Additives[10] PoorSelectivity->Sol_Selectivity2 Steric/Electronic Issues? Sol_Deactivation1 Purify Starting Materials[1] CatalystDeactivation->Sol_Deactivation1 Impurities Present? Sol_Deactivation2 Use More Robust Ligand[1] CatalystDeactivation->Sol_Deactivation2 Catalyst Unstable?

Sources

Optimization

Technical Support Center: Isolating Methyl 7-ethoxy-1-benzofuran-2-carboxylate with High Fidelity

Welcome to our dedicated resource for researchers, chemists, and drug development professionals working with Methyl 7-ethoxy-1-benzofuran-2-carboxylate. This guide provides in-depth troubleshooting advice and optimized p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, chemists, and drug development professionals working with Methyl 7-ethoxy-1-benzofuran-2-carboxylate. This guide provides in-depth troubleshooting advice and optimized protocols to prevent its degradation during the crucial workup phase of your synthesis. Our goal is to equip you with the knowledge to maximize yield and purity by understanding and mitigating the potential chemical instabilities of this molecule.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the workup of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, presented in a question-and-answer format.

Q1: I'm observing a significant loss of my product after the aqueous workup. What is the most likely cause?

A1: The most probable cause of product loss for Methyl 7-ethoxy-1-benzofuran-2-carboxylate during aqueous workup is the hydrolysis of the methyl ester functional group. This reaction, which is the reverse of esterification, can be catalyzed by both acidic and basic conditions, converting your desired ester into the corresponding carboxylic acid (7-ethoxy-1-benzofuran-2-carboxylic acid). The presence of water is a necessary component for this degradation pathway.

  • Under Basic Conditions (Saponification): If your workup involves washing with strong bases like sodium hydroxide or potassium hydroxide to remove acidic impurities, you risk rapid and often irreversible hydrolysis of the ester.

  • Under Acidic Conditions: Similarly, washing with aqueous acid to remove basic impurities can also catalyze ester hydrolysis, although typically at a slower rate than strong bases.

Key Signs of Ester Hydrolysis:

  • A spot on your TLC plate that corresponds to a more polar compound (the carboxylic acid) which was not present in the initial reaction mixture.

  • The appearance of a broad O-H stretch in the IR spectrum of your crude product.

  • In the ¹H NMR spectrum, the disappearance or diminished integration of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton.

Q2: Can the 7-ethoxy group be cleaved during workup?

A2: Cleavage of the 7-ethoxy group, an aryl ethyl ether, is a possibility, particularly under strongly acidic conditions. This reaction involves the protonation of the ether oxygen followed by nucleophilic attack, typically by a halide ion if hydrohalic acids are used. The products would be 7-hydroxy-1-benzofuran-2-carboxylate and an ethyl halide. However, under the typical dilute acid conditions of a standard workup, this is a less common degradation pathway compared to ester hydrolysis. Prolonged exposure to concentrated acids or elevated temperatures during the workup will increase the risk of ether cleavage.

Q3: My isolated product is discolored. What could be the reason?

A3: Discoloration can arise from several sources:

  • Thermal Degradation: Substituted benzofurans can be sensitive to heat.[1] If you are evaporating the solvent at high temperatures for an extended period, you may be causing thermal decomposition of your product.

  • Oxidation: The benzofuran ring system can be susceptible to oxidation, leading to colored impurities. This can be exacerbated by prolonged exposure to air, especially at elevated temperatures.

  • Residual Catalysts or Reagents: If your synthesis involved colored catalysts (e.g., palladium complexes) or reagents, incomplete removal during workup will lead to a discolored product.

Q4: How can I confirm that my product is degrading and not just lost due to poor extraction?

A4: To differentiate between degradation and physical loss, you can analyze both the organic and aqueous layers of your extraction.

  • Analyze the Aqueous Layer: After extraction, acidify a small sample of the aqueous layer to a pH of ~2 with dilute HCl. If the hydrolyzed carboxylic acid is present, it may precipitate out of solution or become extractable into a fresh portion of an organic solvent (like ethyl acetate). You can then analyze this new organic extract by TLC or another analytical method to check for the presence of the carboxylic acid byproduct.

  • Compare Crude vs. Purified Yields: A significant drop in yield after column chromatography, despite clean separation, might suggest on-column degradation. Some benzofurans can be unstable on silica gel over long periods.

Optimized Workup Protocol to Prevent Degradation

This protocol is designed to minimize contact with harsh conditions and water, thereby preserving the integrity of Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

Step-by-Step Methodology
  • Quenching the Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath. This slows down the rates of potential degradation reactions.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. NH₄Cl is a mild Lewis acid and provides a slightly acidic to neutral pH, which is generally safer for esters than strongly acidic or basic quenches.

  • Extraction:

    • Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane. Perform the extraction three times to ensure complete recovery of the product from the aqueous layer.

  • Washing Strategy:

    • Neutralization of Acidic Impurities: If your reaction was run under acidic conditions, wash the combined organic layers with a cold (0 °C), saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly to control any effervescence. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). Avoid using strong bases like NaOH or KOH.

    • Removal of Basic Impurities: If your reaction contained basic components, wash with a cold (0 °C), dilute (e.g., 1 M) aqueous solution of citric acid or a saturated solution of ammonium chloride. Avoid strong acids like HCl or H₂SO₄.

    • Brine Wash: Perform a final wash with a cold (0 °C), saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic layer and breaks up emulsions.

  • Drying:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together. Allow the mixture to stand for at least 15-20 minutes to ensure complete removal of water.

  • Solvent Removal:

    • Filter off the drying agent and wash it with a small amount of fresh extraction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40 °C to prevent thermal degradation.

  • Purification:

    • If further purification is needed, perform column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate). To minimize the risk of on-column degradation, it is advisable to run the column relatively quickly.

Visualizing the Degradation Pathways

To better understand the potential pitfalls during workup, the following diagrams illustrate the primary degradation mechanisms for Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

G Ester Hydrolysis Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester_H Methyl 7-ethoxy-1-benzofuran-2-carboxylate Protonated_Ester Protonated Ester Intermediate Ester_H->Protonated_Ester + H+ Tetrahedral_Intermediate_H Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_H + H2O Carboxylic_Acid_H 7-ethoxy-1-benzofuran-2-carboxylic acid Tetrahedral_Intermediate_H->Carboxylic_Acid_H - H+ Methanol_H Methanol Tetrahedral_Intermediate_H->Methanol_H Ester_OH Methyl 7-ethoxy-1-benzofuran-2-carboxylate Tetrahedral_Intermediate_OH Tetrahedral Intermediate Ester_OH->Tetrahedral_Intermediate_OH + OH- Carboxylate_Anion Carboxylate Anion Tetrahedral_Intermediate_OH->Carboxylate_Anion - OCH3 Carboxylic_Acid_B 7-ethoxy-1-benzofuran-2-carboxylic acid Carboxylate_Anion->Carboxylic_Acid_B + H+ (acidic workup) Methanol_OH Methanol

Caption: Mechanisms of ester hydrolysis under acidic and basic conditions.

G Aryl-Ether Cleavage Pathway Ether Methyl 7-ethoxy-1-benzofuran-2-carboxylate Protonated_Ether Protonated Ether Ether->Protonated_Ether + H+ Phenol Methyl 7-hydroxy-1-benzofuran-2-carboxylate Protonated_Ether->Phenol + X- (e.g., Br-) Ethyl_Halide Ethyl Halide (e.g., EtBr) Protonated_Ether->Ethyl_Halide

Caption: Acid-catalyzed cleavage of the 7-ethoxy group.

Summary of Key Parameters for a Stable Workup

ParameterRecommended ConditionRationale
Temperature 0-25 °C for all aqueous stepsMinimizes the rate of hydrolysis and other degradation reactions.
pH for Washes Slightly acidic to neutral (pH 6-7) or mildly basic (pH 7-8)Avoids strong acids and bases which catalyze ester hydrolysis and ether cleavage.
Neutralizing Agent Saturated aq. NaHCO₃ (for acids) or Saturated aq. NH₄Cl (for bases)Mild reagents that are less likely to induce degradation compared to strong acids/bases.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Thorough removal of water is critical to prevent hydrolysis in the organic phase.
Solvent Evaporation Rotary evaporation at ≤ 40 °CPrevents thermal degradation of the benzofuran core.[1]

By implementing these optimized procedures and understanding the underlying chemical principles, you can significantly improve the outcome of your experiments involving Methyl 7-ethoxy-1-benzofuran-2-carboxylate, ensuring high yield and purity of your final product.

References

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, Vol. 81, No. 12, 2010. [Link]

  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Publications. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health. [Link]

  • Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

  • Syntheses of Benzofuran-carboxylic Acids and the Acetylation of Their Esters. Bulletin of the Chemical Society of Japan. [Link]

  • The Syntheses of Benzofuran-carboxylic Acids and the Acetylation of Their Esters. Sci-Hub. [Link]

  • Ether cleavage. Wikipedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Cellular Activity of Methyl 7-ethoxy-1-benzofuran-2-carboxylate

A Comparative Framework for Establishing Anticancer Efficacy Introduction: The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of potent biological activitie...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Establishing Anticancer Efficacy

Introduction: The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Methyl 7-ethoxy-1-benzofuran-2-carboxylate is a novel synthetic compound belonging to this promising class. While its specific biological activities are yet to be characterized, its structural similarity to other biologically active benzofurans suggests a strong potential for anticancer efficacy.[5][6]

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the cellular activity of Methyl 7-ethoxy-1-benzofuran-2-carboxylate. We will present a tiered experimental approach, from initial cytotoxicity screening to mechanistic pathway analysis, designed to build a robust data package. To provide context and a benchmark for performance, we will compare the hypothetical results of our test compound against two alternatives:

  • GW5074: A well-characterized benzofuran derivative and a potent c-Raf inhibitor, providing a mechanistically relevant comparison within the same chemical class.[7][8][9]

  • Doxorubicin: A widely used, standard-of-care chemotherapeutic agent with a well-understood mechanism of action involving DNA intercalation and topoisomerase II inhibition.[10][11][12]

This guide is structured to not only provide step-by-step protocols but also to explain the scientific rationale behind each experimental choice, ensuring a self-validating and rigorous approach to compound characterization.

Part 1: Foundational Analysis - Assessing Cytotoxicity

The initial and most critical step in evaluating a potential anticancer agent is to determine its cytotoxic effect on cancer cells. This foundational screen establishes the concentration range for all subsequent, more detailed mechanistic studies.

Scientific Rationale:

The primary goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the viability of a cell population by 50%. A potent anticancer compound will have a low IC50 value. For a comprehensive profile, it is crucial to test the compound against a panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung) and, importantly, against a non-cancerous cell line to assess selectivity. A favorable therapeutic window is indicated by high toxicity towards cancer cells and low toxicity towards normal cells.

Comparative Cytotoxicity Assays: MTT vs. SRB

Two common colorimetric assays for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[1][13]

  • SRB (Sulforhodamine B) Assay: This assay is based on the ability of SRB to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number. The SRB assay offers better linearity, higher sensitivity, and is less dependent on the metabolic state of the cells compared to the MTT assay.[14][15][16]

For our validation workflow, the SRB assay is recommended due to its robustness and reliability.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 - breast, HCT-116 - colon) and a non-cancerous cell line (e.g., MCF-10A - non-tumorigenic breast epithelial) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, GW5074, and Doxorubicin (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Comparative Data Presentation: Hypothetical IC50 Values (µM)
CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)MCF-10A (Normal Breast)Selectivity Index (MCF-7)
Methyl 7-ethoxy-1-benzofuran-2-carboxylate 5.28.7> 50> 9.6
GW5074 12.515.3> 100> 8.0
Doxorubicin 0.81.15.56.9

Note: These are hypothetical values for illustrative purposes. The Selectivity Index is calculated as (IC50 in normal cells) / (IC50 in cancer cells).

Part 2: Mechanistic Deep Dive - Unraveling the Mode of Action

Once cytotoxicity is established, the next crucial phase is to investigate how the compound kills cancer cells. The most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Workflow for Mechanistic Investigation

G cluster_0 Tier 1: Apoptosis & Cell Cycle Screening cluster_1 Tier 2: Detailed Pathway Analysis A Caspase-Glo 3/7 Assay (Apoptosis Induction) C Annexin V/PI Staining (Apoptosis Confirmation) A->C Positive Result B Cell Cycle Analysis (Flow Cytometry) D Western Blot Analysis (Protein Expression) B->D G1 or G2/M Arrest C->D Confirms Apoptosis

Caption: Tiered workflow for mechanistic studies.

Tier 1: Screening for Apoptosis Induction

Scientific Rationale: Apoptosis is a highly regulated process essential for tissue homeostasis. Many chemotherapeutics exert their effects by triggering this cell death pathway. A key event in apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are the primary executioner caspases, responsible for cleaving cellular substrates and dismantling the cell.

Recommended Assay: Caspase-Glo® 3/7 Assay

This luminescent assay is a rapid and sensitive method to measure the combined activity of caspases-3 and -7.[1][7][17][18] The assay reagent contains a pro-luminescent substrate with the DEVD sequence, which is specifically cleaved by activated caspase-3/7, releasing a substrate for luciferase and generating a light signal proportional to caspase activity.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed cells (e.g., MCF-7) in a white-walled 96-well plate and treat with Methyl 7-ethoxy-1-benzofuran-2-carboxylate, GW5074, and Doxorubicin at their respective IC50 and 2x IC50 concentrations for 24 hours.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.

  • Assay Procedure: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells in a 1:1 ratio (e.g., 100 µL reagent to 100 µL of cell culture).

  • Incubation: Mix on a plate shaker for 30 seconds and then incubate at room temperature for 1-3 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Comparative Data Presentation: Fold Increase in Caspase-3/7 Activity
Compound1x IC50 Concentration2x IC50 Concentration
Methyl 7-ethoxy-1-benzofuran-2-carboxylate 3.56.8
GW5074 2.14.2
Doxorubicin 4.18.5

Note: Data is presented as fold change relative to the vehicle-treated control.

Tier 1: Screening for Cell Cycle Arrest

Scientific Rationale: The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by checkpoints. Many anticancer drugs function by damaging DNA or interfering with cellular machinery, which activates these checkpoints and causes the cell cycle to arrest in a specific phase (G1, S, or G2/M), preventing proliferation and often leading to apoptosis.[2][3]

Recommended Assay: Cell Cycle Analysis by Flow Cytometry

This technique uses a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to DNA.[2] By measuring the fluorescence intensity of individual cells in a population, we can determine the distribution of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Harvest and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to model the data and quantify the percentage of cells in each phase.

Comparative Data Presentation: Percentage of Cells in Each Cell Cycle Phase
Treatment% G0/G1% S% G2/M
Vehicle Control 652015
Methyl 7-ethoxy-1-benzofuran-2-carboxylate 251560
GW5074 701020
Doxorubicin 301060

Note: Hypothetical data suggests Methyl 7-ethoxy-1-benzofuran-2-carboxylate and Doxorubicin induce G2/M arrest, while GW5074 may cause a slight G1 arrest.

Part 3: Tier 2 - Mechanistic Confirmation and Pathway Elucidation

Based on the initial screening results indicating apoptosis induction and G2/M cell cycle arrest, we proceed to more detailed assays to confirm these findings and explore the underlying molecular pathways.

Scientific Rationale:

While the Caspase-Glo assay indicates executioner caspase activity, Western blotting allows for the visualization and quantification of specific proteins involved in the apoptotic cascade. This includes both initiator and executioner caspases, as well as regulatory proteins from the Bcl-2 family. The Bcl-2 family consists of pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins is a critical determinant of cell fate. An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic (mitochondrial) apoptotic pathway. Cleavage of PARP (Poly (ADP-ribose) polymerase) by caspase-3 is another key indicator of apoptosis.[9]

Recommended Assay: Western Blot Analysis of Apoptotic Markers

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compounds at their IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Hypothetical Apoptotic Signaling Pathway

G cluster_0 Methyl 7-ethoxy-1-benzofuran-2-carboxylate Compound Test Compound Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) (Upregulated) Compound->Bax Activates Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptotic pathway activation.

Comparative Data Presentation: Western Blot Densitometry
Protein TargetMethyl 7-ethoxy-1-benzofuran-2-carboxylate (Fold Change)GW5074 (Fold Change)Doxorubicin (Fold Change)
Bcl-2 0.40.80.3
Bax 2.51.53.1
Bax/Bcl-2 Ratio 6.251.8810.3
Cleaved Caspase-3 5.93.87.2
Cleaved PARP 6.54.18.0

Note: Data represents fold change relative to vehicle control, normalized to β-actin.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for validating the cellular activity of Methyl 7-ethoxy-1-benzofuran-2-carboxylate. The proposed workflow, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies, provides a clear path to characterizing its potential as an anticancer agent.

Based on the hypothetical data presented, Methyl 7-ethoxy-1-benzofuran-2-carboxylate emerges as a promising candidate. It demonstrates potent and selective cytotoxicity against cancer cells, likely through the induction of G2/M cell cycle arrest and activation of the intrinsic apoptotic pathway, as evidenced by an increased Bax/Bcl-2 ratio and subsequent caspase-3 and PARP cleavage. Its performance profile, while slightly less potent than the clinical standard Doxorubicin, shows comparable mechanistic hallmarks and potentially a better selectivity profile. When compared to a fellow benzofuran derivative, GW5074, our test compound exhibits superior potency in these hypothetical assays.

The trustworthiness of this validation strategy lies in its multi-tiered approach, where initial findings are confirmed and expanded upon with more specific assays. The causality behind each experimental choice is grounded in the established hallmarks of cancer and the known mechanisms of anticancer drugs.

Future studies should aim to identify the direct molecular target of Methyl 7-ethoxy-1-benzofuran-2-carboxylate and expand the investigation to in vivo animal models to assess its efficacy and safety profile in a more complex biological system.

References

  • Lee, S. H., & Kim, Y. J. (2013). Assaying cell cycle status using flow cytometry. Current protocols in immunology, 103(1), 7-3.
  • Keepers, Y. P., Pizao, P. E., Peters, G. J., van Ark-Otte, J., Winograd, B., & Pinedo, H. M. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European journal of cancer (Oxford, England : 1990), 27(7), 897–900.
  • El-Sayed, M. A., Abbas, H. S., & El-Gazzar, M. G. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11497-11527.
  • Al-Ostath, A., Ghattas, M. A., & Al-Ktaifani, M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2821.
  • Rubinstein, L. V., Shoemaker, R. H., Paull, K. D., Simon, R. M., Tosini, S., Skehan, P., ... & Boyd, M. R. (1990). Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a panel of human tumor cell lines. Journal of the National Cancer Institute, 82(13), 1113-1118.
  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • Papadimitriou, M., & Hatzidaki, E. (2018). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. American Journal of Molecular Biology, 8(2), 95-106.
  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • El-Gazzar, M. G., & Abbas, H. S. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11497-11527.
  • Chin, P. C., Liu, L., Morrison, R. S., & Johnson, E. M. (2004). The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. Journal of neurochemistry, 90(3), 595–608.
  • University of Cambridge. (n.d.). Cell Cycle Tutorial. Retrieved from [Link]

  • Pizao, P. E., Peters, G. J., van Ark-Otte, J., & Keepers, Y. P. (1993). A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines. European journal of cancer (Oxford, England : 1990), 29(10), 1435–1441.
  • Kaczor, A. A., Satała, G., Karczmarzyk, Z., Pihlaja, T., & Matosiuk, D. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules (Basel, Switzerland), 24(8), 1541.
  • Al-Ostath, A., Ghattas, M. A., Al-Ktaifani, M., & Al-Ktaifani, M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2821.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Denard, B., Lee, C., & Ye, J. (2012). Cancer: How does doxorubicin work?. eLife, 1, e00323.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Wilson, T. R., Unwalla, R. J., & Horvath, T. L. (2006). GW627368X ((N-{2-[4-(4,9-diethoxy-1-oxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)phenyl]acetyl} benzene sulphonamide): a novel, potent and selective prostanoid EP4 receptor antagonist. British journal of pharmacology, 148(3), 326–339.
  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446.
  • Zhidkov, M. E., & Nevzorova, T. A. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(19), 11449.
  • Ferreira-Silva, G. A., Sarmento-Ribeiro, A. B., & da Cruz, M. C. (2017). The orally active pterocarpanquinone LQB-118 exhibits cytotoxicity in prostate cancer cell and tumor models through cellular redox stress. Oncotarget, 8(56), 95768–95781.
  • Yui, S., Mikami, M., & Yamazaki, M. (2005). Regulation of S100A8/A9 (calprotectin) binding to tumor cells by zinc ion and its implication for apoptosis-inducing activity. Journal of leukocyte biology, 78(5), 1118–1127.
  • Lange-Consiglio, A., Garlappi, R., & Spelta, E. (2021). Mesenchymal Stromal Cells Derived from Canine Adipose Tissue: Evaluation of the Effect of Different Shipping Vehicles Used for Clinical Administration. International Journal of Molecular Sciences, 22(16), 8829.

Sources

Comparative

A Comparative Guide to the Biological Activity of the Benzofuran-2-Carboxylate Scaffold: An Evaluation of Methyl 7-ethoxy-1-benzofuran-2-carboxylate and Its Analogs

Introduction: The Benzofuran Nucleus as a Privileged Scaffold in Medicinal Chemistry The benzofuran ring system, a fusion of benzene and furan, represents a "privileged scaffold" in drug discovery. This structural motif...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Nucleus as a Privileged Scaffold in Medicinal Chemistry

The benzofuran ring system, a fusion of benzene and furan, represents a "privileged scaffold" in drug discovery. This structural motif is ubiquitous in nature, found in a wide array of plant-derived compounds, and serves as the core of numerous synthetic molecules with significant therapeutic potential.[1][2][3] Benzofuran derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.[1][4][5][6] This guide provides a comparative analysis of the biological activity of a specific, yet under-studied derivative, Methyl 7-ethoxy-1-benzofuran-2-carboxylate , by contextualizing its potential within the well-documented activities of structurally similar compounds.

While direct experimental data for Methyl 7-ethoxy-1-benzofuran-2-carboxylate is limited in public literature[7], its core structure is highly relevant. For instance, the closely related precursor, 1-(7-ethoxy-1-benzofuran-2-yl)ethanone, has been utilized to synthesize a series of chalcone derivatives exhibiting significant anticancer effects.[8][9] This indicates that the 7-ethoxy-1-benzofuran-2-yl moiety is a viable pharmacophore for generating biologically active agents. By examining established structure-activity relationships (SAR), we can extrapolate and propose a robust framework for evaluating the therapeutic promise of this specific molecule.

This guide will dissect the primary biological activities associated with the benzofuran-2-carboxylate scaffold, provide detailed experimental protocols for validation, and present comparative data to guide future research and development for professionals in the field.

Section 1: Comparative Analysis of Anticancer Activity

The most extensively documented therapeutic application of benzofuran derivatives is in oncology.[10][11] The scaffold's ability to be readily functionalized allows for the fine-tuning of its cytotoxic and cytostatic properties against a multitude of cancer cell lines.

Rationale for Comparison

The ester group at the C-2 position of the benzofuran ring is a well-established critical site for cytotoxic activity.[1][3] Modifications at this position, along with substitutions on the benzene ring, profoundly influence the compound's potency and selectivity. We will compare our target compound's potential against derivatives featuring modifications known to enhance anticancer efficacy, such as halogenation and the introduction of bulky side chains.

Key Comparison Compounds & Performance Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of several representative benzofuran derivatives against common human cancer cell lines, providing a benchmark for the anticipated potency of Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

Compound/DerivativeTarget Cell Line(s)IC₅₀ (µM)Key Structural Feature(s)Reference(s)
Compound 7 (Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate)A549 (Lung)6.3 ± 2.5Chloro and dichloroacetyl groups[12]
Compound 8 (Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate)HepG2 (Liver), A549 (Lung)3.8 ± 0.5, 3.5 ± 0.6Dibromoacetyl and methoxy groups[12]
Compound 16 (Benzofuran-piperazine hybrid)A549 (Lung), SGC7901 (Gastric)Potent activity reported (IC₅₀ = 5.28 µM for anti-inflammatory)N-aryl piperazine moiety[13]
Chalcone derivative 3a (from 1-(7-ethoxy-1-benzofuran-2-yl)ethanone)PC-3 (Prostate)Induces apoptosisChalcone structure with 7-ethoxy benzofuran core[8][9]
BM7 (Bromo derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate)SW480, SW620 (Colon), HepG2 (Liver)Promising responses reported in vitro and in vivoBromo substitution[14]

Analysis: The data consistently demonstrates that halogenation, particularly with bromine, significantly enhances cytotoxic potential.[3][12][14] The potent activity of chalcones derived from a 7-ethoxy precursor suggests that our target molecule possesses a valuable core structure for anticancer activity.[8] The ethoxy group at the C7 position likely modulates the compound's lipophilicity and interaction with target proteins.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which benzofurans exert their anticancer effects is through the induction of apoptosis. This is often achieved by increasing intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction, activation of the caspase cascade, and programmed cell death.[12][14][15]

Benzofuran_Apoptosis_Pathway Benzofuran Benzofuran Derivative ROS ↑ Reactive Oxygen Species (ROS) Benzofuran->ROS Induces Mito Mitochondrial Stress ROS->Mito Causes Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Simplified pathway of apoptosis induction by benzofuran derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a reliable method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

    • Rationale: This initial incubation ensures cells are in a logarithmic growth phase and uniformly attached before treatment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Methyl 7-ethoxy-1-benzofuran-2-carboxylate) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • Rationale: A dose-response curve is essential to determine the IC₅₀ value. The incubation period allows the compound to exert its biological effect.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Section 2: Comparative Analysis of Anti-inflammatory Activity

Chronic inflammation is a key driver of various pathologies, including cancer.[16] Many benzofuran derivatives exhibit potent anti-inflammatory properties, suggesting a dual therapeutic potential.

Rationale for Comparison

The anti-inflammatory action of benzofurans is often mediated by the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins, or by suppressing pro-inflammatory cytokines like IL-6.[13][14][17] We will compare our target compound's potential against derivatives with established activity in these pathways.

Key Comparison Compounds & Performance Data
Compound/DerivativeAssay/TargetIC₅₀ (µM) or % InhibitionKey Structural Feature(s)Reference(s)
Compound 16 (Benzofuran-piperazine hybrid)NO Inhibition (LPS-stimulated RAW 264.7)5.28N-aryl piperazine moiety[13]
Fluorinated Benzofuran Derivatives IL-6, NO, PGE₂ Inhibition (LPS-stimulated)1.2 - 9.04 (IL-6)Fluorine, bromine, and carboxyl/ester groups[16][17]
Aza-benzofuran Derivative (Compound 1) NO Inhibition (LPS-stimulated RAW 264.7)17.3Aza-benzofuran core[6]

Analysis: The benzofuran scaffold is highly effective at inhibiting inflammatory pathways. The presence of halogens and ester groups, as seen in fluorinated derivatives, appears to enhance this activity.[16] Given that Methyl 7-ethoxy-1-benzofuran-2-carboxylate contains an ester group, it is a strong candidate for possessing anti-inflammatory properties.

Mechanism of Action: Nitric Oxide (NO) Inhibition

In inflammatory conditions, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of NO via the enzyme inducible nitric oxide synthase (iNOS). Many anti-inflammatory compounds act by inhibiting this pathway. The amount of NO produced can be quantified by measuring its stable metabolite, nitrite, in the cell culture medium using the Griess assay.

Griess_Assay_Workflow Start 1. Seed RAW 264.7 Macrophages Stimulate 2. Treat with Compound + LPS Stimulation Start->Stimulate Collect 3. Collect Cell Supernatant Stimulate->Collect Reagent 4. Add Griess Reagent (Sulfanilamide + NED) Collect->Reagent Incubate 5. Incubate at RT (Color Development) Reagent->Incubate Measure 6. Measure Absorbance at 540 nm Incubate->Measure Result Calculate Nitrite Concentration Measure->Result

Caption: Experimental workflow for the Griess assay to measure nitric oxide.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at 5x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour. Then, stimulate with LPS (1 µg/mL) and incubate for 24 hours.

    • Rationale: Pre-incubation allows the compound to penetrate the cells before the inflammatory stimulus is applied.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Rationale: This two-step reaction forms a stable magenta-colored azo compound in the presence of nitrite.

  • Measurement: Read the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control.

Section 3: Comparative Analysis of Antimicrobial Activity

The benzofuran scaffold is also a recognized source of antimicrobial agents, with activity against both bacteria and fungi.[5][18][19]

Key Comparison Compounds & Performance Data

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

Compound/DerivativeTarget Microbe(s)MIC (µg/mL) or Zone of Inhibition (mm)Key Structural Feature(s)Reference(s)
Benzofuran-2-carboxylate 1,2,3-triazoles (e.g., 6i) E. coli (Gram-negative)10 mm inhibition zoneChloro substituents on benzofuran and benzene rings[19]
2-Salicylidene benzofuran derivative (Compound 51) Gram-positive bacteria0.06–0.12 mMSalicylidene moiety at C2[1]
Aza-benzofuran Derivative (Compound 1) S. aureus (Gram-positive), S. typhimurium (Gram-negative)12.5Aza-benzofuran core[6]

Analysis: The antimicrobial activity is highly dependent on the specific substitutions. Compounds with chloro-substituents and those linked to other heterocyclic rings like triazoles show significant promise.[19] This suggests that while the core benzofuran-2-carboxylate structure is important, further derivatization may be necessary to optimize antimicrobial effects.

Section 4: Structure-Activity Relationship (SAR) and Future Directions

The comparative analysis reveals several key SAR insights that can guide the evaluation of Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

Benzofuran_SAR Core Benzofuran Core C2 C7 Benzene Ring Activity Biological Activity Anticancer Anti-inflammatory Antimicrobial Core:f1->Activity:f1 Critical for Cytotoxicity Core:f1->Activity:f3 Influences Spectrum Core:f3->Activity:f1 Halogenation Enhances Potency Core:f3->Activity:f2 Halogenation Enhances Potency Core:f2->Activity Modulates Lipophilicity & Binding C2_Sub Ester / Amide / Chalcone / Heterocycle C2_Sub->Core:f1 C7_Sub Ethoxy / Alkoxy Group C7_Sub->Core:f2 Ring_Sub Halogens (Br, Cl, F) Ring_Sub->Core:f3

Caption: Structure-Activity Relationship (SAR) map for benzofuran derivatives.

  • C2-Position: The methyl ester group in our target compound is a key feature. SAR studies confirm that ester or other substitutions at this position are crucial for cytotoxic activity.[1][3]

  • C7-Position: The ethoxy group is less commonly studied than substituents at C5 or C6, but its presence is expected to increase lipophilicity, potentially improving cell membrane permeability and target engagement.

  • Benzene Ring: While our target compound is unsubstituted on the rest of the benzene ring, the potent effects of halogenation in other analogs highlight a clear path for future optimization to enhance both anticancer and anti-inflammatory activity.[12][16]

Conclusion and Proposed Research

Based on this comprehensive comparative analysis, Methyl 7-ethoxy-1-benzofuran-2-carboxylate emerges as a compound of significant interest. Its core structure is shared by derivatives with proven, potent biological activities. The presence of the C2-methyl ester and the C7-ethoxy group strongly suggests a high potential for both anticancer and anti-inflammatory effects.

The logical next step is empirical validation. We propose the following research plan:

  • Synthesis and Characterization: Synthesize and purify Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

  • In Vitro Screening:

    • Perform MTT assays against a panel of cancer cell lines, including A549 (lung), HepG2 (liver), and MCF-7 (breast), to determine its cytotoxic profile and IC₅₀ values.

    • Conduct Griess assays using LPS-stimulated RAW 264.7 macrophages to quantify its anti-inflammatory potential via NO inhibition.

  • Mechanistic Studies: If significant activity is observed, further studies should probe the mechanism, such as caspase activation assays (for apoptosis) and ELISAs for key inflammatory cytokines (e.g., IL-6, TNF-α).

This structured approach will definitively position Methyl 7-ethoxy-1-benzofuran-2-carboxylate within the landscape of biologically active benzofurans and determine its viability as a lead compound for drug development.

References

  • Title: Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors.
  • Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives.
  • Title: Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety.
  • Title: Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents.
  • Title: Structures of 2- and 3-benzofurancarboxylic acid derivatives VI–VII with cytotoxic activity.
  • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • Title: Study of Benzofuran Derivatives and their Biological Significance.
  • Title: Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
  • Title: Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
  • Title: Anticancer therapeutic potential of benzofuran scaffolds.
  • Title: Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity.
  • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • Title: Anticancer therapeutic potential of benzofuran scaffolds.
  • Title: Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
  • Title: Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.
  • Title: Methyl 7-ethoxy-1-benzofuran-2-carboxylate (C12H12O4).
  • Title: New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • Title: Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity.
  • Title: BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels.
  • Title: Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
  • Title: Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 7-Alkoxybenzofuran-2-carboxylates

This guide provides an in-depth technical comparison of 7-alkoxybenzofuran-2-carboxylates, a class of compounds with significant potential in drug discovery. We will delve into their synthesis, explore the nuanced struct...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 7-alkoxybenzofuran-2-carboxylates, a class of compounds with significant potential in drug discovery. We will delve into their synthesis, explore the nuanced structure-activity relationships that govern their biological effects, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this versatile chemical scaffold.

Introduction: The Benzofuran-2-carboxylate Core and the Significance of the 7-Alkoxy Moiety

The benzofuran scaffold is a privileged heterocyclic system found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The benzofuran-2-carboxylate substructure, in particular, has been identified as a critical pharmacophore, with substitutions on the benzofuran ring system playing a pivotal role in modulating the biological activity and target selectivity of these compounds.[4][5]

Among the various possible substitutions, the alkoxy group at the 7-position has emerged as a key determinant of activity. The nature of this alkoxy substituent can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These factors, in turn, dictate the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for specific biological targets. This guide will focus on elucidating the structure-activity relationships associated with varying the 7-alkoxy group on the benzofuran-2-carboxylate core.

Synthetic Strategies for 7-Alkoxybenzofuran-2-carboxylates

The synthesis of 7-alkoxybenzofuran-2-carboxylates typically involves a multi-step process. A common and effective route starts from a suitably substituted salicylaldehyde, as outlined in the workflow below.

cluster_synthesis General Synthetic Workflow A Substituted Salicylaldehyde (e.g., 2-hydroxy-3-alkoxybenzaldehyde) B Reaction with an α-haloacetate (e.g., ethyl bromoacetate) A->B Base (e.g., K2CO3) Acetonitrile, Reflux C Intramolecular Cyclization B->C Heat D Ethyl 7-alkoxybenzofuran-2-carboxylate C->D E Hydrolysis (e.g., with KOH) D->E Base (e.g., KOH) Ethanol, Reflux F 7-Alkoxybenzofuran-2-carboxylic acid E->F Acidification (e.g., HCl) G Esterification/Amidation F->G Coupling agents or Acid chloride formation H Target 7-Alkoxybenzofuran-2-carboxylate Derivatives G->H

Caption: General synthetic workflow for 7-alkoxybenzofuran-2-carboxylates.

Detailed Experimental Protocol: Synthesis of Ethyl 7-methoxybenzofuran-2-carboxylate

This protocol is adapted from established synthetic procedures for benzofuran-2-carboxylates.[6]

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • 5% Hydrochloric acid (HCl)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 2-hydroxy-3-methoxybenzaldehyde (1 mmol) in anhydrous acetonitrile (100 mL), add anhydrous potassium carbonate (3.0 mmol).

  • Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, remove the solvent under reduced pressure.

  • Dissolve the resulting crude product in ethyl acetate (200 mL).

  • Wash the organic layer with 5% dilute HCl (2 x 50 mL), followed by water (50 mL) and brine solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography over silica gel using an ethyl acetate:hexane (1:10) eluent to afford the pure ethyl 7-methoxybenzofuran-2-carboxylate.[6][7]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 7-alkoxybenzofuran-2-carboxylates is a composite of the contributions from the benzofuran core, the 2-carboxylate group, and the 7-alkoxy substituent.

The Benzofuran Scaffold: A Platform for Diverse Biological Activities

The benzofuran nucleus is a versatile scaffold that has been extensively explored in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including:

  • Anticancer Activity: Methoxy-substituted benzofurans have shown potent cytotoxicity against various cancer cell lines.[8] The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, a critical process for cell division.[8]

  • Antimicrobial Activity: Benzofuran derivatives have exhibited significant antibacterial and antifungal properties.[1][2][9] The position and nature of substituents on the benzofuran ring are crucial for their antimicrobial efficacy.[1]

  • Anti-inflammatory Activity: Several benzofuran derivatives have been identified as potent anti-inflammatory agents.[10][11][12] Their mechanism of action can involve the inhibition of key inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.[10][12]

The 2-Carboxylate Group: A Key Interaction Point

The carboxylate group at the C-2 position is a common feature in many biologically active benzofurans. This functional group can participate in hydrogen bonding and electrostatic interactions with biological targets, such as enzyme active sites or receptors. Esterification or amidation of this carboxylic acid provides a straightforward way to modulate the compound's properties and explore further SAR.[4]

The 7-Alkoxy Group: Modulating Lipophilicity and Potency

The nature of the alkoxy group at the C-7 position is a critical determinant of the overall biological activity. While a comprehensive comparative study of a homologous series of 7-alkoxybenzofuran-2-carboxylates is not yet available in the literature, we can infer the following SAR trends based on existing data and general medicinal chemistry principles:

  • Chain Length and Lipophilicity: Increasing the length of the alkyl chain in the alkoxy group (e.g., from methoxy to ethoxy to propoxy) will systematically increase the lipophilicity of the molecule. This can have a profound impact on cell membrane permeability and interaction with hydrophobic pockets in target proteins. A modest increase in lipophilicity often leads to enhanced activity, but an excessive increase can result in poor aqueous solubility and non-specific binding. For instance, a study on 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives highlighted their potent cytotoxic activity.[4]

  • Steric Effects: As the size of the alkoxy group increases, it can introduce steric hindrance that may either enhance or diminish binding to a biological target. A bulkier group might provide a better fit in a large hydrophobic pocket or, conversely, clash with the protein surface, reducing affinity.

  • Metabolic Stability: The nature of the alkoxy group can also influence the metabolic stability of the compound. For example, O-dealkylation is a common metabolic pathway, and the rate of this process can vary depending on the specific alkoxy group.

Comparative Analysis of 7-Alkoxybenzofuran-2-carboxylates in Different Therapeutic Areas

To illustrate the potential of this chemical class, we will now compare their performance in key therapeutic areas based on available data.

Anticancer Activity
Compound ClassKey SAR ObservationsRepresentative IC₅₀ Values (µM)Target Cancer Cell LinesReference
7-Methoxybenzofuran Derivatives The presence of a methoxy group is often crucial for antiproliferative activity.[8] The combination with other substituents, such as halogens, can further enhance cytotoxicity.Varies significantly with other substitutions.Leukemia (K562, MOLT-4), Cervical (HeLa)[3]
7-Ethoxybenzofuran Derivatives Chalcone derivatives with a 7-ethoxy group have shown selective cytotoxicity towards breast cancer cells.[4]2-10Breast (MCF-7), Lung (A549), Prostate (PC-3)[4]

Causality Behind Experimental Choices: The selection of diverse cancer cell lines in these studies allows for the assessment of broad-spectrum anticancer activity versus selective cytotoxicity. The use of normal cell lines (e.g., HUVEC) is crucial for determining the therapeutic index and potential for off-target toxicity.[3]

Antimicrobial Activity
Compound ClassKey SAR ObservationsRepresentative MIC Values (µg/mL)Target MicroorganismsReference
Substituted Benzofuran-2-carboxylates Hydroxyl groups at C-4 and C-6 enhance antibacterial activity.[1] The ester or other heterocyclic rings at C-2 are important for activity.[5]0.39 - 6.25S. aureus, MRSA, E. coli[1]
Benzofuran Derivatives with Halogens Bromo-substituents on the benzofuran and/or an attached phenyl ring can lead to excellent antibacterial and antifungal activity.[9]MICs in the µmol/L rangeS. aureus, E. coli, C. albicans[9]

Self-Validating System: The use of multiple strains of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, provides a robust evaluation of the antimicrobial spectrum of the synthesized compounds.[1] Comparison with standard antibiotics like ciprofloxacin serves as a benchmark for potency.[2]

Anti-inflammatory Activity
Compound ClassKey SAR ObservationsRepresentative IC₅₀ Values (µM)In Vitro/In Vivo ModelReference
Benzofuran Derivatives Can inhibit NO production in LPS-stimulated macrophages.[10]16.5 - 42.8LPS-stimulated RAW 264.7 cells[10]
Fluorinated Benzofuran Derivatives Fluorine, bromine, hydroxyl, and/or carboxyl groups enhance anti-inflammatory effects.[12]1.1 - 20.5 (for various mediators)LPS-stimulated macrophages, zymosan-induced air pouch model[12]

Authoritative Grounding: The use of well-established in vitro models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a standard and reliable method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators.[10]

Signaling Pathways and Experimental Workflows

The biological activities of 7-alkoxybenzofuran-2-carboxylates are often mediated through their interaction with specific signaling pathways.

cluster_pathway Potential Signaling Pathways A 7-Alkoxybenzofuran-2-carboxylate B Target Protein (e.g., Enzyme, Receptor) A->B Binding/Inhibition C Downstream Signaling Cascade B->C Modulation D Biological Response (e.g., Apoptosis, Inhibition of Inflammation) C->D

Caption: Generalized signaling pathway for 7-alkoxybenzofuran-2-carboxylates.

Experimental Workflow for Evaluating Anti-inflammatory Activity

cluster_workflow Anti-inflammatory Assay Workflow A Culture RAW 264.7 Macrophages B Pre-treat cells with 7-Alkoxybenzofuran-2-carboxylate derivatives A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Incubate for 24 hours C->D E Measure Nitric Oxide (NO) in supernatant (Griess Assay) D->E F Measure Pro-inflammatory Cytokines (ELISA) D->F G Assess Cell Viability (MTT Assay) D->G H Data Analysis (IC50 determination) E->H F->H G->H

Caption: Experimental workflow for in vitro anti-inflammatory evaluation.

Conclusion and Future Directions

The 7-alkoxybenzofuran-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The available literature strongly suggests that the nature of the 7-alkoxy group plays a crucial role in modulating the biological activity of these compounds. While direct comparative studies are still needed, the existing data allows for rational design and optimization of this chemical class for various therapeutic targets.

Future research should focus on the systematic synthesis and evaluation of a homologous series of 7-alkoxybenzofuran-2-carboxylates (where the alkyl chain length is varied) to provide a more definitive understanding of the SAR at this position. Further elucidation of the specific molecular targets and mechanisms of action will also be critical for advancing these promising compounds towards clinical development.

References

  • Asati, V., & Sharma, S. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. IJPBS. Available at: [Link]

  • RSC Publishing. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC. Available at: [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Zawisza, A., et al. (2014). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Harish Kumar, D. R., et al. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]

  • ResearchGate. Structures of some natural benzofuran derivatives with anticancer activities. Available at: [Link]

  • MDPI. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]

  • MySkinRecipes. Ethyl 7-methoxybenzofuran-2-carboxylate. Available at: [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available at: [Link]

  • Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available at: [Link]

  • PubMed. (2011). Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. PubMed. Available at: [Link]

  • RSC Publishing. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC. Available at: [Link]

  • Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Available at: [Link]

  • PubMed. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. Available at: [Link]

  • Li, C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

  • ResearchGate. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. ResearchGate. Available at: [Link]

  • Google Patents. (1997). Dihydrobenzofuran and related compounds useful as antiinflammatory agents. Google Patents.

Sources

Comparative

A Definitive Guide to the Structural Elucidation of Methyl 7-ethoxy-1-benzofuran-2-carboxylate using 2D NMR

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical synthesis and characterization. While 1D NMR (¹H and ¹³C) provides...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical synthesis and characterization. While 1D NMR (¹H and ¹³C) provides a foundational overview of a molecule's functional groups and proton/carbon environments, it often falls short in cases of complex isomerism. The benzofuran scaffold, a privileged structure in medicinal chemistry, frequently presents such challenges.[1] The precise placement of substituents on the benzene ring can dramatically alter a compound's biological activity, making definitive structural assignment critical.

This guide provides an in-depth, practical comparison of 2D NMR techniques to solve a common structural puzzle: confirming the substitution pattern of Methyl 7-ethoxy-1-benzofuran-2-carboxylate. We will move beyond simply listing data to explain the causality behind experimental choices, demonstrating how a synergistic application of COSY, HSQC, and HMBC provides an irrefutable structural proof, a self-validating system essential for scientific integrity.

The Challenge: Beyond 1D NMR

The structure is Methyl 7-ethoxy-1-benzofuran-2-carboxylate. A preliminary analysis of its ¹H and ¹³C NMR spectra would reveal signals for an ethoxy group, a methyl ester, a trisubstituted benzene ring, and the benzofuran core. However, a key ambiguity remains: is the ethoxy group at position 7, or is it at another possible location, such as position 4, 5, or 6? Answering this requires us to establish connectivity across several bonds and through quaternary (non-protonated) carbons, a task for which 2D NMR is perfectly suited.

The 2D NMR Toolkit: A Multi-Dimensional Approach

To solve this, we employ a suite of three powerful 2D NMR experiments. Each provides a unique piece of the structural puzzle, and together they offer a complete picture.

  • COSY (Correlation Spectroscopy): This is the starting point for mapping the molecule's proton framework. COSY reveals which protons are "talking" to each other through scalar coupling, typically over two or three bonds (²JHH, ³JHH).[2][3][4] It allows us to trace out connected proton networks, or "spin systems," such as the adjacent protons on the aromatic ring or the ethyl fragment of the ethoxy group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment creates a direct link between the proton and carbon universes. An HSQC spectrum generates a correlation peak for each proton and the carbon atom to which it is directly attached (¹JCH).[5][6][7][8] It is the most sensitive and reliable method for assigning protonated carbons, effectively overlaying the ¹H spectrum onto the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular skeleton. HMBC detects correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[9][10][11] Crucially, it reveals connections through non-protonated quaternary carbons and heteroatoms, which is the key to placing the ethoxy and carboxylate substituents correctly on the benzofuran core.

Experimental Workflow & Protocols

Achieving high-quality, interpretable data begins with meticulous experimental design. The following protocol outlines a standard approach for acquiring the necessary spectra.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_analysis Data Analysis Sample Dissolve ~10-15 mg of Compound Solvent in ~0.6 mL CDCl3 with 0.03% TMS Sample->Solvent Tube Transfer to 5mm NMR Tube Solvent->Tube H1_C13 1D ¹H & ¹³C Spectra (Initial Survey) Tube->H1_C13 COSY gCOSY (¹H-¹H Connectivity) H1_C13->COSY HSQC gHSQC (¹JCH Correlation) COSY->HSQC HMBC gHMBC (ⁿJCH Correlation, n=2,3) HSQC->HMBC AssignSpins Assign Spin Systems (COSY) HMBC->AssignSpins AssignCH Assign Direct C-H Pairs (HSQC) AssignSpins->AssignCH Assemble Assemble Fragments (HMBC) AssignCH->Assemble Structure Confirm Structure Assemble->Structure

Caption: Workflow for 2D NMR-based structural elucidation.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve approximately 10-15 mg of Methyl 7-ethoxy-1-benzofuran-2-carboxylate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • Initial 1D Scans: Acquire standard 1D ¹H and ¹³C{¹H} spectra to establish chemical shift ranges and ensure sample integrity.

  • COSY Acquisition: A gradient-selected COSY (gCOSY) experiment is performed to map ¹H-¹H couplings.

  • HSQC Acquisition: A gradient-selected, sensitivity-enhanced HSQC experiment is run.

    • Causality: This pulse sequence is chosen for its superior sensitivity and artifact suppression compared to older techniques like HMQC.[7][10] It provides clear one-bond C-H correlations.

  • HMBC Acquisition: A gradient-selected HMBC experiment is performed.

    • Causality: The long-range coupling delay is optimized for a J-coupling of 8 Hz. This value is a standard compromise that allows for the observation of most two- and three-bond correlations (²JCH and ³JCH) without significant signal loss.[7]

Data Analysis: Assembling the Structural Jigsaw

The following tables present the expected NMR data for Methyl 7-ethoxy-1-benzofuran-2-carboxylate. This data will be used to walk through the logical process of structural confirmation.

Table 1: Hypothetical ¹H and ¹³C NMR Data

Atom Number¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
37.45s112.5
47.30d125.0
57.10t120.0
66.95d110.0
7-OCH₂4.15q65.0
7-OCH₂CH₃1.50t15.0
2-COOCH₃3.95s52.0
2-C OOCH₃--161.0
2--145.0
3a--128.0
7--148.0
7a--146.0

Note: Atom numbering is based on standard IUPAC nomenclature for the benzofuran ring system.

Table 2: Key 2D NMR Correlations

ExperimentProton (δ, ppm)Correlated Proton(s) (δ, ppm)Correlated Carbon(s) (δ, ppm)
COSY 7.30 (H4)7.10 (H5)-
7.10 (H5)7.30 (H4), 6.95 (H6)-
6.95 (H6)7.10 (H5)-
4.15 (OCH₂)1.50 (CH₃)-
HSQC 7.45 (H3)-112.5 (C3)
7.30 (H4)-125.0 (C4)
7.10 (H5)-120.0 (C5)
6.95 (H6)-110.0 (C6)
4.15 (OCH₂)-65.0 (C-OCH₂)
1.50 (CH₃)-15.0 (C-CH₃)
3.95 (COOCH₃)-52.0 (C-COOCH₃)
HMBC 4.15 (OCH₂) -148.0 (C7) , 15.0 (C-CH₃)
6.95 (H6) -148.0 (C7) , 128.0 (C3a), 120.0 (C5)
7.45 (H3)-161.0 (COO), 145.0 (C2), 128.0 (C3a)
3.95 (COOCH₃)-161.0 (COO)
Step-by-Step Interpretation
  • Mapping Spin Systems with COSY:

    • The cross-peaks between 4.15 ppm (quartet) and 1.50 ppm (triplet) immediately establish the -OCH₂CH₃ fragment.

    • The correlations from the signal at 7.10 ppm to those at 7.30 ppm and 6.95 ppm prove a three-proton chain on the aromatic ring (H4-H5-H6). The singlet at 7.45 ppm (H3) shows no COSY correlations, as expected.

  • Assigning Protonated Carbons with HSQC:

    • The HSQC data (Table 2) provides unambiguous one-to-one correlations. For example, the proton at 7.30 ppm is directly bonded to the carbon at 125.0 ppm. This allows for the confident assignment of all protonated carbons (C3, C4, C5, C6, and the carbons of the ethoxy and methyl ester groups).

  • Connecting the Fragments with HMBC - The Definitive Proof:

    • This is the critical step. We now look for long-range correlations to piece the fragments together and, most importantly, to locate the ethoxy group.

    • The Key Correlation: The proton signal at 4.15 ppm (the -OCH₂- of the ethoxy group) shows a strong cross-peak to the quaternary carbon at 148.0 ppm. This is a three-bond correlation (H-C-O-C). By cross-referencing with the HSQC and known benzofuran chemical shifts, this carbon is identified as C7. This single correlation definitively places the ethoxy group at the C7 position.

    • Corroborating Evidence: The proton at 6.95 ppm (H6) shows an HMBC correlation to the same carbon at 148.0 ppm (C7), which is a two-bond coupling. This provides secondary confirmation of the C6-C7 bond and the C7 substituent. H6 also correlates to C3a and C5, further locking in the aromatic ring's position relative to the furan ring.

    • Confirming the Ester Position: The furan proton, H3 (7.45 ppm), shows correlations to the carbonyl carbon (161.0 ppm) and the quaternary carbon C2 (145.0 ppm), confirming the carboxylate group is at position 2. The methyl ester protons (3.95 ppm) also show a strong correlation to the carbonyl carbon, completing the assignment.

G cluster_mol Methyl 7-ethoxy-1-benzofuran-2-carboxylate cluster_key Key HMBC Correlations mol A OCH₂ (4.15 ppm) B C7 (148.0 ppm) A->B ³JCH C H6 (6.95 ppm) C->B ²JCH D H3 (7.45 ppm) E C2 (145.0 ppm) & C=O (161.0 ppm) D->E ²JCH & ³JCH

Caption: Key HMBC correlations confirming the molecular structure.

Comparison with an Alternative: The Case for Methyl 5-ethoxy Isomer

Conclusion

The structural elucidation of Methyl 7-ethoxy-1-benzofuran-2-carboxylate serves as a prime example of the power and necessity of 2D NMR spectroscopy in modern chemical research. While 1D NMR opens the investigation, it is the synergistic interpretation of COSY, HSQC, and particularly HMBC spectra that provides the conclusive, irrefutable evidence required for publication and regulatory submission. The long-range heteronuclear correlations observed in the HMBC experiment are the linchpin, allowing researchers to build the molecular framework with confidence and rule out alternative isomers. This multi-dimensional approach ensures the highest level of scientific integrity and is an indispensable tool for any professional involved in the synthesis and development of novel chemical entities.

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Google AI. Vertex AI Search.
  • Heteronuclear Multible Bond Correlation Spectroscopy- An Overview.
  • HSQC Definition - Organic Chemistry Key Term. Fiveable.
  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
  • HSQC and HMBC - NMR Core Facility. Columbia University.
  • What Is COSY NMR?. Chemistry For Everyone - YouTube.
  • Measuring methods available and examples of their applic
  • Heteronuclear single quantum coherence spectroscopy. Wikipedia.
  • Deciphering Complex Chemical Structures with COSY NMR. JEOL USA blog.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of Chemical and Pharmaceutical Research.

Sources

Validation

A Comparative Guide to the Efficacy of Methyl 7-ethoxy-1-benzofuran-2-carboxylate Against Known Inflammatory Pathway Inhibitors

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. Benzofuran derivatives have emerged as a pro...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. Benzofuran derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent anti-inflammatory effects.[1][2] This guide provides a comprehensive framework for evaluating the inhibitory efficacy of a specific novel compound, Methyl 7-ethoxy-1-benzofuran-2-carboxylate, against well-characterized inhibitors of key inflammatory pathways.

While direct experimental data on Methyl 7-ethoxy-1-benzofuran-2-carboxylate is not yet widely available, its structural similarity to other bioactive benzofurans suggests a strong potential for anti-inflammatory activity.[1][3][4] This guide, therefore, is designed to be a complete roadmap for the investigation of this compound, detailing the scientific rationale, experimental design, and step-by-step protocols necessary to rigorously assess its efficacy in comparison to established drugs.

The primary mechanistic focus of this proposed investigation is the arachidonic acid cascade and related inflammatory signaling pathways, which are central to the inflammatory response and are the targets of many existing anti-inflammatory drugs.[5] Specifically, we will outline the comparative analysis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate against inhibitors of Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX), and Phosphodiesterase 4 (PDE4).

The Scientific Rationale: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response involving a cascade of molecular events. Key enzyme families that play a pivotal role in amplifying and sustaining the inflammatory response include:

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[5] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation, making it a key target for anti-inflammatory drugs.[5]

  • 5-Lipoxygenase (5-LOX): This enzyme catalyzes the initial steps in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are powerful chemoattractants for inflammatory cells and contribute to bronchoconstriction in asthma.[6]

  • Phosphodiesterase 4 (PDE4): This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that plays a role in downregulating the inflammatory response. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.

Given that various benzofuran derivatives have shown inhibitory activity against these enzymes, it is scientifically sound to hypothesize that Methyl 7-ethoxy-1-benzofuran-2-carboxylate may also exert its potential anti-inflammatory effects through one or more of these pathways.[3][6][7]

Comparative Efficacy Analysis: A Proposed Experimental Framework

To objectively assess the inhibitory potential of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, a multi-pronged approach involving both in vitro enzyme inhibition assays and cell-based anti-inflammatory assays is proposed. This dual strategy allows for the determination of direct enzyme inhibition and the evaluation of cellular efficacy in a more physiologically relevant context.

Selection of Known Inhibitors for Benchmarking

The following well-characterized inhibitors have been selected as positive controls and benchmarks for this comparative study:

Target EnzymeKnown InhibitorRationale for Selection
COX-2 CelecoxibA potent and selective COX-2 inhibitor, providing a clear benchmark for COX-2-mediated anti-inflammatory activity.[8][9][10]
5-LOX ZileutonAn established 5-LOX inhibitor used clinically, offering a relevant comparison for leukotriene pathway inhibition.[11][12][13]
PDE4 RolipramA selective PDE4 inhibitor, serving as a standard for evaluating effects on the cAMP-mediated anti-inflammatory pathway.[14][15][16][17]
Experimental Workflow

The proposed experimental workflow is designed to provide a comprehensive comparison of the test compound and the known inhibitors.

Caption: Proposed experimental workflow for comparative efficacy analysis.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for conducting the proposed experiments. These are based on established methodologies and can be adapted as needed.[18][19][20][21][22]

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay will determine the direct inhibitory effect of Methyl 7-ethoxy-1-benzofuran-2-carboxylate on COX-1 and COX-2 enzymes.

Materials and Reagents:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Heme cofactor

  • Tris-HCl buffer (pH 8.0)

  • Methyl 7-ethoxy-1-benzofuran-2-carboxylate (dissolved in DMSO)

  • Celecoxib (positive control, dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Prepare Reagents: Prepare working solutions of enzymes, substrate, and cofactors in Tris-HCl buffer. Prepare serial dilutions of the test compound and Celecoxib in DMSO, then dilute further in buffer.

  • Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the various concentrations of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, Celecoxib, or DMSO (vehicle control) to the respective wells.

  • Incubate the plate for 10 minutes at 25°C to allow for inhibitor binding.

  • Initiate Reaction: Add the colorimetric substrate (TMPD) to all wells.

  • Start the reaction by adding arachidonic acid to all wells except the background control.

  • Measure Activity: Immediately read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates. Determine the percent inhibition for each concentration of the test compound and Celecoxib relative to the vehicle control. Calculate the IC50 values using non-linear regression analysis.[23]

Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay will assess the ability of the test compound to inhibit the activity of 5-LOX.

Materials and Reagents:

  • Human recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Linoleic acid (for some assay formats)

  • Assay buffer (e.g., Tris-HCl with ATP and CaCl2)

  • Methyl 7-ethoxy-1-benzofuran-2-carboxylate (dissolved in DMSO)

  • Zileuton (positive control, dissolved in DMSO)

  • 96-well UV-compatible microplate

  • Spectrophotometer

Step-by-Step Procedure:

  • Prepare Reagents: Prepare working solutions of the 5-LOX enzyme and arachidonic acid in the assay buffer. Prepare serial dilutions of the test compound and Zileuton.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer and the 5-LOX enzyme.

  • Add the different concentrations of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, Zileuton, or DMSO.

  • Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add arachidonic acid to all wells to start the reaction.

  • Measure Activity: Monitor the increase in absorbance at 234 nm for 10 minutes, which corresponds to the formation of conjugated dienes.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition at each inhibitor concentration. Calculate the IC50 values.

Protocol 3: In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol will determine the inhibitory effect of the test compound on PDE4 activity.

Materials and Reagents:

  • Human recombinant PDE4 enzyme

  • cAMP (substrate)

  • 5'-Nucleotidase

  • Inorganic phosphate detection reagent (e.g., Malachite Green-based)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Methyl 7-ethoxy-1-benzofuran-2-carboxylate (dissolved in DMSO)

  • Rolipram (positive control, dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Prepare Reagents: Prepare working solutions of PDE4, cAMP, and 5'-nucleotidase in the assay buffer. Prepare serial dilutions of the test compound and Rolipram.

  • PDE4 Reaction: In a 96-well plate, add the assay buffer, PDE4 enzyme, and the various concentrations of the inhibitors or DMSO.

  • Incubate for 10 minutes at 30°C.

  • Add cAMP to initiate the reaction and incubate for a further 30 minutes at 30°C.

  • 5'-Nucleotidase Reaction: Add 5'-nucleotidase to each well and incubate for 15 minutes at 30°C to convert the AMP produced into adenosine and inorganic phosphate.

  • Phosphate Detection: Add the inorganic phosphate detection reagent to each well.

  • Incubate for 15-20 minutes at room temperature for color development.

  • Measure Absorbance: Read the absorbance at a wavelength appropriate for the detection reagent (e.g., 620 nm for Malachite Green).

  • Data Analysis: Calculate the percent inhibition of PDE4 activity for each inhibitor concentration and determine the IC50 values.[24]

Protocol 4: Cell-Based Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay will evaluate the ability of the test compound to inhibit the production of inflammatory mediators in a cellular model of inflammation.[25][26][27]

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for nitric oxide measurement)

  • ELISA kits for TNF-α and IL-6

  • MTT or similar cell viability assay kit

  • Methyl 7-ethoxy-1-benzofuran-2-carboxylate, Celecoxib, Zileuton, and Rolipram (dissolved in DMSO)

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Methyl 7-ethoxy-1-benzofuran-2-carboxylate or the known inhibitors for 1-2 hours. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatants for the measurement of nitric oxide (NO), TNF-α, and IL-6.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: Assess the cytotoxicity of the compounds on the remaining cells using an MTT assay to ensure that the observed inhibitory effects are not due to cell death.

  • Data Analysis: Calculate the percent inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 values for the inhibition of each inflammatory mediator.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Enzyme Inhibition Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)5-LOX IC50 (µM)PDE4 IC50 (µM)
Methyl 7-ethoxy-1-benzofuran-2-carboxylate Experimental ValueExperimental ValueCalculated ValueExperimental ValueExperimental Value
Celecoxib >15[10]0.04[8]>375N/AN/A
Zileuton N/AN/AN/A0.4-2.6[12][13]N/A
Rolipram N/AN/AN/AN/A0.17-1.1[14][15][16]

N/A: Not Applicable

Table 2: Cell-Based Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
CompoundNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)Cytotoxicity (CC50 in µM)
Methyl 7-ethoxy-1-benzofuran-2-carboxylate Experimental ValueExperimental ValueExperimental ValueExperimental Value
Celecoxib Experimental ValueExperimental ValueExperimental ValueExperimental Value
Zileuton Experimental ValueExperimental ValueExperimental ValueExperimental Value
Rolipram Experimental ValueExperimental ValueExperimental ValueExperimental Value

Interpretation of Results:

The efficacy of Methyl 7-ethoxy-1-benzofuran-2-carboxylate will be determined by comparing its IC50 values to those of the known inhibitors. A lower IC50 value indicates greater potency. The COX-2 selectivity index will reveal whether the compound preferentially inhibits COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects. The cell-based assay results will provide a more holistic view of the compound's anti-inflammatory potential in a biological system.

Visualizing the Mechanism of Action

The following diagram illustrates the key inflammatory pathways targeted in this proposed study and the points of inhibition for the test compound and known inhibitors.

Inflammatory_Pathways cluster_cox COX Pathway cluster_lox LOX Pathway cluster_pde cAMP Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 5LOX 5-LOX Arachidonic_Acid->5LOX Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes 5LOX->Leukotrienes ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Anti_Inflammatory Anti-inflammatory Effects cAMP->Anti_Inflammatory AMP AMP PDE4->AMP Celecoxib Celecoxib Celecoxib->COX2 Zileuton Zileuton Zileuton->5LOX Rolipram Rolipram Rolipram->PDE4 Test_Compound_Inhibitor Methyl 7-ethoxy-1- benzofuran-2-carboxylate Test_Compound_Inhibitor->COX2 Test_Compound_Inhibitor->5LOX Test_Compound_Inhibitor->PDE4

Caption: Targeted inflammatory pathways and potential points of inhibition.

Conclusion

This guide provides a robust and scientifically rigorous framework for the comprehensive evaluation of Methyl 7-ethoxy-1-benzofuran-2-carboxylate as a potential anti-inflammatory agent. By comparing its efficacy against well-established inhibitors of key inflammatory pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The detailed protocols and data analysis strategies outlined herein are designed to ensure the generation of reliable and reproducible data, which is essential for advancing the discovery and development of novel anti-inflammatory drugs.

References

  • PubMed. Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids. [Link]

  • accessdata.fda.gov. ZYFLO CR (zileuton) extended-release tablets. [Link]

  • RxList. Zyflo CR (Zileuton Extended Release Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Journal of Pharmaceutical Research. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. [Link]

  • PubMed. 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. [Link]

  • PubMed. Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking. [Link]

  • PubMed. 5-lipoxygenase inhibitory activity of zileuton. [Link]

  • NIH. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. [Link]

  • PubMed. Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as potential anti-inflammatory agents. [Link]

  • link.springer.com. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • WIPO Patentscope. WO/2002/046178 BENZOFURAN AND BENZOTHIOPHENE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS. [Link]

  • PMC - PubMed Central. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. [Link]

  • PubMed. Benzofuran based PDE4 inhibitors. [Link]

  • ResearchGate. Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-1... [Link]

  • PubChem - NIH. Celecoxib | C17H14F3N3O2S | CID 2662. [Link]

  • ResearchGate. IC50 value of celecoxib in three isolated CAFs. CAFs were culture in... [Link]

  • PMC - PubMed Central. Anti-Inflammatory Activity of Stevia rebaudiana in LPS-induced RAW 264.7 Cells. [Link]

  • F1000Research. Developing a phosphodiesterase-5 inhibitor assay to... [Link]

  • PubMed. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. [Link]

  • MDPI. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. [Link]

  • MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]

  • PubMed. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. [Link]

  • PMC - NIH. Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls. [Link]

  • PubMed. In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]

  • MDPI. Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. [Link]

  • Academic Journals. In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. [Link]

  • PMC - PubMed Central. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • MDPI. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. [Link]

  • ResearchGate. How can I assay cyclooxygenase pathway inhibition for plant extracts? [Link]

  • PMC - PubMed Central. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]

  • PMC - PubMed Central. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. [Link]

  • Semantic Scholar. The Effects of Benzofuran-2-Carboxylic Acid Derivatives as Countermeasures in Immune Modulation and Cancer Cell Inhibition. [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. [Link]

  • ResearchGate. Structures of natural and synthetic benzofuran derivatives with biological activity. [Link]

  • Taylor & Francis. Benzofuran – Knowledge and References. [Link]

  • PMC - PubMed Central. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

Sources

Comparative

The Unseen Battlefield: A Comparative Guide to the Mechanistic Actions of Benzofuran Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals. In the intricate world of medicinal chemistry, the benzofuran scaffold stands as a privileged structure, a versatile molecular framework f...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of medicinal chemistry, the benzofuran scaffold stands as a privileged structure, a versatile molecular framework from which a multitude of biologically active compounds have been born.[1][2] These derivatives are not mere laboratory curiosities; they are potent agents that engage in a silent, molecular warfare against a spectrum of human ailments, from cancer to bacterial infections and inflammatory diseases.[1][3][4] This guide navigates the mechanistic intricacies of benzofuran derivatives, offering a comparative analysis of their biological actions, substantiated by the experimental data that illuminates their therapeutic potential. We move beyond a simple cataloging of effects to dissect the "how" and "why" of their function, providing a deeper understanding for those at the forefront of drug discovery.

Section 1: The Anti-Cancer Arsenal of Benzofuran Derivatives

Benzofuran derivatives have emerged as formidable players in the anti-cancer arena, exerting their cytotoxic effects through a variety of sophisticated mechanisms.[1][3][4] Their ability to target fundamental cellular processes makes them compelling candidates for novel chemotherapeutics.

Disrupting the Cytoskeleton: Tubulin Polymerization Inhibition

A primary strategy employed by several potent benzofuran derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][3][5] Microtubules are essential for cell division, and their disruption triggers cell cycle arrest and apoptosis.[5][6]

A notable example is the combretastatin A-4 (CA-4) analogue, which incorporates a benzofuran core.[7] Mechanistic studies have revealed that these derivatives bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[7] This leads to a cascade of events including the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, programmed cell death.[5][6]

Comparative Analysis of Tubulin Inhibitors:

Derivative TypeKey Structural FeaturesIC50 (Tubulin Inhibition)Cellular EffectReference
Trimethoxyacetophenone-based3,4,5-trimethoxybenzoyl group at C-20.43 µM - 0.8 µMG2/M phase arrest, apoptosis[7]
3-AmidobenzofuransAmide linkage at C-33.01 µM - 11.09 µM (cell viability)G2/M phase arrest[8]

The causality behind choosing a tubulin polymerization assay to validate this mechanism lies in its direct and quantitative nature. It allows researchers to observe the real-time effect of a compound on the assembly of purified tubulin, thus confirming the molecular target.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol provides a robust method for quantifying the effect of benzofuran derivatives on tubulin polymerization.

  • Reagent Preparation:

    • Prepare a tubulin solution (from porcine brain) at a concentration of 2 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[9]

    • Prepare a GTP stock solution (100 mM).

    • Prepare a solution of the benzofuran derivative at various concentrations.

    • A fluorescent reporter dye (e.g., DAPI) is included to monitor the extent of polymerization.[9]

  • Assay Procedure:

    • In a 384-well plate, add the tubulin solution, GTP (final concentration 1 mM), and the fluorescent dye.[9]

    • Add the benzofuran derivative at the desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate at 37°C in a fluorescence plate reader.[9]

    • Monitor the fluorescence intensity over time (e.g., for 60 minutes) with excitation at 360 nm and emission at 420 nm.[9]

  • Data Analysis:

    • The increase in fluorescence corresponds to the incorporation of the dye into the polymerizing microtubules.

    • Plot fluorescence intensity against time to generate polymerization curves.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Diagram: Mechanism of Tubulin Polymerization Inhibition

G cluster_0 Normal Microtubule Dynamics cluster_1 Action of Benzofuran Derivative Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Cell Division Cell Division Microtubule->Cell Division Essential for Mitotic Spindle Benzofuran Benzofuran Tubulin Dimer Tubulin Dimer Benzofuran->Tubulin Dimer Binds to Colchicine Site Inhibited Dimer Inhibited Tubulin Dimer No Polymerization No Polymerization Inhibited Dimer->No Polymerization Blocks Assembly Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) No Polymerization->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Benzofuran derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Targeting Genetic Machinery: DNA Gyrase Inhibition

Another critical avenue of anti-cancer and antibacterial action for benzofuran derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.[10][11] By interfering with this enzyme, these compounds effectively halt bacterial proliferation.

The mechanism involves the benzofuran derivative binding to the DNA-gyrase complex, which stabilizes the transient double-stranded DNA breaks created by the enzyme.[11] This prevents the re-ligation of the DNA strands, leading to an accumulation of lethal DNA damage.[11]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.

  • Reaction Setup:

    • Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and the appropriate assay buffer (containing ATP and MgCl2).

    • Add the benzofuran derivative at various concentrations to the reaction tubes. Include a positive control (e.g., novobiocin) and a negative control (vehicle).

  • Incubation:

    • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • Analysis by Agarose Gel Electrophoresis:

    • Stop the reaction and load the samples onto an agarose gel.

    • The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates. Supercoiled DNA moves faster than relaxed DNA.

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

  • Interpretation:

    • In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form.

    • An effective inhibitor will prevent this conversion, resulting in a higher proportion of the relaxed form.

    • The concentration of the compound required to inhibit supercoiling by 50% (IC50) can be determined.

Diagram: DNA Gyrase Inhibition Workflow

G Relaxed Plasmid Relaxed Plasmid Supercoiled Plasmid Supercoiled Plasmid Relaxed Plasmid->Supercoiled Plasmid DNA Gyrase Activity Agarose Gel Agarose Gel Relaxed Plasmid->Agarose Gel Analysis DNA Gyrase + ATP DNA Gyrase + ATP Supercoiled Plasmid->Agarose Gel Analysis Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->DNA Gyrase + ATP Inhibits

Caption: Experimental workflow for assessing DNA gyrase inhibition by benzofuran derivatives.

Section 2: Combating Inflammation: Modulation of Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties by modulating critical signaling pathways.

Suppression of NF-κB and MAPK Pathways

The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.[12] Certain benzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of these pathways.

For instance, studies have shown that specific benzofuran hybrids can significantly inhibit the phosphorylation of key proteins in the NF-κB and MAPK pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[12] This inhibition leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO), COX-2, TNF-α, and IL-6.[12]

Experimental Validation: Western Blotting for Phosphorylated Signaling Proteins

To confirm the inhibition of these pathways, researchers typically employ Western blotting to measure the levels of phosphorylated (activated) signaling proteins in cells stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the benzofuran derivative. A decrease in the phosphorylated form of a protein indicates inhibition of the pathway.

Diagram: Anti-Inflammatory Mechanism via NF-κB and MAPK Inhibition

G LPS LPS Cell Receptor Cell Receptor LPS->Cell Receptor Activates MAPK Pathway MAPK Pathway Cell Receptor->MAPK Pathway NF-kB Pathway NF-kB Pathway Cell Receptor->NF-kB Pathway Pro-inflammatory Genes Pro-inflammatory Genes MAPK Pathway->Pro-inflammatory Genes Activates Transcription NF-kB Pathway->Pro-inflammatory Genes Activates Transcription Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response Leads to Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->MAPK Pathway Inhibits Benzofuran Derivative->NF-kB Pathway Inhibits

Caption: Benzofuran derivatives can suppress inflammation by inhibiting the MAPK and NF-κB signaling pathways.

Section 3: Structure-Activity Relationship (SAR) - The Blueprint for Potency

The biological activity of benzofuran derivatives is not a monolithic property; it is intricately linked to the nature and position of substituents on the benzofuran core.[13] Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.

Key SAR Observations:

  • Position C-2: This position is often crucial for activity. The introduction of bulky aromatic or heterocyclic groups can significantly enhance anti-cancer and antimicrobial effects.[10]

  • Position C-3: Modifications at this position, such as the introduction of amide or methyl groups, have been shown to influence antiproliferative activity.[13]

  • Benzene Ring Substituents: The presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the fused benzene ring can modulate the electronic properties of the molecule and its interaction with biological targets. For instance, a methoxy group at the C-6 position has been associated with higher antiproliferative activity compared to the C-7 position.[13]

The causal logic for SAR studies is to systematically modify the chemical structure and observe the corresponding changes in biological activity. This iterative process allows for the identification of key pharmacophoric features and guides the optimization of lead compounds.

Conclusion

This guide has provided a comparative overview of the mechanistic studies of the biological actions of benzofuran derivatives. From the disruption of fundamental cellular processes like cell division and DNA replication to the modulation of complex signaling cascades in inflammation, these compounds exhibit a remarkable diversity of action. The experimental protocols detailed herein provide a framework for the robust validation of these mechanisms, underscoring the importance of a rigorous, evidence-based approach in drug discovery. As research continues to unravel the full potential of the benzofuran scaffold, a deep understanding of their mechanisms of action will be the compass that guides the development of the next generation of targeted and effective therapeutics.

References

  • Eldehna, W. M., et al. (2022). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1853. Available at: [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

  • Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(12), 1367-1383. Available at: [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27510-27540. Available at: [Link]

  • Chen, Y., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry, 72(5), 2489-2501. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2849. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 15(3), 856-865. Available at: [Link]

  • Glowacka, I. E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. Available at: [Link]

  • Li, Z., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 9(3), 342. Available at: [Link]

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. Available at: [Link]

  • Al-Warhi, T., et al. (2024). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Molecules, 29(1), 245. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Archiv der Pharmazie, 354(11), 2100227. Available at: [Link]

  • Eldehna, W. M., et al. (2023). Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. Archiv der Pharmazie, 356(3), 2200423. Available at: [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11467-11488. Available at: [Link]

  • Surakshitha, T., et al. (2017). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 7(2), 343-349. Available at: [Link]

  • Jordan, M. A., & Wilson, L. (2012). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of visualized experiments : JoVE, (69), e4351. Available at: [Link]

  • Patel, R. V., et al. (2014). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 3(2), 337-341. Available at: [Link]

  • Al-Warhi, T., et al. (2024). New Benzofuran-Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. PubMed. Available at: [Link]

  • Maxwell, A., & Lawson, D. M. (2003). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic acids research, 31(23), 6831–6838. Available at: [Link]

  • Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in molecular biology (Clifton, N.J.), 777, 15–28. Available at: [Link]

  • Liu, X., et al. (2022). Discovery of Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science, 5(9), 836-847. Available at: [Link]

  • Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. Retrieved from [Link]

  • Romagnoli, R., et al. (2015). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 8(3), 549-586. Available at: [Link]

  • Bodakuntla, S., et al. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles. JoVE (Journal of Visualized Experiments), (193), e61826. Available at: [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27510-27540. Available at: [Link]

  • Nitiss, J. L. (2024). Friend or Foe: Protein Inhibitors of DNA Gyrase. Toxins, 16(2), 65. Available at: [Link]

  • Hsieh, T. J., et al. (2011). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 55(10), 4804-4811. Available at: [Link]

  • Rao, J., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic chemistry, 102, 104076. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals, 15(11), 1361. Available at: [Link]

Sources

Validation

Assessing the Selectivity of Methyl 7-ethoxy-1-benzofuran-2-carboxylate for Protein Kinase Targets: A Comparative Guide

Introduction: The Quest for Kinase Inhibitor Selectivity Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. Their role as central nodes in cellular signaling pathw...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Inhibitor Selectivity

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. Their role as central nodes in cellular signaling pathways makes them attractive points for therapeutic intervention. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects and associated toxicities, undermining the therapeutic potential of promising compounds. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, Methyl 7-ethoxy-1-benzofuran-2-carboxylate, a molecule belonging to the benzofuran class known for its diverse biological activities.[1][2]

Given the prevalence of benzofuran derivatives in anticancer research, we hypothesize that Methyl 7-ethoxy-1-benzofuran-2-carboxylate may exert its effects through the inhibition of one or more protein kinases.[1][2] This guide will detail a systematic approach to profile its selectivity, comparing its performance against well-characterized kinase inhibitors with varying selectivity profiles: the broad-spectrum inhibitor Staurosporine, and the clinically approved, more selective inhibitors Imatinib and Erlotinib. Our audience of researchers, scientists, and drug development professionals will find field-proven insights and detailed, self-validating protocols to rigorously characterize novel kinase inhibitors.

Comparative Compounds: Establishing a Selectivity Benchmark

To contextualize the selectivity profile of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, it is essential to compare it against established kinase inhibitors.

  • Staurosporine: A natural product that acts as a potent, broad-spectrum protein kinase inhibitor by competing with ATP.[3][4][5] Its promiscuous nature makes it an excellent positive control for assay performance and a benchmark for non-selectivity.

  • Imatinib (Gleevec®): A paradigm of targeted therapy, Imatinib exhibits high selectivity for the BCR-ABL kinase in Chronic Myeloid Leukemia (CML), as well as for c-KIT and PDGF receptors.[6][7][8][9][10] Its success underscores the clinical benefit of selective kinase inhibition.

  • Erlotinib (Tarceva®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, widely used in the treatment of non-small cell lung cancer and pancreatic cancer.[11][12][13][14][15]

  • Dasatinib (Sprycel®): A second-generation tyrosine kinase inhibitor that is potent against BCR-ABL (including many imatinib-resistant mutations) and the SRC family kinases.[16][17][18][19]

Experimental Workflow: A Tiered Approach to Selectivity Profiling

A robust assessment of kinase inhibitor selectivity follows a tiered approach, beginning with a broad screen to identify potential targets, followed by more focused assays to confirm and quantify the interactions.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Target Engagement A Single-Dose Kinome Scan (e.g., at 1 µM and 10 µM) B Identify Preliminary 'Hits' (% Inhibition > 70%) A->B C IC50 Determination for 'Hits' (Biochemical Assays) B->C Prioritize hits D Generate Dose-Response Curves C->D E Cell-Based Assays (e.g., NanoBRET™, Western Blot) D->E Validate potent hits F Confirm Target Inhibition in a Physiological Context E->F

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key biochemical assays to determine inhibitor potency. The causality behind experimental choices is explained to ensure trustworthiness and reproducibility.

Protocol 1: Kinase-Glo® Luminescent Kinase Assay (Promega)

This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction.[20][21][22][23][24][25][26] A decrease in ATP is directly proportional to kinase activity.

Principle: The Kinase-Glo® Reagent uses the luciferase enzyme to generate a luminescent signal from the remaining ATP. Higher kinase activity results in lower ATP levels and thus a lower luminescent signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of Methyl 7-ethoxy-1-benzofuran-2-carboxylate and comparator compounds (Staurosporine, Imatinib, Erlotinib) in the kinase reaction buffer. A typical starting concentration range is 100 µM to 1 nM.

    • Prepare a solution of the target kinase and its specific substrate in the reaction buffer. The concentrations should be optimized for each kinase system, typically at or below the Km for the substrate.

    • Prepare an ATP solution in the reaction buffer at a concentration close to its Km for the specific kinase.

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add 5 µL of the compound dilutions. Include wells with vehicle (DMSO) as a no-inhibition control and wells without kinase as a background control.

    • Add 10 µL of the kinase-substrate mix to each well.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear substrate conversion.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 25 µL of the Kinase-Glo® Reagent to each well.

    • Mix the contents on a plate shaker for 2 minutes to ensure cell lysis and signal stabilization.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all other readings.

    • Calculate the percentage of kinase inhibition relative to the no-inhibition (DMSO) control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase's ATP-binding site.[1][2][16][27][28][29]

Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer. When both are bound to the kinase, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X serial dilution of the test and comparator compounds in 1X Kinase Buffer A.

    • Prepare a 2X solution of the tagged kinase and the Eu-labeled antibody in the buffer.

    • Prepare a 4X solution of the appropriate kinase tracer in the buffer.

  • Assay Assembly:

    • In a low-volume 384-well plate, add 4 µL of the 4X compound dilutions.

    • Add 8 µL of the 2X kinase/antibody mixture to each well.

    • Add 4 µL of the 4X tracer solution to each well.

  • Incubation and Detection:

    • Cover the plate and incubate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Eu donor) and 665 nm (tracer acceptor) following excitation at approximately 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data to the high FRET (DMSO control) and low FRET (no kinase control) signals.

    • Plot the normalized FRET ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison.

Table 1: Comparative IC₅₀ Values (nM) for Methyl 7-ethoxy-1-benzofuran-2-carboxylate and Control Inhibitors against a Panel of Kinases.

Kinase TargetMethyl 7-ethoxy-1-benzofuran-2-carboxylate (IC₅₀, nM)Staurosporine (IC₅₀, nM)Imatinib (IC₅₀, nM)Erlotinib (IC₅₀, nM)
BCR-ABL >10,0001525 >10,000
EGFR 8508>10,0002
SRC 2506 150>10,000
VEGFR2 1,200105005,000
PKCα 5,0003 >10,000>10,000
CDK2 >10,0007>10,000>10,000

Note: Data presented are hypothetical for illustrative purposes. Bold values indicate high potency.

Interpretation: The hypothetical data in Table 1 suggest that Methyl 7-ethoxy-1-benzofuran-2-carboxylate exhibits moderate inhibitory activity against SRC and EGFR, with significantly less potency against other kinases in the panel compared to the control inhibitors. This profile indicates a degree of selectivity, distinguishing it from the broad-spectrum activity of Staurosporine.

Visualizing Signaling Pathways and Selectivity

Diagrams are crucial for illustrating the complex biological context of kinase inhibition.

EGFR Signaling Pathway

The EGFR pathway is a key regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[3][5][20][30]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF EGF->EGFR Erlotinib Erlotinib Erlotinib->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by Erlotinib.

BCR-ABL Signaling Pathway

The constitutively active BCR-ABL fusion protein drives CML by activating multiple downstream pathways that promote cell proliferation and inhibit apoptosis.[21][28][31][32][33]

BCR_ABL_Pathway cluster_0 Cytoplasm cluster_1 Nucleus BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 JAK/STAT Pathway BCR_ABL->STAT5 PI3K PI3K/AKT Pathway BCR_ABL->PI3K RAS RAS-RAF-MEK-ERK Pathway GRB2->RAS Proliferation Increased Proliferation RAS->Proliferation Apoptosis Decreased Apoptosis STAT5->Apoptosis PI3K->Apoptosis Imatinib Imatinib Imatinib->BCR_ABL

Caption: Key downstream pathways of BCR-ABL and inhibition by Imatinib.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for characterizing the selectivity of a novel compound, Methyl 7-ethoxy-1-benzofuran-2-carboxylate, under the working hypothesis that it is a protein kinase inhibitor. By employing standardized biochemical assays like the Kinase-Glo® and LanthaScreen® platforms, and comparing its activity against benchmarks such as Staurosporine, Imatinib, and Erlotinib, researchers can build a comprehensive selectivity profile. The initial biochemical data must be validated in cell-based models to confirm target engagement and functional consequences in a physiological setting. This systematic approach, grounded in sound experimental design and causality, is fundamental to advancing promising molecules from discovery to potential clinical candidates.

References

  • Weijman, J. F., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers (Basel). [Link]

  • Yadav, V., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Biomedicine & Pharmacotherapy. [Link]

  • Bianco, R., et al. (2003). Epidermal growth factor receptor (EGFR) signaling in cancer. Journal of Cellular Physiology. [Link]

  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology. [Link]

  • Lo, H. W. (2010). EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization. Breast Cancer Research and Treatment. [Link]

  • Puccilowska, J., et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research. [Link]

  • Lin, Y., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. [Link]

  • The French National Cancer Institute (INCa). (2011). Molecular Pathways: BCR-ABL. [Link]

  • Miranda, M. B., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers (Basel). [Link]

  • Patsnap Synapse. (2024). What are Bcr-Abl inhibitors and how do they work?. [Link]

  • ResearchGate. (n.d.). Signal transduction pathway of the BCR-ABL fusion gene and Imatinib action. [Link]

  • Promega GmbH. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Protocol. [Link]

  • ResearchGate. (n.d.). Erlotinib's selectivity towards cancer cells. [Link]

  • Bukhari, S. N. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link]

  • Gierut, A. T., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

  • ClinPGx. (n.d.). Erlotinib Pathway, Pharmacokinetics. [Link]

  • ACS Chemical Biology. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. [Link]

  • Wang, D. D., et al. (2014). Differential effects of dosing regimen on the safety and efficacy of dasatinib: retrospective exposure–response analysis of a Phase III study. British Journal of Cancer. [Link]

  • Leroy, C., et al. (2014). Population Analysis of Erlotinib in Adults and Children Reveals Pharmacokinetic Characteristics as the Main Factor Explaining Tolerance Particularities in Children. Clinical Cancer Research. [Link]

  • ResearchGate. (n.d.). Selectivity test for imatinib and imatinib-D4 in different lots of plasma. [Link]

  • eScholarship.org. (2022). Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations. [Link]

  • Li, X., et al. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition. [Link]

  • ResearchGate. (n.d.). Cytotoxic activity and selectivity index of imatinib and derivative 3b in the K562 and WSS- 1 cells. [Link]

  • ResearchGate. (n.d.). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. [Link]

  • Cortes, J. E., et al. (2010). Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study. Journal of Clinical Oncology. [Link]

  • Patel, A., & Sharma, S. (2024). Erlotinib. StatPearls. [Link]

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to Handling Methyl 7-ethoxy-1-benzofuran-2-carboxylate: A Focus on Personal Protective Equipment

In the landscape of drug discovery and development, novel molecular entities such as Methyl 7-ethoxy-1-benzofuran-2-carboxylate and its derivatives hold significant promise, with research pointing towards their potential...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, novel molecular entities such as Methyl 7-ethoxy-1-benzofuran-2-carboxylate and its derivatives hold significant promise, with research pointing towards their potential in developing new anticancer agents.[1][2][3][4] As we explore the therapeutic potential of these compounds, a deep and practical understanding of their safe handling is paramount. This guide provides an in-depth, experience-driven perspective on the appropriate personal protective equipment (PPE) for researchers working with Methyl 7-ethoxy-1-benzofuran-2-carboxylate, ensuring both personal safety and the integrity of your research.

While specific toxicological data for Methyl 7-ethoxy-1-benzofuran-2-carboxylate is not extensively documented in publicly available literature[5][6], the broader family of benzofuran derivatives has been studied, indicating potential health hazards. For instance, studies on 2,3-benzofuran have shown potential for liver and kidney toxicity in animal models with prolonged exposure.[7][8] Therefore, a cautious and comprehensive approach to PPE is not just a regulatory requirement but a scientific necessity.

Core Principles of Protection: A Multi-Layered Approach

When handling Methyl 7-ethoxy-1-benzofuran-2-carboxylate, it is crucial to move beyond a "one-size-fits-all" mentality for PPE. The selection and use of protective equipment should be a dynamic process, informed by a thorough risk assessment of the specific procedures being undertaken. The following recommendations are based on a synthesis of available safety data for this compound and related chemical structures.[9][10][11][12][13][14]

PPE ComponentSpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)To prevent skin contact. Given that some benzofuran derivatives can cause skin irritation, gloves are a primary barrier.[10][12][13][14][15] Always inspect gloves for any signs of degradation or perforation before use.[9][16]
Eye and Face Protection Government-approved safety glasses with side shields or goggles. A face shield may be required for splash hazards.To protect the eyes from splashes or aerosols of the chemical. Some related compounds are known to cause serious eye irritation.[12][13][14][15]
Respiratory Protection A government-approved respirator is recommended, especially when working outside of a certified fume hood or when there is a risk of aerosolization.[9] The specific cartridge type should be selected based on the potential for airborne particulates or vapors.To prevent inhalation of the compound. While the acute inhalation toxicity of this specific compound is not well-defined, related benzofuran compounds can be harmful if inhaled.[17]
Body Protection A laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or full-body suits should be considered.[9]To protect the skin and personal clothing from contamination.
Operational Plan: From Gowning to Disposal

The efficacy of PPE is as much about its correct use as it is about its selection. The following step-by-step protocols for donning and doffing PPE are designed to minimize the risk of exposure.

Donning PPE: A Deliberate Sequence

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Body Protection: Put on your laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection: If required, perform a fit check for your respirator.

  • Eye and Face Protection: Put on your safety glasses or goggles. If a face shield is necessary, it should be worn over your primary eye protection.

  • Hand Protection: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE: A Decontamination-Focused Approach

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with your bare hands.

  • Body Protection: Unbutton and remove your lab coat, turning it inside out as you remove it to contain any potential contaminants.

  • Hand Hygiene: Wash your hands thoroughly.

  • Eye and Face Protection: Remove your safety glasses or goggles, holding them by the earpieces.

  • Respiratory Protection: Remove your respirator.

  • Final Hand Hygiene: Wash your hands again as a final precaution.

Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for ensuring safety when working with Methyl 7-ethoxy-1-benzofuran-2-carboxylate.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Identify_Hazards Identify Potential Hazards (Skin/Eye Irritation, Inhalation) Risk_Assessment->Identify_Hazards Review_SDS Review Safety Data Sheet Review_SDS->Identify_Hazards Select_Gloves Select Chemical-Resistant Gloves Identify_Hazards->Select_Gloves Skin Contact Select_Eye_Face Select Eye/Face Protection Identify_Hazards->Select_Eye_Face Splash/Aerosol Risk Select_Respiratory Determine Need for Respiratory Protection Identify_Hazards->Select_Respiratory Inhalation Risk Select_Body Select Appropriate Body Protection Identify_Hazards->Select_Body Contamination Risk Don_PPE Don PPE Correctly Select_Gloves->Don_PPE Select_Eye_Face->Don_PPE Select_Respiratory->Don_PPE Select_Body->Don_PPE Handle_Chemical Handle Chemical in Controlled Environment Don_PPE->Handle_Chemical Doff_PPE Doff PPE Safely Handle_Chemical->Doff_PPE Dispose_Waste Dispose of Contaminated Waste and PPE Properly Doff_PPE->Dispose_Waste

Caption: Workflow for PPE Selection and Use.

Disposal Plan: A Critical Final Step

All disposable PPE, including gloves and any contaminated lab coats, should be considered chemical waste.[9] Dispose of these items in a designated and clearly labeled hazardous waste container, following your institution's specific guidelines for chemical waste disposal.[11]

Emergency Preparedness: Responding to Exposure

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9][10] Remove any contaminated clothing.[10]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[9][14]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][11]

Always have the Safety Data Sheet (SDS) for Methyl 7-ethoxy-1-benzofuran-2-carboxylate readily available for emergency responders.

By integrating these principles and protocols into your laboratory practices, you can confidently and safely advance your research with Methyl 7-ethoxy-1-benzofuran-2-carboxylate, contributing to the next wave of scientific discovery while upholding the highest standards of safety.

References

  • Enamine.
  • Carl ROTH. (2022-10-19).
  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance.
  • NCBI Bookshelf. Toxicological Profile for 2,3-Benzofuran.
  • Agency for Toxic Substances and Disease Registry.
  • EAS Publisher. (2023-09-07).
  • MSDS of ethyl benzofuran-2-carboxyl
  • PubMed Central. (2022-04-28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • Sigma-Aldrich. (2025-12-24).
  • TCI Chemicals. (2025-02-10).
  • Biosynth. (2022-05-05).
  • ChemBK. (2024-04-09).
  • Fisher Scientific. (2023-09-05).
  • Apollo Scientific. 2-Methyl-1,3-benzoxazole-7-carboxylic acid.
  • ChemicalBook. (2025-07-19).
  • Apollo Scientific.
  • UNT Digital Library. Proposed Occupational Exposure Limits for Non-Carcinogenic Hanford Waste Tank Vapor Chemicals.
  • PubChemLite.
  • ResearchGate. Novel 1-(7-ethoxy-1-benzofuran-2-yl)
  • PubMed. (2017-08-18). Novel 1-(7-ethoxy-1-benzofuran-2-yl)
  • PubChem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-ethoxy-1-benzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-ethoxy-1-benzofuran-2-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.